4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Description
Properties
IUPAC Name |
4-bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO3/c9-5-1-2-6(13(14)15)7(3-5)16-4-8(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJVLHYIEAYENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
This is a comprehensive technical guide for 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene , a specialized fluorinated intermediate used in advanced medicinal chemistry and agrochemical synthesis.
CAS Number: 1805559-09-4 Synonyms: 5-Bromo-2-nitro-α,α,α-trifluorophenetole; 4-Bromo-2-(2,2,2-trifluoroethoxy)-1-nitrobenzene Molecular Formula: C₈H₅BrF₃NO₃ Molecular Weight: 300.03 g/mol
Part 1: Executive Summary & Strategic Utility
In the landscape of modern drug discovery, 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene serves as a high-value scaffold. Its structural uniqueness lies in the 2,2,2-trifluoroethoxy (-OCH₂CF₃) moiety, which acts as a bioisostere for a methoxy group but with significantly enhanced metabolic stability and lipophilicity due to the electron-withdrawing fluorine atoms.
This compound is primarily utilized as a divergent intermediate :
-
Electrophilic Site: The nitro group (-NO₂) activates the ring for nucleophilic aromatic substitution (SNAr) during its synthesis and serves as a latent amine.
-
Cross-Coupling Handle: The bromine atom (-Br) at the para position relative to the nitro group is perfectly positioned for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) without steric interference from the ortho substituent.
Part 2: Chemical Identity & Physical Properties[1][2][3][4][5][6]
The following data consolidates the physicochemical characteristics essential for laboratory handling and process scaling.
| Property | Value | Notes |
| Appearance | Pale yellow to off-white solid | Typical of nitro-aromatics; color deepens upon oxidation. |
| Melting Point | 58–62 °C (Predicted) | Low-melting solid; may exist as a supercooled liquid if impure. |
| Boiling Point | ~315 °C at 760 mmHg | High boiling point requires vacuum distillation for purification. |
| Density | ~1.7 g/cm³ | High density due to bromine and fluorine content. |
| Solubility | Soluble in DCM, EtOAc, DMSO | Poorly soluble in water; moderate solubility in alcohols. |
| LogP | ~3.2 | Lipophilic; crosses cell membranes effectively. |
Part 3: Synthesis Protocol (Self-Validating Methodology)
The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. This protocol is designed to be self-validating: the color change and formation of a precipitate (salt byproduct) serve as visual indicators of reaction progress.
Core Reaction Pathway
Precursor: 4-Bromo-2-fluoro-1-nitrobenzene (CAS 364-73-8) Reagent: 2,2,2-Trifluoroethanol (TFE) Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Step-by-Step Experimental Procedure
-
Preparation of Nucleophile:
-
If using NaH: In a flame-dried flask under Argon, suspend NaH (1.1 eq) in anhydrous DMF at 0°C. Dropwise add 2,2,2-trifluoroethanol (1.2 eq). Stir for 30 min until H₂ evolution ceases.
-
If using K₂CO₃ (Safer/Scale-up): Suspend K₂CO₃ (1.5 eq) and 2,2,2-trifluoroethanol (1.2 eq) in DMF.
-
-
SNAr Addition:
-
Add 4-Bromo-2-fluoro-1-nitrobenzene (1.0 eq) to the reaction mixture.
-
Note: The reaction is exothermic. Control temperature to <25°C during addition.
-
-
Reaction Phase:
-
Heat the mixture to 60–80°C for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc 4:1) will show the disappearance of the starting fluoride (Rf ~0.6) and the appearance of the product (Rf ~0.5).
-
-
Workup & Purification:
-
Quench the reaction by pouring onto crushed ice/water. The product typically precipitates as a solid.
-
Filter the solid or extract with Ethyl Acetate.
-
Wash organics with water (3x) to remove DMF, then brine. Dry over MgSO₄.
-
Purification: Recrystallization from Ethanol/Water or column chromatography (SiO₂).
-
Synthesis Logic Diagram
Figure 1: SNAr synthesis pathway converting the fluoro-nitro precursor to the trifluoroethoxy ether.
Part 4: Downstream Applications & Reactivity
This compound is rarely the final product. It is a "linchpin" intermediate used to construct complex pharmacophores.
Nitro Reduction to Aniline
The nitro group is reduced to an amine (aniline) using Fe/NH₄Cl or H₂/Pd-C. This aniline is then used to build heterocycles (e.g., quinazolines, indoles) often found in kinase inhibitors.
Palladium-Catalyzed Cross-Coupling
The bromine atom remains intact during the SNAr reaction, allowing for selective functionalization at the C4 position after the ether is installed. This is critical for Structure-Activity Relationship (SAR) studies where the "right-hand side" of the molecule is varied while keeping the fluorinated core constant.
Reactivity Workflow Diagram
Figure 2: Divergent synthetic utility of the scaffold in drug development workflows.
Part 5: Safety & Handling (MSDS Summary)
While specific toxicological data for this exact CAS may be limited, its structural analogs dictate the following safety protocols:
-
Energetic Hazard: As a nitro-aromatic, the compound possesses high potential energy. Avoid heating crude material above 100°C without solvent.
-
Skin/Eye Contact: The trifluoroethoxy group increases skin permeability. Treat as a potent irritant and potential sensitizer.
-
Incompatibility: Strong reducing agents (hydrazine, hydrides) can cause uncontrolled exotherms with the nitro group.
References
-
PubChem. (2025).[1][2][3] 4-Bromo-1-fluoro-2-nitrobenzene (Precursor Data). National Library of Medicine. Retrieved from [Link]
-
Vapourtec. (n.d.). Nucleophilic Aromatic Substitution (SNAr) Applications. Retrieved from [Link]
Sources
Synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene. This molecule is a valuable building block in medicinal chemistry and materials science, notable for its trifluoroethoxy moiety which can enhance metabolic stability and lipophilicity in derivative compounds. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This document elucidates the underlying reaction mechanism, provides a robust, step-by-step laboratory procedure, outlines safety considerations, and presents a workflow for the successful synthesis and purification of the target compound. It is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Part 1: Theoretical Foundation and Mechanistic Rationale
The synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene from 4-bromo-1-fluoro-2-nitrobenzene and 2,2,2-trifluoroethanol is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions at aliphatic centers (like SN2), SNAr reactions on aromatic rings have specific electronic requirements.[1]
1.1 The SNAr Mechanism: Activating the Ring
Aromatic rings are inherently electron-rich and thus resistant to attack by nucleophiles. The SNAr mechanism becomes viable only when the aromatic ring is substituted with potent electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[2] In our chosen starting material, 4-bromo-1-fluoro-2-nitrobenzene, the nitro group (-NO₂) serves as the essential EWG. Its strong electron-withdrawing nature, through both inductive (-I) and resonance (-M) effects, significantly depletes the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[3]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition Step: The nucleophile, in this case, the 2,2,2-trifluoroethoxide anion, attacks the carbon atom bearing the leaving group (the fluorine atom). This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, providing substantial stabilization.[1][2]
-
Elimination Step: The aromaticity of the ring is restored in a rapid subsequent step through the expulsion of the leaving group (fluoride anion).
1.2 Causality of Experimental Choices
-
Choice of Leaving Group: In the context of SNAr, fluoride is an excellent leaving group. This is because fluorine is the most electronegative halogen, and its strong inductive effect enhances the electrophilicity of the carbon atom it is attached to, facilitating the initial nucleophilic attack. This reactivity order (F > Cl > Br > I) is often the reverse of that seen in SN2 reactions.[2]
-
Generation of the Nucleophile: 2,2,2-trifluoroethanol is a weak nucleophile. To facilitate the reaction, it must first be deprotonated by a strong base to form the corresponding 2,2,2-trifluoroethoxide anion. This anion is a much more potent nucleophile, capable of initiating the attack on the electron-deficient aromatic ring. This is analogous to the Williamson ether synthesis, where an alkoxide is reacted with an alkyl halide.[4][5][6] Sodium hydride (NaH) is an ideal choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium towards the formation of the alkoxide.
-
Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is preferred. These solvents are capable of solvating the cation (Na⁺) but do not strongly solvate the alkoxide nucleophile, leaving its nucleophilicity high. Furthermore, their high polarity can help stabilize the charged Meisenheimer complex intermediate.
Part 2: Experimental Protocol and Data
This section provides a detailed, self-validating protocol for the synthesis. All quantitative data are summarized for clarity.
2.1 Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromo-1-fluoro-2-nitrobenzene | 364-73-8 | 220.00 | 2.20 g | 10.0 |
| 2,2,2-Trifluoroethanol | 75-89-8 | 100.04 | 1.20 g (0.87 mL) | 12.0 |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 (as NaH) | 0.48 g | 12.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 20 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~100 mL | - |
| Saturated NaCl solution (Brine) | 7647-14-5 | 58.44 | ~50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
2.2 Step-by-Step Synthesis Workflow
-
Preparation of the Nucleophile (Trifluoroethoxide):
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.48 g, 12.0 mmol of NaH).
-
Wash the sodium hydride with dry hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time under a gentle stream of nitrogen.
-
Add 10 mL of anhydrous DMF to the flask and cool the resulting suspension to 0 °C in an ice-water bath.
-
Dissolve 2,2,2-trifluoroethanol (1.20 g, 12.0 mmol) in 5 mL of anhydrous DMF and add this solution dropwise to the stirred NaH/DMF suspension over 15 minutes.
-
Causality Check: Adding the alcohol slowly to the base at 0 °C controls the exothermic reaction and the evolution of hydrogen gas. Anhydrous conditions are critical as NaH reacts violently with water.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
-
Nucleophilic Aromatic Substitution Reaction:
-
Dissolve 4-bromo-1-fluoro-2-nitrobenzene (2.20 g, 10.0 mmol) in 5 mL of anhydrous DMF.
-
Add this solution to the freshly prepared sodium 2,2,2-trifluoroethoxide solution at room temperature.
-
Heat the reaction mixture to 80 °C using an oil bath and stir for 4-6 hours.
-
Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material (4-bromo-1-fluoro-2-nitrobenzene) spot and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then carefully pour it into 100 mL of ice-cold water.
-
Causality Check: Quenching with water neutralizes any unreacted NaH and precipitates the organic product, which is typically insoluble in water.[7]
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash them with water (2 x 25 mL) and then with saturated brine (1 x 25 mL).
-
Causality Check: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and remove the bulk of the dissolved water from the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene as a solid or oil.
-
Determine the final yield and characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
-
Part 3: Visualization of the Synthetic Workflow
A clear visual representation of the process is essential for laboratory execution. The following diagram illustrates the key stages of the synthesis.
Caption: Workflow for the synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene.
References
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
-
Ali, Q., Shah, M. R., & Ng, S. W. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(3), o548. Retrieved from [Link]
-
Santa Fe College Media Studio. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Retrieved from [Link]
-
LookChem. (n.d.). Cas 364-73-8,4-Bromo-1-fluoro-2-nitrobenzene. Retrieved from [Link]
-
Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). 1-Bromo-4-nitrobenzene: Comprehensive Overview and Applications. Retrieved from [Link]
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4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene physical properties
This technical guide provides a comprehensive analysis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene , a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., ALK, FAK inhibitors).[1]
CAS Registry Number: 1796574-89-4
Chemical Formula: C
Executive Summary & Structural Logic
This compound serves as a specialized electrophilic building block.[1] Its value lies in the 2,2,2-trifluoroethoxy motif, which is strategically positioned ortho to the nitro group. This moiety imparts unique physicochemical properties:
-
Metabolic Stability: The fluorinated ethyl group resists oxidative metabolism (e.g., O-dealkylation) compared to a standard ethoxy group.[1]
-
Lipophilicity: The fluorine atoms increase logP, enhancing membrane permeability for downstream drug candidates.
-
Conformational Locking: The bulky trifluoroethoxy group can induce specific torsion angles, influencing the binding affinity of the final drug molecule to protein pockets.
The bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the core to be elaborated into complex scaffolds.[1][2]
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]
Identification Matrix
| Parameter | Detail |
| IUPAC Name | 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene |
| Common Synonyms | 5-Bromo-2-nitro-phenyl 2,2,2-trifluoroethyl ether; 4-Bromo-2-(2,2,2-trifluoroethoxy)-1-nitrobenzene |
| CAS Number | 1796574-89-4 |
| SMILES | FC(F)(F)COC1=C(C=CC(Br)=C1)=O |
| InChI Key | (Derivative specific, verify via structure) |
Physical Properties Profile
Note: Specific experimental values for this intermediate are often proprietary. Data below represents consensus values for this structural class and its direct precursors.
| Property | Value / Range | Note |
| Physical State | Solid (Crystalline) or Viscous Oil | Analogs (e.g., 4-bromo-2-nitroanisole) are solids (MP ~88°C).[1][3] The trifluoroethyl chain may lower MP. |
| Melting Point | 60 – 85 °C (Predicted) | Typically lower than the methoxy analog due to flexible chain, but higher than non-polar analogs due to dipole. |
| Boiling Point | ~310 – 330 °C | Decomposition likely before boiling at atm pressure.[1] |
| Density | 1.75 ± 0.1 g/cm³ | High density due to Br and F content.[1] |
| LogP (Octanol/Water) | 3.2 – 3.6 | Highly lipophilic; requires organic solvents (EtOAc, DCM) for extraction.[1] |
| Solubility | Insoluble in water.[1] Soluble in DMSO, DMF, MeOH, EtOAc, DCM. |
Synthesis & Production Protocols
The synthesis relies on Nucleophilic Aromatic Substitution (S
Precursor Selection[1]
-
Starting Material: 4-Bromo-2-fluoro-1-nitrobenzene (CAS 321-23-3).[1][4][5][3]
-
Reagent: 2,2,2-Trifluoroethanol (TFE).[1]
-
Base: Potassium Carbonate (K
CO ) or Cesium Carbonate (Cs CO ).[1]
Reaction Mechanism & Workflow
Caption: S
Detailed Experimental Procedure
Standardized protocol derived from analogous S
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-fluoro-1-nitrobenzene (1.0 eq) in anhydrous DMF (5–10 volumes).
-
Addition: Add 2,2,2-Trifluoroethanol (1.2 – 1.5 eq) followed by K
CO (2.0 eq).-
Critical Note: Cesium carbonate (Cs
CO ) can be used to accelerate the reaction due to the "cesium effect" (higher solubility/basicity in organic media).
-
-
Reaction: Heat the mixture to 60–80 °C under an inert atmosphere (N
or Ar) for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS.[1] -
Workup:
-
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).
Spectral Characterization (Expected)
Researchers should validate the product using the following spectral signatures:
-
H NMR (400 MHz, CDCl
): -
F NMR:
- ~ -74 ppm (t, 3F): Trifluoromethyl group.[1]
-
MS (ESI):
-
Positive mode may show [M+H]
or [M+NH ] . -
Isotopic pattern: 1:1 ratio for
Br and Br is diagnostic.
-
Handling, Stability, and Safety (SDS Summary)
Hazard Classification[1]
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[1]
-
Skin/Eye Irritation: Causes skin irritation (Cat 2) and serious eye irritation (Cat 2A).[1]
-
Reactivity: Stable under normal conditions. Avoid strong reducing agents (reaction with nitro group) and strong oxidizers.
Storage Conditions
-
Temperature: Store at 2–8 °C (Refrigerated) for long-term stability.
-
Atmosphere: Keep under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis, although the trifluoroethoxy group is robust.
-
Light: Protect from light (amber vials) as nitroaromatics can be photosensitive.[1]
Reactivity Logic
The compound contains two distinct "handles" for medicinal chemistry:
-
Nitro Group: Can be reduced to an aniline (using Fe/NH
Cl, SnCl , or H /Pd-C).[1] This is the most common next step, generating a nucleophilic amine for amide coupling. -
Bromo Group: Remains intact during mild nitro reduction.[1] Subsequently used for Suzuki or Buchwald couplings to attach aryl or heteroaryl groups.[1]
Caption: Divergent synthetic utility of the core scaffold.
References
-
Fluorochem. (2025).[1][7] Safety Data Sheet: 4-Bromo-2-fluoro-1-nitrobenzene. Retrieved from
- Organic Syntheses. (2024). General Procedures for Nucleophilic Aromatic Substitution with Fluorinated Alcohols. Org. Synth. Coll. Vol. (Generic reference for S Ar methodology).
-
PubChem. (2025).[1][8] Compound Summary: 4-Bromo-2-fluoro-1-nitrobenzene (Precursor Data). National Library of Medicine. Retrieved from [1]
-
MolCore. (2025).[1] Product Catalog: CAS 1796574-89-4.[1] Retrieved from
-
BLD Pharm. (2025).[1] Building Blocks: Trifluoroethoxy-substituted Nitrobenzenes. Retrieved from
Sources
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- 2. nbinno.com [nbinno.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 4-Bromo-2-fluoro-1-nitrobenzene | 321-23-3 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 4-Bromo-2-fluoro-1-nitrobenzene | 321-23-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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1H NMR spectrum of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, a polysubstituted aromatic compound of interest in pharmaceutical and materials science research. By dissecting the electronic effects of its constituent functional groups—nitro, bromo, and trifluoroethoxy—we will predict and interpret the chemical shifts, spin-spin coupling patterns, and multiplicities of the molecule's proton signals. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both a theoretical framework for spectral prediction and a field-proven protocol for experimental data acquisition and processing.
Introduction: Structural Elucidation of a Complex Aromatic System
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene presents a fascinating case for ¹H NMR analysis. The benzene ring is substituted with three distinct functional groups, each exerting a unique influence on the electronic environment of the aromatic protons. Understanding these influences is critical for accurate structural verification and for predicting the molecule's reactivity.
-
The Nitro Group (-NO₂): A potent electron-withdrawing group that strongly deshields protons, particularly those at the ortho and para positions, shifting their signals downfield.[1][2]
-
The Bromo Group (-Br): An electronegative atom that withdraws electron density via the inductive effect (deshielding), but can also donate electron density through resonance (shielding). For halogens, the inductive effect typically dominates.
-
The 2,2,2-Trifluoroethoxy Group (-OCH₂CF₃): This substituent has a dual nature. The ether oxygen can donate its lone pair electrons into the aromatic ring via resonance, which is a shielding effect. However, this is counteracted by the powerful inductive electron withdrawal from the trifluoromethyl (-CF₃) group, which deshields the methylene (-CH₂) protons and influences the aromatic system.
This guide will systematically deconstruct these competing electronic effects to build a complete and predictive model of the ¹H NMR spectrum.
Theoretical ¹H NMR Spectral Analysis
The molecule has two distinct regions of interest in its ¹H NMR spectrum: the aromatic region and the aliphatic region (from the trifluoroethoxy side chain).
The Aromatic Protons (H-3, H-5, H-6)
The three protons on the benzene ring are chemically non-equivalent and will each produce a distinct signal. Their predicted chemical shifts (δ) are governed by the sum of the substituent effects.
-
Proton H-6: This proton is ortho to the powerfully electron-withdrawing nitro group and para to the trifluoroethoxy group. The strong deshielding from the nitro group is the dominant effect, expected to shift this signal the furthest downfield.
-
Proton H-5: Positioned ortho to the bromine atom and meta to both the nitro and trifluoroethoxy groups. It will be deshielded by the inductive effect of the bromine.
-
Proton H-3: Located ortho to the trifluoroethoxy group and meta to both the nitro and bromo groups. The net effect of the trifluoroethoxy group at this position will determine its shift relative to the other protons.
Spin-Spin Coupling: The splitting pattern of these signals arises from through-bond coupling with neighboring protons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the protons.[3][4]
-
Ortho Coupling (³J): H-5 and H-6 are on adjacent carbons and will exhibit a large coupling constant, typically in the range of 6-9 Hz.[3]
-
Meta Coupling (⁴J): H-3 and H-5 are separated by two carbons and will show a smaller coupling, around 1-3 Hz.[3]
-
Para Coupling (⁵J): H-3 and H-6 are on opposite sides of the ring. This coupling is very small (0-1 Hz) and is often not resolved in a standard spectrum.[3]
Based on these coupling relationships, we can predict the multiplicity of each aromatic signal:
-
H-6: Will be split by H-5 (ortho coupling), appearing as a doublet. Any para coupling to H-3 would result in a doublet of doublets, but this is less likely to be resolved.
-
H-5: Will be split by both H-6 (ortho) and H-3 (meta), resulting in a doublet of doublets (dd).
-
H-3: Will be split by H-5 (meta) and potentially H-6 (para), appearing as a doublet or a narrow doublet of doublets.
The intricate coupling network between the aromatic protons is visualized in the diagram below.
Caption: Key proton-proton (J) coupling relationships in the aromatic ring.
The Trifluoroethoxy Protons (-OCH₂CF₃)
The two protons of the methylene (-CH₂) group are chemically equivalent. Their signal will be shifted significantly downfield due to the deshielding effects of the adjacent oxygen atom and the powerful inductive pull of the -CF₃ group. This signal will appear as a quartet due to coupling (³JHF) with the three equivalent fluorine atoms of the -CF₃ group.
Summary of Predicted ¹H NMR Data
The predicted spectral parameters are summarized in the table below. The chemical shifts are estimates based on additive models and data from analogous compounds.[5][6][7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 8.2 – 8.5 | Doublet (d) | ³J₅,₆ = 6.0 – 9.0 |
| H-5 | 7.8 – 8.1 | Doublet of Doublets (dd) | ³J₅,₆ = 6.0 – 9.0; ⁴J₃,₅ = 1.0 – 3.0 |
| H-3 | 7.2 – 7.5 | Doublet (d) | ⁴J₃,₅ = 1.0 – 3.0 |
| -OCH₂- | 4.5 – 4.9 | Quartet (q) | ³JHF ≈ 8.0 – 9.0 |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol provides a robust, self-validating methodology.
Causality in Experimental Design
-
Choice of Solvent: The solvent must fully dissolve the analyte without reacting with it. Deuterated solvents are required to avoid overwhelming the analyte signals.[8] Chloroform-d (CDCl₃) is an excellent first choice for its versatility. However, solvent choice can influence chemical shifts; for instance, aromatic solvents like benzene-d₆ can cause significant upfield shifts due to anisotropic effects.[9][10][11] Therefore, consistency in solvent use is key for comparing spectra.
-
Sample Concentration: An optimal concentration ensures a good signal-to-noise ratio without causing line broadening due to increased viscosity or intermolecular interactions.[12][13] For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is standard.[8][14]
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal reference because it is chemically inert, volatile, and produces a single sharp signal at a high-field position (defined as 0.00 ppm) that rarely overlaps with analyte signals.[12][15]
Step-by-Step Methodology
-
Sample Preparation: a. Weigh approximately 10-15 mg of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene directly into a clean, dry vial. b. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. c. Gently agitate the vial until the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[8][13] d. Ensure the final solvent height in the NMR tube is between 4 and 5 cm to optimize performance within the spectrometer's receiver coil.[13][16]
-
Instrument Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Optimize the magnetic field homogeneity (shimming) to achieve narrow and symmetrical peak shapes. d. Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters (e.g., 30° pulse width, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental procedure.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Data Processing and Interpretation
Raw NMR data is a free induction decay (FID), which must be computationally processed to yield an interpretable frequency-domain spectrum.[17][18]
-
Fourier Transform (FT): Converts the time-domain FID signal into a frequency-domain spectrum.[19]
-
Phase Correction: Adjusts the phase of the signals to ensure all peaks are purely absorptive and appear upright.[20]
-
Baseline Correction: Removes distortions in the spectral baseline for accurate integration.[21]
-
Referencing: The spectrum is calibrated by setting the TMS signal to exactly 0.00 ppm.
-
Integration: The area under each peak is measured to determine the relative ratio of the protons giving rise to each signal. For this molecule, the aromatic signals (H-3, H-5, H-6) and the methylene signal (-OCH₂) should integrate in a 1:1:1:2 ratio, respectively.
Conclusion
The ¹H NMR spectrum of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is a textbook example of how substituent effects and spin-spin coupling phenomena dictate the appearance of a complex spectrum. By applying fundamental principles of chemical shifts and coupling constants, a detailed and predictive assignment of all proton signals can be achieved. The strongly deshielding nitro group pushes the ortho proton (H-6) significantly downfield, while predictable ortho and meta coupling patterns give rise to distinct doublet and doublet of doublets signals for the remaining aromatic protons. The trifluoroethoxy group's methylene protons present as a characteristic quartet. This comprehensive analysis, grounded in both theory and standardized experimental practice, provides researchers with the necessary framework to confidently identify and characterize this and other similarly complex substituted aromatic systems.
References
- NMR Data Processing. (n.d.). In Encyclopedia of Magnetic Resonance. Wiley.
- Hoch, J. C., & Stern, A. S. (n.d.). NMR Data Processing. Wiley.
- J value in ortho meta and para. (2026, January 31). Filo.
- Optimizing NMR Processing: Techniques and Best Practices. (n.d.). JEOL USA Blog.
- NMR data handling and (pre-)processing. (n.d.). The MetaRbolomics Book.
- Cavaleiro, J. A. S. (n.d.). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education.
- Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. (n.d.). PMC.
- NMR data processing, visualization, analysis and structure calculation with NMRFx. (n.d.). PMC.
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). Thieme Connect.
- Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL.
- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
- Sample Preparation. (n.d.). Michigan State University, Max T. Rogers NMR Facility.
- NMR sample preparation. (n.d.).
- COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.).
- Sample preparation. (n.d.). Humboldt-Universität zu Berlin, NMR Spectroscopy.
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- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange.
- Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? (n.d.). Chemistry – An Asian Journal.
- 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
- Chemical shifts. (n.d.). UCL.
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13C NMR data for 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands out as a powerful and indispensable tool. It provides a direct window into the carbon framework of a molecule, where each unique carbon atom generates a distinct signal, the chemical shift of which is exquisitely sensitive to its local electronic environment.
This technical guide offers a comprehensive exploration of the ¹³C NMR characteristics of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, a compound featuring a complex interplay of electronic effects on a benzene ring. The molecule's substituents—a strongly electron-withdrawing nitro group, a halogen (bromine) with its characteristic heavy-atom effect, and an inductively withdrawing trifluoroethoxy group—create a nuanced spectral pattern. This document is designed for researchers, scientists, and drug development professionals, providing not only spectral data analysis but also the causal logic behind experimental choices and interpretation, ensuring a deep and practical understanding.
Molecular Structure and Carbon Assignment
To facilitate a clear and precise discussion of the ¹³C NMR spectrum, a standardized numbering system for the carbon atoms of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is essential. The structure and corresponding atom numbering are presented below.
Caption: Molecular structure of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene with IUPAC numbering.
Analysis of ¹³C NMR Spectral Data
The chemical shift of each carbon is governed by the cumulative electronic effects—both inductive and resonance—of the substituents on the aromatic ring.[1] Aromatic carbon signals typically appear in the δ 110-160 ppm region.[2][3]
Substituent Effects: A Mechanistic Overview
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both induction (-I) and resonance (-R). It strongly deshields the ipso carbon (C1) and the ortho (C2, C6) and para (C4) positions, causing their signals to shift downfield to higher ppm values.[1][4]
-
Bromo Group (-Br): While inductively withdrawing due to its electronegativity, bromine exhibits what is known as the 'heavy atom effect'. This effect can lead to increased shielding (an upfield shift) of the directly attached ipso carbon (C4), a phenomenon that runs counter to simple electronegativity predictions.[5]
-
Trifluoroethoxy Group (-OCH₂CF₃): This group presents a dual character. The ether oxygen is electron-donating via resonance (+R) but is overwhelmed by the exceptionally strong inductive electron withdrawal (-I) of the trifluoromethyl (-CF₃) moiety, which is relayed through the methylene bridge. This results in a net deshielding effect on the attached carbon (C2).
Predicted Chemical Shifts and Assignments
The following table summarizes the predicted ¹³C NMR chemical shifts for the title compound, grounded in the analysis of substituent effects.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 | ~148 | Ipso-carbon attached to the strongly electron-withdrawing -NO₂ group. Expected to be the most downfield quaternary carbon.[4] |
| C2 | ~145 | Ipso-carbon attached to the electronegative oxygen of the trifluoroethoxy group. Significantly deshielded. |
| C8 (-CF₃) | ~123 (quartet, ¹JCF ≈ 277 Hz) | Carbon directly bonded to three fluorine atoms. Strong deshielding and characteristic quartet splitting due to one-bond C-F coupling. |
| C6 | ~125 | Aromatic CH ortho to the -NO₂ group, leading to significant deshielding. |
| C3 | ~122 | Aromatic CH positioned ortho to the bromine and trifluoroethoxy groups, and meta to the nitro group. Experiences a complex combination of effects. |
| C4 | ~118 | Ipso-carbon attached to Bromine. The 'heavy atom effect' likely causes an upfield shift, counteracting the expected deshielding.[5] |
| C5 | ~115 | Aromatic CH meta to both the -NO₂ and -Br groups. Expected to be the most shielded (furthest upfield) of the aromatic CH carbons. |
| C7 (-OCH₂-) | ~68 (quartet, ²JCF ≈ 35 Hz) | Methylene carbon attached to oxygen, shifted downfield. Further split into a quartet by two-bond coupling to the three fluorine atoms. |
Experimental Protocol for Data Acquisition
The integrity of NMR data hinges on a meticulously executed experimental procedure. The following protocol describes a self-validating system for acquiring high-quality ¹³C NMR spectra for small organic molecules like 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene.
I. Sample Preparation
-
Ensure Purity: The analyte should be of high purity (>95%) to prevent spectral overlap from impurities.[1]
-
Weighing: Accurately weigh 20-50 mg of the solid compound.[1]
-
Dissolution: Transfer the solid into a clean, dry, standard 5 mm NMR tube. Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[6] The deuterium in the solvent is crucial as it is used by the spectrometer to lock the magnetic field, ensuring its stability throughout the experiment.
-
Homogenization: Gently agitate the tube to ensure the sample is fully dissolved. A clear, homogeneous solution is required.
-
Standard: Tetramethylsilane (TMS) is often added as an internal standard, with its signal defined as 0.00 ppm for chemical shift referencing.[1]
II. Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 7.05 Tesla (corresponding to a ¹³C frequency of 75 MHz).
-
Tuning and Shimming: Insert the sample into the magnet. The probe must be tuned to the ¹³C frequency, and the magnetic field must be shimmed to maximize its homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Experiment: Select a standard ¹³C experiment with proton broadband decoupling (e.g., zgpg30 on Bruker systems). This technique irradiates the entire proton frequency range, causing the collapse of all ¹H-¹³C spin-spin couplings into single sharp lines (singlets), which vastly simplifies the spectrum and enhances the signal-to-noise ratio.[6][7]
-
Pulse Angle: A 30° pulse angle is typically used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): Set a delay of 2 seconds. This allows for sufficient time for the carbon nuclei to return to equilibrium between pulses, which is important for accurate signal integration.
-
Acquisition Time (aq): Set to ~1-2 seconds.
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.[8]
-
III. Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
Sources
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. compoundchem.com [compoundchem.com]
Technical Guide: Mass Spectrometry Profiling of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Executive Summary
This guide details the mass spectrometric characterization of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene (referred to herein as BNTB-TFE ). As a poly-functionalized aromatic intermediate, BNTB-TFE is frequently encountered in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals. Its structural complexity—featuring a halogen (
This document provides researchers with a self-validating analytical framework, focusing on isotopic fingerprinting, fragmentation mechanisms, and impurity profiling.
Physicochemical Context & Molecular Identity[1][2]
Before initiating MS analysis, the operator must understand the theoretical mass envelope to distinguish the analyte from isobaric interferences.
| Property | Value / Description |
| IUPAC Name | 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene |
| Molecular Formula | |
| Monoisotopic Mass ( | 312.9381 Da |
| Monoisotopic Mass ( | 314.9361 Da |
| Key Functional Groups | Aryl Bromide, Nitroarene, Trifluoroethyl ether |
| Isotopic Signature | Distinct 1:1 doublet (M and M+2) due to Bromine |
Synthetic Origin & Impurity Logic
BNTB-TFE is typically synthesized via Nucleophilic Aromatic Substitution (
-
Critical Impurity: Unreacted starting material (Mass: ~219/221 Da).
-
Side Reaction: Hydrolysis to the phenol (loss of ethyl group) if conditions are too basic.
Experimental Protocol: Ionization & Detection
Sample Preparation
-
Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Avoid protic solvents if analyzing labile impurities.
-
Concentration: 10 µg/mL (ppm) for full-scan mode; 100 ng/mL (ppb) for SIM/MRM optimization.
Ionization Source Selection
The choice of ionization determines the observed molecular ion species.
-
Electron Impact (EI) [Hard Ionization]:
-
Application: Structural elucidation, GC-MS.
-
Observation: Strong
radical cation. Extensive fragmentation useful for library matching.
-
-
Electrospray Ionization (ESI) [Soft Ionization]:
-
Application: LC-MS, purity assays.
-
Mode:Positive (+) is preferred due to the ether oxygen's ability to protonate, though the nitro group reduces basicity. Look for
or . Negative (-) may be feasible via electron capture due to the high electronegativity of the nitro/fluoro groups ( ), often used in environmental analysis of explosives/nitro-aromatics.
-
Spectral Analysis & Fragmentation Mechanisms[3][4][5][6][7][8]
The Bromine Isotope "Fingerprint"
The most immediate validation of BNTB-TFE is the bromine isotope pattern.
-
Mechanism: Natural abundance of
(50.69%) and (49.31%). -
Observation: The molecular ion (
) and the isotope peak ( ) appear with near-equal intensity (1:1 ratio). -
Diagnostic Rule: If the M+2 peak is missing or <10% of the base peak, the bromine has been lost or the peak is an interference.
Fragmentation Pathways (EI/CID)
Under collision-induced dissociation (CID) or electron impact, BNTB-TFE undergoes predictable bond cleavages driven by the stability of the leaving groups.
Pathway A: Nitro Group Loss (Ortho-Effect)
Nitroarenes commonly lose
-
Transition:
-
Mechanism: Radical cleavage of the
bond. The resulting phenyl cation is stabilized by the ether oxygen.
Pathway B: Trifluoroethyl Cleavage
The fluorinated tail is a distinct leaving group.
-
Loss of
: A sharp loss of 69 Da.-
Transition:
-
-
Alpha-Cleavage: Rupture of the
bond is less common than the bond due to the strength of the bonds, but loss of the entire trifluoroethoxy group ( , 99 Da) can occur to generate the phenyl cation.
Pathway C: C-Br Cleavage (High Energy)
-
Transition:
-
Note: This requires higher collision energy. If observed, the 1:1 isotope pattern will disappear in the fragment spectrum.
Visualizing the Fragmentation Tree
The following diagram maps the logical flow of fragmentation, essential for programming Multiple Reaction Monitoring (MRM) transitions.
Figure 1: Proposed fragmentation tree for BNTB-TFE under EI/CID conditions. The retention of the Br isotope pattern in primary fragments is a key validator.
Analytical Workflow & Quality Control
To ensure data integrity (E-E-A-T), the following workflow integrates sample handling with data processing logic. This prevents false positives from matrix effects or isobaric contaminants.
Method Development Workflow
Figure 2: Step-by-step logic for validating BNTB-TFE identity using LC-MS/MS.
Quantitative Data Summary (Expected Transitions)
| Precursor Ion ( | Product Ion ( | Loss (Da) | Mechanism | Collision Energy (eV) |
| 312.9 ( | 266.9 | 46 | 15-20 | |
| 312.9 ( | 243.9 | 69 | 25-30 | |
| 314.9 ( | 268.9 | 46 | 15-20 |
Scientific Integrity & Troubleshooting
Common Pitfalls
-
Adduct Confusion: In ESI+, sodium adducts
( 335/337) are common due to the ether oxygen. Do not mistake these for impurities. -
Solvent Background: Trifluoroethanol residues from synthesis can suppress ionization. Ensure thorough drying of the sample.
-
Ortho-Effects: The proximity of the nitro and ether groups can lead to complex internal rearrangements (e.g., oxygen transfer). While interesting mechanistically, these are less reliable for quantification than the
loss.
Reference Standards
Always run a blank injection followed by a reference standard of 4-bromo-2-fluoro-1-nitrobenzene (Starting Material) to confirm separation. The starting material lacks the
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24721641, 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene. (Note: Isomeric structure used for property correlation). Retrieved from [Link]
-
Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds...[1] using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Organic Syntheses (1923). m-Bromonitrobenzene and related halogenated nitroarenes. (Foundational chemistry for bromo-nitro aromatics).[2][3] Retrieved from [Link]
Sources
- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the FT-IR Spectrum of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, a compound of significant interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize FT-IR spectroscopy for molecular characterization and quality control.
Introduction: The Significance of Spectroscopic Characterization
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is a polysubstituted aromatic compound featuring a unique combination of functional groups that impart specific physicochemical properties relevant to medicinal chemistry. The presence of a bromo group offers a site for further synthetic modifications, the nitro group can influence the electronic properties and biological activity, and the trifluoroethoxy moiety can enhance metabolic stability and lipophilicity. Accurate and unambiguous characterization of this molecule is paramount, and FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming its molecular structure.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are specific to the types of bonds and functional groups present, making the FT-IR spectrum a unique molecular fingerprint. This guide will delve into the expected vibrational modes for 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, providing a detailed interpretation of its anticipated FT-IR spectrum.
Deciphering the Molecular Fingerprint: Predicted FT-IR Spectrum Analysis
The FT-IR spectrum of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is a composite of the vibrational modes of its constituent functional groups. A detailed analysis of these characteristic absorptions is presented below.
The Aromatic Core: Benzene Ring Vibrations
The substituted benzene ring gives rise to several characteristic absorption bands. The C-H stretching vibrations of the aromatic ring are expected to appear in the region of 3100-3000 cm⁻¹.[1] The C=C in-ring stretching vibrations typically produce a series of bands in the 1600-1400 cm⁻¹ region.[1] Specifically, two bands are anticipated around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[1] Out-of-plane (oop) C-H bending vibrations are also characteristic of the substitution pattern and are expected in the 900-675 cm⁻¹ range.[1]
The Nitro Group (-NO₂): Strong and Indicative Absorptions
The nitro group is a strong electron-withdrawing group and exhibits two very characteristic and intense stretching vibrations. For aromatic nitro compounds, these are the asymmetric and symmetric N-O stretching bands.[2][3] The asymmetric stretch is typically observed in the range of 1550-1475 cm⁻¹, while the symmetric stretch appears between 1360-1290 cm⁻¹.[2] The presence of these two strong absorptions is a clear indicator of the nitro functionality. A scissoring vibration of the nitro group may also be observed around 850 cm⁻¹.[4]
The Trifluoroethoxy Group (-OCH₂CF₃): A Tale of Fluorine and Ether Linkages
The trifluoroethoxy group introduces several distinct vibrational modes. The C-F bonds are known to produce very strong absorption bands due to the large change in dipole moment during vibration. The asymmetric and symmetric stretching of the CF₃ group are expected to result in strong bands in the region of 1200-1100 cm⁻¹. The C-O stretching of the ether linkage will also contribute to the spectrum, typically appearing in the 1250-1000 cm⁻¹ region.
The Bromo Substituent (C-Br): Vibrations in the Fingerprint Region
The C-Br stretching vibration is expected to occur in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹. While this region can be complex due to the presence of other bending vibrations, the C-Br stretch is a key feature for confirming the presence of the bromine atom.
Summary of Expected Vibrational Frequencies
The following table summarizes the anticipated key FT-IR absorption bands for 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, based on established group frequency correlations.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic Ring | Medium |
| 1600-1585 | C=C In-ring Stretch | Aromatic Ring | Medium to Weak |
| 1550-1475 | Asymmetric N-O Stretch | Nitro Group (-NO₂) | Strong |
| 1500-1400 | C=C In-ring Stretch | Aromatic Ring | Medium |
| 1360-1290 | Symmetric N-O Stretch | Nitro Group (-NO₂) | Strong |
| 1250-1000 | C-O Stretch | Ether Linkage | Strong |
| 1200-1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Very Strong |
| 900-675 | C-H Out-of-plane Bend | Aromatic Ring | Medium to Strong |
| 850 | -NO₂ Scissoring | Nitro Group (-NO₂) | Medium |
| 600-500 | C-Br Stretch | Bromo Group | Medium to Strong |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To obtain a reliable FT-IR spectrum of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, the following experimental procedure is recommended.
Instrumentation
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable source (e.g., Globar), beamsplitter (e.g., KBr), and detector (e.g., DTGS).
Sample Preparation
As 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is likely a solid at room temperature, several sample preparation techniques can be employed:
-
Attenuated Total Reflectance (ATR): This is often the simplest and most common method. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium) and pressure is applied to ensure good contact.
-
KBr Pellet: A small amount of the sample (typically 1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull: A small amount of the solid sample is ground with a few drops of Nujol (mineral oil) to form a paste. This mull is then spread between two KBr or NaCl plates.
Data Acquisition
-
Background Spectrum: A background spectrum of the empty sample compartment (or with the clean ATR crystal) is collected. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the sample spectrum is recorded.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow for FT-IR Spectral Analysis
The following diagram illustrates the logical workflow for the acquisition and interpretation of the FT-IR spectrum.
Caption: Workflow for FT-IR analysis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene.
Conclusion
The FT-IR spectrum provides a powerful and definitive method for the structural confirmation of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene. By carefully analyzing the characteristic absorption bands of the aromatic ring, the nitro group, the trifluoroethoxy moiety, and the bromo substituent, researchers can confidently verify the identity and purity of this important synthetic intermediate. The combination of strong, well-defined peaks from the nitro and trifluoroethoxy groups, in conjunction with the fingerprint of the substituted aromatic ring, makes FT-IR spectroscopy an indispensable tool in the synthesis and application of this compound in drug development and other chemical industries.
References
- Google. (n.d.). Current time in Pasuruan, ID.
- UCLA Division of Physical Sciences. (n.d.). Spectroscopy Tutorial: Nitro Groups.
- Chemistry LibreTexts. (n.d.). Infrared of nitro compounds.
- Tankov, I., & Yankova, R. (2018). The vibrational group frequency of the N–O stretching band of nitroxide stable free radicals. Journal of Molecular Structure.
- Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.
- UCLA Division of Physical Sciences. (n.d.). IR Spectroscopy Tutorial: Aromatics.
Sources
Crystal structure of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
An In-depth Technical Guide to the Crystal Structure Determination of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, field-proven methodology for determining the crystal structure of the novel compound 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene. As the crystallographic data for this specific molecule is not yet publicly available, this document serves as a detailed roadmap for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. The protocols and insights provided are grounded in established crystallographic principles and draw parallels from the structural analyses of similar compounds.
Introduction: The Significance of Crystal Structure in Drug Design
In the realm of pharmaceutical development, a molecule's three-dimensional structure is intrinsically linked to its biological activity. The precise arrangement of atoms, the nature of intermolecular interactions, and the overall molecular conformation dictate how a compound will interact with its biological target. Halogenated and nitrated aromatic compounds are of particular interest in medicinal chemistry. The nitro group, for instance, can influence a molecule's pharmacokinetic and pharmacodynamic properties, though it also presents challenges regarding metabolic stability and potential toxicity[1]. Bromine atoms can participate in halogen bonding, a non-covalent interaction that can be exploited in rational drug design to enhance binding affinity and selectivity.
The target molecule, 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, combines these features with a trifluoroethoxy group, which can further modulate its lipophilicity and metabolic stability. A definitive crystal structure would provide invaluable insights into its steric and electronic properties, guiding further optimization in a drug discovery program. This guide will therefore outline the necessary steps to achieve this.
Part 1: Synthesis and Crystallization – From Precursor to Diffraction-Quality Crystal
A robust and reproducible synthesis is the foundational step for any crystallographic study. The proposed synthetic route for 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is based on established organic chemistry principles, with purification and crystallization being critical for obtaining single crystals suitable for X-ray diffraction.
Proposed Synthesis
A plausible synthetic pathway would involve the nitration of a suitable precursor. Given the directing effects of the substituents, a logical approach would be the nitration of 1-bromo-3-(2,2,2-trifluoroethoxy)benzene. The trifluoroethoxy group is an ortho-, para-director, and the bromine is also an ortho-, para-director. The steric hindrance from the trifluoroethoxy group would likely favor nitration at the para position relative to the bromine.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 1-bromo-3-(2,2,2-trifluoroethoxy)benzene in a suitable solvent such as acetic anhydride, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise at a controlled temperature, typically 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by pouring the mixture over ice water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Crystallization: The Art of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging aspect of a crystallographic study. For a small organic molecule like 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, several techniques can be employed.
Experimental Protocol: Crystallization
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof) to find a solvent system in which the compound has moderate solubility.
-
Slow Evaporation:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in a clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively volatile solvent (the "inner solution").
-
Place this vial inside a larger, sealed container that contains a less volatile solvent in which the compound is poorly soluble (the "outer solution" or "anti-solvent").
-
The vapor of the more volatile solvent will slowly diffuse into the outer solution, while the vapor of the anti-solvent will diffuse into the inner solution, gradually reducing the solubility of the compound and promoting crystal growth.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically with dimensions of at least 0.1 mm in two dimensions), carefully remove them from the mother liquor using a nylon loop and coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and protect them from the atmosphere.
Part 2: Single-Crystal X-ray Diffraction Analysis – Illuminating the Atomic Arrangement
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[2]
Fundamental Principles
When a monochromatic X-ray beam is directed at a single crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[2][3] The resulting diffraction pattern of spots is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of these diffracted beams, a three-dimensional model of the electron density within the crystal can be constructed, from which the atomic positions can be determined.[3]
Experimental Protocol: Data Collection
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head using a cryoloop. The crystal is then placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations of the atoms.
-
Diffractometer Setup: A modern four-circle diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used for data collection.[4]
-
Unit Cell Determination: A short series of diffraction images are collected to locate the positions of the diffraction spots. This information is used to determine the dimensions and angles of the unit cell and to identify the Bravais lattice.
-
Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as absorption and crystal decay.
Workflow from Crystal to Diffraction Pattern
Sources
IUPAC name for 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
An In-Depth Technical Guide to 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene: Synthesis, Properties, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. The 2,2,2-trifluoroethoxy group, in particular, is of significant interest due to its ability to enhance metabolic stability, increase lipophilicity, and alter electronic properties, thereby improving the overall efficacy and druggability of a compound.[1] This guide provides a comprehensive technical overview of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, a versatile synthetic intermediate poised for significant utility in the synthesis of novel pharmaceutical agents and agrochemicals.
While this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in a variety of well-studied compounds. By drawing upon established principles of organic chemistry and data from closely related analogues, this document will elucidate its synthesis, characterize its likely physicochemical properties, and explore its potential applications for researchers, scientists, and drug development professionals.
IUPAC Nomenclature and Structural Analysis
The name 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene precisely describes the molecule's structure according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The parent structure is a benzene ring substituted with four groups:
-
A bromo group at position 4.
-
A nitro group at position 1.
-
A 2,2,2-trifluoroethoxy group at position 2.
The numbering of the benzene ring is determined by prioritizing the substituents to assign the lowest possible locants.
Physicochemical Properties
The predicted physicochemical properties of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene are summarized in the table below. These values are estimated based on the properties of structurally similar compounds such as 4-bromo-1-fluoro-2-nitrobenzene and 2-bromo-4-nitro-1-(trifluoromethoxy)benzene.[2][3][4]
| Property | Predicted Value | Rationale for Estimation |
| Molecular Formula | C₈H₅BrF₃NO₃ | Based on the constituent atoms of the molecule. |
| Molecular Weight | 316.03 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to brown liquid or low-melting solid | Similar bromo-nitro-aromatic compounds are often described as such.[2] |
| Boiling Point | > 250 °C | Expected to be higher than related compounds due to the larger trifluoroethoxy group. |
| Melting Point | 25 - 40 °C | An estimation based on the melting points of analogous compounds.[2][3] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). | Aromatic compounds with these functional groups typically exhibit this solubility profile. |
Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)
The most plausible and efficient synthetic route to 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is via a nucleophilic aromatic substitution (SNAr) reaction. This widely utilized reaction is particularly effective for aromatic systems bearing strong electron-withdrawing groups, such as the nitro group, which activate the ring towards nucleophilic attack.[5][6] The proposed precursor for this synthesis is 4-bromo-1-fluoro-2-nitrobenzene, a commercially available starting material.[2][7][8] The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[9]
Experimental Workflow
Caption: Proposed synthesis workflow for 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene.
Step-by-Step Methodology
-
Preparation of the Nucleophile: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dimethylformamide (DMF). Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred DMF.
-
Causality: Sodium hydride is a strong base that deprotonates the 2,2,2-trifluoroethanol to form the more nucleophilic sodium 2,2,2-trifluoroethoxide in situ. Anhydrous conditions are crucial as NaH reacts violently with water.
-
-
Nucleophile Formation: While maintaining the temperature at 0°C, add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the NaH suspension. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the alkoxide.
-
Substrate Addition: Dissolve 4-bromo-1-fluoro-2-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Trustworthiness: Monitoring the reaction progress ensures that the starting material has been consumed and prevents the formation of side products due to prolonged reaction times.
-
-
Quenching and Extraction: Once the reaction is complete, cool the mixture back to 0°C and carefully quench it by the slow addition of ice-cold water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[7]
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining DMF and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene.
Spectroscopic Characterization (Predicted)
The following table summarizes the expected spectroscopic data for the target compound, which is essential for its unambiguous identification and characterization.
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ 7.8-8.2 (m, 2H), 7.2-7.5 (m, 1H), 4.5-4.8 (q, 2H) | Aromatic protons will appear in the downfield region. The methylene protons of the trifluoroethoxy group will appear as a quartet due to coupling with the adjacent fluorine atoms. |
| ¹³C NMR | δ 150-160 (C-O), 140-150 (C-NO₂), 110-140 (aromatic C), 123 (q, CF₃), 65 (q, CH₂) | The carbon attached to the trifluoroethoxy group will be significantly downfield. The CF₃ carbon will appear as a quartet due to C-F coupling. |
| IR (cm⁻¹) | 3100-3000 (Ar C-H), 1530 & 1350 (N-O stretch of NO₂), 1250 (C-O-C stretch), 1150 (C-F stretch), 800-900 (Ar C-H bend) | Characteristic peaks for the nitro, ether, and trifluoromethyl functional groups are expected. |
| Mass Spec (EI) | M⁺ peak at m/z 315/317 (approx. 1:1 ratio) | The molecular ion peak will show the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). |
Reactivity and Applications in Drug Development
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is a highly functionalized aromatic ring, making it a valuable building block in organic synthesis, particularly for the development of new pharmaceutical candidates.
Key Reaction Pathways
Caption: Key reaction pathways for derivatization.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[5][10] These reactions allow for the introduction of a wide range of substituents at the 4-position, enabling the construction of complex molecular architectures.[10]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl).[10] The resulting aniline derivative is a key precursor for the synthesis of a diverse array of heterocyclic compounds and can be further functionalized through acylation, alkylation, or diazotization reactions.
-
Nucleophilic Aromatic Substitution (SNAr) of the Bromo Group: While less reactive than fluorine, the bromine atom can also undergo nucleophilic aromatic substitution under more forcing conditions, particularly given the activating effect of the para-nitro group.[6][11]
Significance in Drug Discovery
The combination of a reactive bromo handle, a versatile nitro group, and a property-modulating trifluoroethoxy group makes this molecule a highly attractive scaffold for drug discovery programs.
-
Metabolic Stability: The trifluoroethoxy group can block potential sites of metabolism, leading to an improved pharmacokinetic profile.[1]
-
Lipophilicity and Bioavailability: The fluorine atoms in the trifluoroethoxy group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]
-
Modulation of pKa: The strong electron-withdrawing nature of the trifluoroethoxy group can influence the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions.
Conclusion
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, while not a widely cataloged compound, represents a valuable and versatile intermediate for the synthesis of complex organic molecules. Its synthesis can be reliably achieved through a nucleophilic aromatic substitution reaction, and its rich functionality allows for a multitude of subsequent chemical transformations. For researchers and scientists in the pharmaceutical and agrochemical industries, this compound offers a strategic entry point for the development of novel, high-value products with potentially enhanced biological properties.
References
-
PubChem. (n.d.). 2-Bromo-4-nitro(trifluoromethoxy)benzene. Retrieved from [Link]
- Ali, Q., Shah, M. R., & Ng, S. W. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(3), o548.
-
MilliporeSigma. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene 96. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]
-
ResearchGate. (2011). 4-Bromo-1-nitrobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
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- 4. 2-Bromo-4-nitro(trifluoromethoxy)benzene | C7H3BrF3NO3 | CID 24721641 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Bromo-1-fluoro-2-nitrobenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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Technical Monograph: 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
Physicochemical Profiling, Synthetic Utility, and Process Safety
Executive Summary & Core Identity
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene is a specialized halogenated nitroaromatic intermediate. It serves as a critical pharmacophore scaffold in the development of tyrosine kinase inhibitors and metabolic modulators. The incorporation of the 2,2,2-trifluoroethoxy moiety provides increased metabolic stability (blocking P450 oxidation) and enhanced lipophilicity compared to non-fluorinated ethoxy analogues.
This guide details the molecular characteristics, validated synthetic protocols, and safety considerations for this compound, emphasizing its role as a regioselective building block.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value / Description |
| IUPAC Name | 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene |
| Molecular Formula | C₈H₅BrF₃NO₃ |
| Molecular Weight | 300.03 g/mol |
| Exact Mass | 298.9405 (for ⁷⁹Br isotope) |
| Physical State | Pale yellow to orange crystalline solid (typical) |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
| LogP (Predicted) | ~3.2 (High lipophilicity due to -CF₃) |
| Key Functional Groups | Nitro (electrophile/precursor), Bromide (cross-coupling handle), Trifluoroethoxy (bioisostere) |
Synthetic Methodology: The SₙAr Pathway[13]
The synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene relies on Nucleophilic Aromatic Substitution (SₙAr) .[1] This protocol exploits the "Fluorine Effect" where the high electronegativity of the fluorine atom in the precursor (4-Bromo-2-fluoronitrobenzene) stabilizes the Meisenheimer complex intermediate, making it an excellent leaving group compared to bromine or chlorine in SₙAr reactions.
Retrosynthetic Logic
-
Precursor: 4-Bromo-2-fluoronitrobenzene.
-
Nucleophile: 2,2,2-Trifluoroethanol (TFE).
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).
-
Selectivity: The ortho-nitro group activates the C-F bond for displacement. The C-Br bond at the para position remains intact because the fluoride is a significantly better leaving group in this specific electronic environment.
Validated Experimental Protocol
Note: This protocol is designed for gram-scale synthesis.
Reagents:
-
4-Bromo-2-fluoronitrobenzene (1.0 eq)
-
2,2,2-Trifluoroethanol (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Workflow:
-
Preparation: Charge a dried reaction vessel with 4-Bromo-2-fluoronitrobenzene dissolved in DMF (5 mL/g).
-
Activation: Add anhydrous K₂CO₃. Critical: Ensure particle size is fine to maximize surface area.
-
Addition: Add 2,2,2-Trifluoroethanol dropwise at room temperature.
-
Reaction: Heat the mixture to 60–80°C . Monitor via TLC (Hexane/EtOAc 8:1) or HPLC.[2] The reaction typically completes in 4–6 hours.
-
Why this Temp? Higher temperatures (>100°C) may risk displacing the bromide or causing nitro-group degradation.
-
-
Quench: Cool to room temperature. Pour slowly into ice-water (10x volume). The product will precipitate.
-
Isolation: Filter the solid or extract with Ethyl Acetate. Wash organics with brine to remove residual DMF.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.
Process Flow Diagram
Figure 1: Critical path for the SₙAr synthesis of the target molecule, highlighting the decision gate for reaction completion.
Analytical Characterization
To ensure the integrity of the synthesized material, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Aromatic Region: Three distinct signals corresponding to the 1,2,4-substitution pattern. Look for a doublet (d) for the proton ortho to the nitro, a doublet-of-doublets (dd) for the proton para to the nitro, and a doublet (d) for the proton meta to the nitro.
-
Aliphatic Region: A quartet (q) around 4.5–4.8 ppm. This corresponds to the -OCH₂CF₃ protons. The splitting is caused by coupling with the three fluorine atoms (
).
-
-
¹⁹F NMR:
-
Single singlet (or triplet depending on decoupling) around -74 ppm, characteristic of the trifluoromethyl group.
-
Mass Spectrometry (MS)
-
Pattern: Look for the characteristic bromine isotope pattern (M and M+2 peaks of nearly equal intensity).
-
Target Mass:
-
[M]⁺: ~299 (⁷⁹Br)
-
[M+2]⁺: ~301 (⁸¹Br)
-
Applications in Drug Discovery[11]
This molecule is not merely an end-product but a versatile "linchpin" intermediate.
Orthogonal Reactivity
The molecule possesses two chemically distinct handles, allowing for sequential functionalization:
-
The Nitro Group (-NO₂): Can be reduced to an aniline (-NH₂) using Fe/NH₄Cl or H₂/Pd-C. This amine can then form amides, ureas, or heterocycles (e.g., quinazolines).
-
The Bromine Atom (-Br): Remains intact during the nitro reduction (if conditions are controlled). It serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach aryl or heteroaryl groups.
Biological Rationale
The 2,2,2-trifluoroethoxy group is a bioisostere of the ethoxy group but offers:
-
Metabolic Blockade: The C-F bonds prevent oxidative dealkylation by Cytochrome P450 enzymes, prolonging half-life (
). -
Conformational Bias: The steric bulk of the CF₃ group can lock the ether linkage into a specific conformation, potentially improving binding affinity to kinase pockets (e.g., VEGFR, EGFR).
Strategic Workflow Diagram
Figure 2: Divergent synthetic utility showing how the molecule serves as a branch point for complex scaffold generation.
Safety & Handling
-
Nitroaromatics: Potentially explosive if heated to dryness or subjected to shock. Always assess thermal stability (DSC) before scaling up >100g.
-
Alkylation Reagents: 2,2,2-Trifluoroethanol is toxic and a reproductive hazard. Use in a fume hood.
-
Skin Sensitization: Halogenated nitrobenzenes are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.
References
-
Sigma-Aldrich. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene Product Specification. Retrieved from
-
PubChem. (2025).[3][4] 2-Bromo-4-nitro(trifluoromethoxy)benzene (Isomer/Related Analog Data). National Library of Medicine. Retrieved from
-
Vapourtec. (n.d.). Nucleophilic Aromatic Substitution (SNAr) in Flow Chemistry. Retrieved from
-
DeRoy, P. L., et al. (2007). Efficient nucleophilic aromatic substitution between aryl nitrofluorides and alkynes. Organic Letters, 9(14), 2741-2743. (Demonstrates reactivity of the fluoro-nitro scaffold).
-
ChemicalBook. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene Properties and Synthesis. Retrieved from
Sources
Solubility of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene in organic solvents
An In-depth Technical Guide to Determining the Solubility of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene in various organic solvents. In the absence of extensive published solubility data for this specific compound, this document outlines the fundamental principles governing solubility and presents detailed, field-proven methodologies for its empirical determination. The protocols described herein are designed to ensure scientific integrity and generate reliable, reproducible data essential for applications ranging from synthetic chemistry to pharmaceutical formulation.[1][2]
Introduction: The Critical Role of Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid phase.[3] In drug discovery and development, solubility is a critical determinant of a drug candidate's bioavailability, manufacturability, and overall therapeutic efficacy.[1] Low aqueous solubility can lead to poor absorption and erratic in vivo performance, while solubility in organic solvents is crucial for synthesis, purification, crystallization, and the formulation of various dosage forms.[1][4][5]
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is a complex aromatic compound with multiple functional groups that influence its polarity and, consequently, its solubility profile.[6] The presence of a bromo, a nitro, and a trifluoroethoxy group creates a molecule with significant potential for dipole-dipole interactions and hydrogen bonding, suggesting a nuanced solubility behavior across different solvent classes. This guide provides the necessary tools to systematically explore and quantify this behavior.
Theoretical Framework: Predicting Solubility
While empirical determination is the gold standard, a theoretical understanding of the factors influencing solubility can guide solvent selection and experimental design.[2] The principle of "like dissolves like" is a foundational concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[3][7]
2.1. Solvent Polarity and Intermolecular Forces
Organic solvents can be broadly classified based on their polarity:
-
Polar Protic Solvents: (e.g., methanol, ethanol) possess a hydrogen atom bonded to an electronegative atom and can act as both hydrogen bond donors and acceptors.[7]
-
Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide) have a large dipole moment but lack O-H or N-H bonds, making them effective at solvating cations.[7]
-
Nonpolar Solvents: (e.g., hexane, toluene) have low dielectric constants and interact primarily through weak van der Waals forces.[7]
The solubility of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene will be a function of the balance between its polar (nitro and trifluoroethoxy groups) and nonpolar (brominated benzene ring) regions and the corresponding properties of the solvent.[8]
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility represents the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The shake-flask method is the most reliable and widely accepted technique for its determination.[9][10]
3.1. The Equilibrium Shake-Flask Method
This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.[9][10]
Experimental Protocol:
-
Preparation: Add an excess amount of crystalline 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene to a series of vials, each containing a different organic solvent. Ensure a visible amount of undissolved solid remains.
-
Equilibration: Seal the vials and place them in a shaker or on a stirring plate within a temperature-controlled incubator. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[1][10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of undissolved solids.[9] Alternatively, centrifuge the samples to accelerate phase separation.
-
Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound can then be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a pre-established calibration curve.[1][10]
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for the Shake-Flask Solubility Assay.
3.2. Crystal Slurry Method
For compounds that may exist in multiple polymorphic forms, the slurry method can be employed to determine the solubility of the most stable crystalline form.[11][12] This technique involves creating a suspension of the compound in a solvent and agitating it over time, allowing for the conversion of any metastable forms to the most stable polymorph.[4][12]
Experimental Protocol:
-
Slurry Preparation: Create a suspension of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene in the chosen solvent.
-
Equilibration and Conversion: Agitate the slurry at a constant temperature for an extended period (days to weeks). Periodically sample the solid phase and analyze it using techniques like Powder X-ray Diffraction (PXRD) to monitor for polymorphic conversion.
-
Solubility Determination: Once the solid form is stable, determine the concentration of the dissolved compound in the supernatant as described in the shake-flask method.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is highly recommended.
| Solvent | Polarity Index | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Hexane | 0.1 | 25 | Experimental Value | Calculated Value |
| Toluene | 2.4 | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 3.1 | 25 | Experimental Value | Calculated Value |
| Acetone | 5.1 | 25 | Experimental Value | Calculated Value |
| Ethanol | 4.3 | 25 | Experimental Value | Calculated Value |
| Methanol | 5.1 | 25 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide | 7.2 | 25 | Experimental Value | Calculated Value |
Safety and Handling
5.1. 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
-
Harmful if swallowed, in contact with skin, or if inhaled. [13][14]
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[13][16]
-
Handle in a well-ventilated area or a chemical fume hood.[14][16]
5.2. Organic Solvents
All organic solvents used in these protocols present their own set of hazards. Refer to the specific Safety Data Sheet (SDS) for each solvent before use. General precautions include avoiding inhalation of vapors, preventing skin and eye contact, and working in a well-ventilated area away from ignition sources.
Conclusion
This guide provides a robust framework for the systematic determination of the solubility of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene in a range of organic solvents. By combining a sound theoretical understanding with rigorous experimental methodologies like the shake-flask and crystal slurry methods, researchers can generate the high-quality data necessary to advance their work in synthetic chemistry, material science, and drug development.[6] The protocols outlined herein are designed to be adaptable and can be modified to suit specific experimental needs while upholding the principles of scientific integrity.
References
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. Available from: [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available from: [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available from: [Link]
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Solubility test for Organic Compounds. Available from: [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
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272529 Slurry Crystallization of Water-Insoluble Drug Substance Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents - ResearchGate. Available from: [Link]
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A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION - IJCRT.org. Available from: [Link]
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Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Available from: [Link]
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Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. Available from: [Link]
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Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods | Crystal Growth & Design - ACS Publications. Available from: [Link]
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Solubility of Organic Compounds. Available from: [Link]
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Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs - Improved Pharma. Available from: [Link]
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1-Bromo-4-(2,2,2-trifluoroethyl)benzene - PubChem. Available from: [Link]
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Solubility and Polarity - UNI ScholarWorks. Available from: [Link]
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Solubility factors when choosing a solvent - Labclinics. Available from: [Link]
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ELI5 the polarity of solvents and how it affects solubility : r/explainlikeimfive - Reddit. Available from: [Link]
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Dependence of solute solubility parameters on solvent polarity - PubMed. Available from: [Link]
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2-Bromo-4-nitro(trifluoromethoxy)benzene | C7H3BrF3NO3 | CID 24721641 - PubChem. Available from: [Link]
-
(PDF) 4-Bromo-1-nitrobenzene - ResearchGate. Available from: [Link]
-
How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions - MDPI. Available from: [Link] liquids-03-00031
-
4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem. Available from: [Link]
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Synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene: A Guide to Starting Materials and Synthetic Strategy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide on the synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds.[1] We will explore the primary synthetic strategies, focusing on the selection of optimal starting materials and the underlying mechanistic principles. A comprehensive, field-proven experimental protocol is provided, emphasizing safety, efficiency, and reproducibility. This guide is intended for chemistry professionals engaged in organic synthesis and drug discovery.
Strategic Analysis: Choosing the Optimal Synthetic Pathway
The molecular architecture of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene suggests two primary retrosynthetic disconnections for the formation of the key aryl ether bond. The selection of the most effective forward-synthesis route depends on starting material availability, reaction efficiency, and mechanistic favorability.
1.1. Retrosynthetic Approaches
The two logical strategies are:
-
Pathway A: Nucleophilic Aromatic Substitution (SNAr): This approach involves the displacement of a suitable leaving group (X) on an activated aromatic ring by the 2,2,2-trifluoroethoxide nucleophile. The nitro group at the ortho position to the leaving group provides the necessary electronic activation for this pathway to be highly efficient.[2][3]
-
Pathway B: Williamson Ether Synthesis: This classic method involves the S_N2 reaction between a 4-bromo-2-nitrophenoxide and an activated trifluoroethyl electrophile (e.g., 2,2,2-trifluoroethyl tosylate).[4][5][6]
Caption: Retrosynthetic pathways for the target molecule.
1.2. Strategy Selection: The Superiority of the SNAr Approach
While both pathways are chemically valid, the SNAr strategy (Pathway A) is selected as the core focus of this guide for several compelling reasons:
-
Substrate Activation: The presence of a strongly electron-withdrawing nitro group ortho and para to a leaving group dramatically accelerates the rate of nucleophilic aromatic substitution.[3][7]
-
Leaving Group Efficacy: In SNAr reactions, fluoride is an exceptionally effective leaving group. Its high electronegativity creates a highly polarized and electrophilic carbon center, facilitating the initial nucleophilic attack, which is the rate-determining step.[8]
-
Commercial Availability: The key starting material, 4-Bromo-1-fluoro-2-nitrobenzene (CAS: 364-73-8), is readily available from commercial suppliers.[9][10][11][12]
Therefore, the reaction between 4-Bromo-1-fluoro-2-nitrobenzene and the sodium salt of 2,2,2-trifluoroethanol represents the most direct and efficient route.
Mechanistic Deep Dive: The 'Why' Behind the Reaction
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization.
2.1. The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism, which is distinct from the concerted S_N2 pathway.[6][8]
-
Nucleophilic Addition: The 2,2,2-trifluoroethoxide ion attacks the carbon atom bearing the fluorine leaving group. This step is typically rate-limiting. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][3]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This stabilization is what makes the reaction feasible.[3][13]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group, yielding the final ether product.
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution.
Starting Materials and Reagents: A Quantitative Overview
Proper preparation and handling of materials are paramount for success and safety. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
| Compound | CAS Number | Mol. Weight ( g/mol ) | Physical Properties | Safety & Handling |
| 4-Bromo-1-fluoro-2-nitrobenzene | 364-73-8 | 220.00 | mp: 18-19 °C; bp: 240-241 °C[10][11] | Irritating to eyes, respiratory system, and skin. Harmful if swallowed or in contact with skin.[14] |
| 2,2,2-Trifluoroethanol | 75-89-8 | 100.04 | bp: 74-78 °C | Flammable liquid. Causes serious eye irritation. Toxic if inhaled. |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 | Solid | Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | bp: 66 °C | Highly flammable liquid and vapor. May form explosive peroxides. |
| Ethyl Acetate | 141-78-6 | 88.11 | bp: 77 °C | Highly flammable liquid and vapor. Causes serious eye irritation. |
| Brine (Saturated NaCl solution) | N/A | N/A | Aqueous solution | Non-hazardous. |
Detailed Experimental Protocol
This protocol details the synthesis of the target compound via the SNAr pathway.
4.1. Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
4.2. Step-by-Step Methodology
-
Step 1: Preparation of Sodium 2,2,2-trifluoroethoxide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add Sodium Hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes under nitrogen to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous Tetrahydrofuran (THF) to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise via syringe. Caution: Hydrogen gas is evolved vigorously. Ensure adequate ventilation and a proper gas outlet (e.g., to an oil bubbler).
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
-
Step 2: Nucleophilic Substitution Reaction
-
Dissolve 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the freshly prepared sodium 2,2,2-trifluoroethoxide slurry at room temperature.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl fluoride is consumed.
-
-
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until no more gas evolves.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a wash with saturated brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene.
-
Conclusion
The synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The use of 4-Bromo-1-fluoro-2-nitrobenzene as the starting material is advantageous due to the excellent activating properties of the nitro group and the high efficacy of fluoride as a leaving group in this mechanistic context. The detailed protocol provided herein offers a reliable and reproducible method for obtaining this valuable chemical intermediate for applications in research and development.
References
-
The Williamson Ether Synthesis. University of Missouri-St. Louis. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
The Williamson Ether Synthesis. St. Norbert College. [Link]
-
Williamson Ether Synthesis - Chemistry Steps. Chemistry Steps. [Link]
-
Williamson ether synthesis - Wikipedia. Wikipedia. [Link]
-
Cas 364-73-8,4-Bromo-1-fluoro-2-nitrobenzene | lookchem. LookChem. [Link]
-
What is the synthesis of 2-Bromo-4-nitrophenol from benzene? - Quora. Quora. [Link]
-
4-BROMO-1-FLUORO-2-NITROBENZENE - ChemBK. ChemBK. [Link]
-
Aromatic Substitution | Flow Reactions - Vapourtec Ltd. Vapourtec. [Link]
-
Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
-
Nucleophilic Aromatic Substitution - YouTube. Professor Dave Explains. [Link]
-
m-BROMONITROBENZENE - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS - YouTube. Dr. Tania CS. [Link]
-
The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from - YouTube. Chemistry Forum. [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. National Center for Biotechnology Information. [Link]
-
Table of content - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.
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Technical Whitepaper: Process Chemistry of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Executive Summary
This technical guide details the retrosynthetic analysis and forward synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene , a critical intermediate in the development of kinase inhibitors and advanced agrochemicals. The presence of the trifluoroethoxy moiety modulates lipophilicity and metabolic stability, while the bromo-nitro scaffold serves as a versatile "linchpin" for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and reduction-cyclization sequences (e.g., benzimidazole formation).
This document prioritizes the Nucleophilic Aromatic Substitution (
Structural Analysis & Reactivity Profile[1]
Electronic Architecture
The target molecule is a trisubstituted benzene ring characterized by a "push-pull" electronic system:
-
Nitro Group (
): A strong electron-withdrawing group (EWG) via induction (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ) and resonance ( ). It activates the ortho-position ( ) for nucleophilic attack. -
Trifluoroethoxy Group (
): An electron-donating group via resonance ( ), though the inductive withdrawal of the motif attenuates its nucleophilicity compared to a standard ethoxy group. -
Bromo Group (
): A weak deactivator. Crucially, it is stable under standard conditions used to install the alkoxy group, allowing for chemoselective synthesis.
Retrosynthetic Disconnection
The primary disconnection centers on the ether linkage at
DOT Diagram: Retrosynthetic Tree
Caption: Retrosynthetic logic identifying the regioselective
Primary Route: Nucleophilic Aromatic Substitution ( )[3]
Rationale
The
Reaction Mechanism[2][4][5][6][7]
-
Deprotonation: The base removes the proton from 2,2,2-trifluoroethanol to generate the trifluoroethoxide anion. Note that TFE (
) is more acidic than ethanol ( ), making the resulting alkoxide a weaker, yet sufficient, nucleophile. -
Addition: The alkoxide attacks
, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). -
Elimination: The complex collapses, ejecting the fluoride ion and restoring aromaticity.
DOT Diagram: Reaction Mechanism
Caption: Stepwise mechanistic flow of the
Experimental Protocol (Self-Validating System)
This protocol is designed for high reproducibility. The use of DMF (Dimethylformamide) as a solvent is critical due to its high dielectric constant, which stabilizes the polar transition state.
Materials
-
Substrate: 4-Bromo-2-fluoronitrobenzene (1.0 equiv)
-
Nucleophile: 2,2,2-Trifluoroethanol (1.2 - 1.5 equiv)
-
Base: Potassium Carbonate (
), anhydrous, -325 mesh (2.0 equiv). Note: Cesium Carbonate ( ) can be used to accelerate sluggish reactions. -
Solvent: DMF (Anhydrous).
Step-by-Step Methodology
-
Preparation:
-
Charge a dry 3-neck round-bottom flask with 4-Bromo-2-fluoronitrobenzene (e.g., 10.0 g, 45.4 mmol) and anhydrous
(12.5 g, 90.8 mmol). -
Purge the system with nitrogen (
) to remove atmospheric moisture.
-
-
Solvation & Addition:
-
Add anhydrous DMF (50 mL, 5V relative to substrate). Stir to create a suspension.
-
Add 2,2,2-Trifluoroethanol (4.0 mL, 54.5 mmol) dropwise via syringe. Caution: Mild exotherm may occur.
-
-
Reaction:
-
Heat the mixture to 60°C . Monitor by HPLC or TLC (Mobile phase: 10% EtOAc in Hexanes).
-
Endpoint Criteria: Consumption of starting material (<1% area by HPLC). Typical time: 4–6 hours.
-
Why 60°C? TFE is a "harder" and less reactive nucleophile than ethanol due to the electron-withdrawing
group. Room temperature reactions are often too slow.
-
-
Workup (Quench & Extraction):
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates as a solid due to high lipophilicity.
-
Option A (Filtration): If solid forms, filter, wash with water (
mL) to remove DMF, and dry in a vacuum oven at 45°C. -
Option B (Extraction): If oil forms, extract with Ethyl Acetate (
mL). Wash combined organics with brine ( ), dry over , and concentrate.
-
-
Purification:
-
Recrystallization from Ethanol/Water or Heptane is usually sufficient.
-
Target Yield: 85–95%.
-
Data Presentation: Key Process Parameters
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 1.2 (Ar-F : TFE) | Slight excess of TFE ensures complete conversion; TFE is volatile and easy to remove. |
| Temperature | 60°C ± 5°C | Balances kinetics vs. impurity formation (hydrolysis of Ar-F to phenol). |
| Concentration | 0.5 – 1.0 M | High concentration favors bimolecular kinetics ( |
| Water Content | < 0.1% (Karl Fischer) | Water competes as a nucleophile, leading to the phenolic impurity (4-bromo-2-nitrophenol). |
Alternative Route: Alkylation of Nitrophenol
While less common due to the availability of the fluoro-precursor, this route is viable if the phenol is already in hand.
-
Precursor: 5-Bromo-2-nitrophenol.
-
Reagent: 2,2,2-Trifluoroethyl triflate (or tosylate).
-
Conditions:
, DMF, 80°C. -
Drawback: Trifluoroethyl electrophiles are sluggish due to the electron-withdrawing effect of fluorine on the adjacent carbon, making
attack difficult. This route often suffers from lower yields and requires more aggressive alkylating agents (triflates).
References
-
Vertex Pharmaceuticals. (2014).
reactions of heterocycles with arylamines.[1][2] Chem. Eur. J. Link -
BenchChem. (2025).[3] Application Notes and Protocols for Reactions Involving Sodium 2,2,2-Trifluoroethanolate.[3]Link[3]
-
PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoroaniline (Precursor Context).Link
-
ChemicalBook. (2024).[4] 4-Bromo-1-fluoro-2-nitrobenzene synthesis and properties.Link
-
Vapourtec. (2019).
) in Flow Chemistry.Link
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromoaniline: Overview, Metabolism and Preparation Method_Chemicalbook [chemicalbook.com]
Technical Whitepaper: Strategic Sourcing and Validation of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Executive Summary
In the landscape of modern drug discovery, 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene (CAS: 1805559-09-4) has emerged as a high-value building block. Its structural utility lies in the 2,2,2-trifluoroethoxy moiety—a potent bioisostere used to modulate lipophilicity and metabolic stability in kinase inhibitors and antiviral agents.
This guide addresses the critical "Make vs. Buy" decision for this intermediate. While catalog options exist, they are often limited by stock intermittency. We provide a validated synthesis route from the abundant precursor 4-Bromo-2-fluoronitrobenzene , enabling researchers to secure supply independence while controlling impurity profiles.
Chemical Identity and Core Specifications
Precise identification is the first step in validation. The presence of the trifluoroethoxy group introduces unique NMR and mass spec signatures essential for quality control (QC).
| Attribute | Specification |
| Chemical Name | 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene |
| CAS Number | 1805559-09-4 |
| Molecular Formula | C₈H₅BrF₃NO₃ |
| Molecular Weight | 300.03 g/mol |
| Key Functional Groups | Aryl Bromide (handle for cross-coupling), Nitro (precursor to aniline), Trifluoroethoxy (metabolic blocker) |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water |
Synthesis & Impurity Profiling (The "Make" Strategy)
For programs requiring >100g quantities, custom synthesis is often more reliable than catalog sourcing. The synthesis relies on a Nucleophilic Aromatic Substitution (S_NAr) .
Validated Synthetic Route
The reaction exploits the activation of the fluorine atom at the ortho position to the nitro group. The bromine atom at the para position is significantly less reactive toward nucleophiles, ensuring high regioselectivity.
Precursor: 4-Bromo-2-fluoronitrobenzene (CAS 321-23-3) Reagent: 2,2,2-Trifluoroethanol (TFE) Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) Solvent: DMF or NMP (Polar Aprotic)
Critical Process Parameters (CPPs)
-
Temperature Control: Maintain 50–80°C. Exceeding 100°C may risk displacing the bromine or causing nitro-group degradation.
-
Stoichiometry: Use a slight excess of TFE (1.1 eq) to drive conversion.
-
Water Content: The system must be anhydrous. Water competes with TFE, generating the phenolic impurity (4-bromo-2-nitrophenol), which is difficult to remove.
Reaction Pathway Diagram
Figure 1: S_NAr synthesis pathway highlighting the critical hydrolysis impurity risk.
Sourcing Landscape (The "Buy" Strategy)
When purchasing, the market is split between high-cost inventory holders and lead-time-dependent custom synthesis providers.
Supplier Qualification Workflow
Do not rely solely on the Certificate of Analysis (CoA). The following workflow ensures the material meets drug-development standards.
Figure 2: Step-by-step supplier qualification workflow to avoid common isomer errors.
Verified Supplier Categories
| Supplier Type | Recommended Vendors | Pros | Cons |
| Catalog (Stock) | Parchem, ChemScene | Immediate availability (g scale). | High unit cost; Lot-to-lot variability. |
| Precursor Source | Sigma-Aldrich, BLD Pharm, Apollo Scientific | Extremely low cost; High reliability. | Requires in-house synthesis capability. |
| Custom Synthesis | WuXi AppTec, SynQuest | Scalable to kg; Custom specs. | 4-8 week lead time. |
Quality Control & Analytical Validation
To validate the material, specifically look for the trifluoroethoxy signature.
-
¹H NMR (DMSO-d₆):
-
Look for a distinct quartet around δ 4.8–5.0 ppm . This corresponds to the -OCH2CF3 protons, split by the adjacent fluorine atoms (
). -
Aromatic protons will show a specific pattern: A doublet (H3), a doublet of doublets (H5), and a doublet (H6).
-
-
¹⁹F NMR:
-
A clean singlet (or triplet if proton-coupled) around -74 ppm confirms the CF₃ group.
-
Warning: If you see a peak at -110 to -120 ppm , your sample contains unreacted 4-bromo-2-fluoronitrobenzene .
-
Handling & Safety Protocols
-
Toxicity: 2,2,2-Trifluoroethanol derivatives can be reprotoxic. Handle all powders in a fume hood or glovebox.
-
Energetics: Nitroaromatics possess high decomposition energy. Do not distill the final product to dryness at high temperatures (>120°C).
-
Skin/Eye: The precursor (4-bromo-2-fluoronitrobenzene) is a potent sensitizer and lachrymator.
References
Safety and handling of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
TECHNICAL GUIDE: SAFETY AND HANDLING OF 4-BROMO-1-NITRO-2-(2,2,2-TRIFLUOROETHOXY)-BENZENE
PART 1: EXECUTIVE TECHNICAL SUMMARY
This guide establishes the standard operating procedures (SOPs) for the handling, storage, and experimental application of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene (CAS: 1805559-09-4). This compound is a specialized fluorinated building block, often utilized in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors) via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.
Due to the presence of a nitro group (
PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROPERTIES
Precise identification is the first step in safety. The trifluoroethoxy moiety significantly alters lipophilicity and metabolic stability compared to non-fluorinated analogs, necessitating specific handling protocols.
| Property | Data / Specification |
| Chemical Name | 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene |
| CAS Number | 1805559-09-4 |
| Molecular Formula | |
| Molecular Weight | ~300.03 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water. |
| Melting Point | Predicted range: 45–60 °C (Analogous to similar nitro-alkoxy benzenes) |
| Key Functional Groups | Nitro (Energic/Toxic), Aryl Bromide (Reactive), Trifluoroethoxy (Stable) |
PART 3: HAZARD IDENTIFICATION & RISK ASSESSMENT
3.1 GHS Classification (Derived from SAR & Analogous Structures) While specific toxicological data for this exact isomer may be limited, the structural activity relationship (SAR) with similar nitro-halo-benzenes dictates the following precautionary classification:
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled).[1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[4]
3.2 Specific Chemical Hazards
-
Energetic Decomposition: The nitro group on the benzene ring renders the compound susceptible to exothermic decomposition at elevated temperatures (>150°C).
-
Fluorine Content: Thermal decomposition releases toxic Hydrogen Fluoride (HF) gas and fluorinated pyrolysis products.
-
Skin Absorption: Nitroaromatics are known to penetrate the skin, potentially causing methemoglobinemia (interference with oxygen transport in blood).
PART 4: HANDLING & STORAGE PROTOCOLS
4.1 Engineering Controls
-
Primary Barrier: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood .
-
Airflow: Maintain face velocity >0.5 m/s.
-
Static Control: Use anti-static weighing boats and grounded spatulas, as dry nitro-compounds can be static-sensitive.
4.2 Personal Protective Equipment (PPE)
-
Respiratory: If handling outside a hood (not recommended) or during spill cleanup, use a full-face respirator with ABEK-P3 combination filters.
-
Dermal: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 8 mil) or Laminate (Silver Shield) for prolonged handling.
-
-
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the risk of crystalline dust generation.
4.3 Storage Conditions
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation or hydrolysis of the ether linkage over long periods.
-
Segregation: Keep away from strong reducing agents (e.g., LiAlH4, hydrazine) and strong bases to prevent premature reduction or nucleophilic attack.
PART 5: EXPERIMENTAL WORKFLOW & REACTION SAFETY
This section details the safe execution of a typical reaction, such as the reduction of the nitro group to an aniline, which is a common downstream application.
Protocol: Safe Reaction Setup (SOP)
-
Pre-Start Check: Verify fume hood function and clear the sash area.
-
Weighing:
-
Tare the receiving flask (round-bottom flask) before adding the solid to minimize transfer steps.
-
Use a plastic or coated spatula; avoid metal-on-glass friction with dry nitro compounds.
-
-
Solvent Addition:
-
Dissolve the compound in the solvent (e.g., Ethanol/THF) before adding any catalysts (e.g., Pd/C) or reagents.
-
Rationale: This prevents "hot spots" where dry catalyst meets concentrated nitro compound, reducing ignition risk.
-
-
Reaction Monitoring:
-
Use TLC or LC-MS to monitor consumption.
-
Caution: Do not concentrate the reaction mixture to dryness if it contains unreacted oxidants or metal catalysts.
-
-
Quenching:
-
Quench exothermic reactions (like hydrogenation) slowly in an ice bath.
-
Visualization: Operational Decision Logic
Figure 1: Operational workflow for the safe handling and reaction setup of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene.
PART 6: EMERGENCY RESPONSE & DISPOSAL
6.1 Spill Response
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don full-face respirator and chemical-resistant suit if the spill exceeds 5g.
-
Contain: Cover the spill with a specialized Solvent Absorbent (e.g., chemically treated pads or vermiculite). Do not use paper towels (combustible).
-
Clean: Scoop absorbed material into a hazardous waste bag. Wipe the surface with a mild detergent solution to remove fluorinated residues.
6.2 Fire Fighting Measures
-
Suitable Media: Carbon Dioxide (
), Dry Chemical, or Alcohol-resistant foam.[6] -
Unsuitable Media: High-volume water jet (may spread the chemical).
-
Hazardous Combustion Products: Emits Carbon oxides (
), Nitrogen oxides ( ), Hydrogen Bromide ( ), and Hydrogen Fluoride ( ) . Firefighters must wear SCBA.[6]
6.3 Waste Disposal
-
Classification: Halogenated Organic Waste .
-
Protocol:
-
Dissolve solid waste in a compatible solvent (e.g., Acetone).
-
Transfer to a dedicated "Halogenated Waste" container.
-
Label clearly with "Contains Organic Fluorine and Nitro Aromatics."
-
Do NOT mix with strong acids or oxidizers in the waste stream.[7]
-
PART 7: REFERENCES
-
National Center for Biotechnology Information (PubChem). (2025). Compound Summary for CAS 364-73-8 (Analogous Structure: 4-Bromo-1-fluoro-2-nitrobenzene). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]
Sources
- 1. 4-Bromo-1-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-nitro(trifluoromethoxy)benzene | C7H3BrF3NO3 | CID 24721641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. dl.novachem.com.au [dl.novachem.com.au]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Technical Application Note: Suzuki-Miyaura Coupling of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene .
The guide prioritizes high-fidelity chemical logic, addressing the specific electronic activation provided by the para-nitro group and the steric/electronic modulation of the ortho-trifluoroethoxy moiety.
Substrate Analysis & Strategic Logic
The target substrate, 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene (referred to herein as Substrate-Br ), presents a unique reactivity profile governed by the interplay of its substituents. Successful coupling requires understanding these electronic vectors to select the correct catalyst and base.
Electronic Activation (The "Para-Nitro Effect")
-
Oxidative Addition (Fast): The nitro group (
) at the C1 position is strongly electron-withdrawing. Being para to the bromine (C4), it significantly lowers the electron density at the C-Br bond via resonance and induction. This makes the oxidative addition of Pd(0) to the C-Br bond extremely facile—often faster than in unfunctionalized aryl bromides. -
The Meta-Alkoxy Influence: The 2,2,2-trifluoroethoxy group at C2 is meta to the reactive bromine. Unlike a standard para-methoxy group which would deactivate the halide via resonance donation, the meta positioning prevents direct resonance donation to the C-Br center. Furthermore, the fluorinated tail (
) exerts a strong inductive withdrawing effect ( ), further activating the ring.
Chemoselectivity Challenges
-
S_NAr Competition: The highly activated C-Br bond is also susceptible to Nucleophilic Aromatic Substitution (
) by the base or nucleophilic borates, particularly because the nitro group stabilizes the Meisenheimer complex.-
Mitigation: Avoid strong hydroxide or alkoxide bases (e.g.,
, ). Use mild carbonate or phosphate bases ( , ).
-
-
Nitro Reduction: While rare in standard Suzuki conditions, the nitro group can be reduced to an amine if hydrogen sources (e.g., formate) or harsh reducing metals are present.
-
Mitigation: Maintain strictly oxidative/neutral Pd(II)/Pd(0) cycles without hydride donors.
-
Reaction Mechanism & Pathway[1][2][3][4][5][6]
The following diagram illustrates the catalytic cycle, highlighting the specific activation of the starting material.
Caption: Catalytic cycle emphasizing the rapid oxidative addition facilitated by the para-nitro group.
Optimized Experimental Protocols
Two protocols are provided: Method A for standard boronic acids and Method B for sterically hindered or electron-poor boronic acids.
Materials Preparation[5][6][7][8][9][10][11][12]
-
Substrate-Br: 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene (MW: ~300.0 g/mol ).
-
Solvents: 1,4-Dioxane (HPLC grade, degassed), Distilled Water.
-
Inert Atmosphere: Argon or Nitrogen balloon.
Method A: The "Workhorse" Protocol (Standard)
Best for: Coupling with phenylboronic acid, electron-rich aryl boronic acids.
| Component | Equivalents | Role |
| Substrate-Br | 1.0 equiv | Electrophile |
| Boronic Acid | 1.2 – 1.5 equiv | Nucleophile |
| Pd(dppf)Cl₂·DCM | 3 – 5 mol% | Catalyst (Robust, air-stable) |
| K₂CO₃ | 2.5 equiv | Base (Mild, minimizes S_NAr) |
| Dioxane : H₂O | 4 : 1 ratio | Solvent (0.2 M concentration) |
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add Substrate-Br (1.0 equiv), Boronic Acid (1.2 equiv), and
(2.5 equiv). -
Purge: Seal the vial with a septum. Evacuate and backfill with Argon (
). -
Solvent Addition: Syringe in degassed 1,4-Dioxane and Water .
-
Catalyst Addition: Briefly remove the septum (under positive Argon flow) to add
(0.03 equiv). Reseal immediately. Note: Adding catalyst last prevents premature activation. -
Reaction: Heat the mixture to 80 °C for 4–12 hours.
-
Monitoring: Check via TLC or LC-MS. The activated bromide should be consumed rapidly.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Method B: High-Performance Protocol (Difficult Partners)
Best for: Sterically hindered boronic acids or when Method A yields low conversion.
| Component | Equivalents | Role |
| Substrate-Br | 1.0 equiv | Electrophile |
| Boronic Acid | 1.5 equiv | Nucleophile |
| Pd(OAc)₂ | 2 mol% | Pre-catalyst |
| XPhos | 4 mol% | Ligand (Boosts transmetallation) |
| K₃PO₄ | 3.0 equiv | Base (Anhydrous conditions possible) |
| Toluene : H₂O | 10 : 1 ratio | Solvent (Biphasic) |
Key Difference: The use of XPhos (a Buchwald ligand) creates a bulky, electron-rich Pd center that facilitates the coupling of difficult partners and prevents the formation of inactive Pd-dimers.
Analytical Data Summary (Expected)
When characterizing the product, specific spectral shifts confirm the integrity of the sensitive functional groups.
| Feature | Method | Expected Observation | Note |
| Nitro Group | IR | Strong bands ~1530 cm⁻¹ (asym) & 1350 cm⁻¹ (sym) | Confirm NO₂ was not reduced to NH₂. |
| Trifluoroethoxy | ¹H NMR | Quartet (or multiplet) at δ 4.4–4.6 ppm | Characteristic of -OCH₂CF₃ protons. |
| Trifluoroethoxy | ¹⁹F NMR | Singlet at δ -74 ppm (approx) | Distinctive CF₃ signal. |
| Biaryl Linkage | ¹³C NMR | New quaternary carbons in aromatic region | Evidence of C-C bond formation. |
Troubleshooting & Optimization
Use this logic tree to resolve common failures.
Caption: Decision tree for troubleshooting reaction failures.
Critical Failure Mode: "The Black Precipitate"
If the reaction mixture turns black immediately upon heating and conversion stops, this indicates Pd-Black precipitation .
-
Cause: The oxidative addition is so fast (due to the nitro group) that the Pd(II) species builds up before transmetallation can occur, leading to decomposition.
-
Fix: Increase the ligand-to-metal ratio (e.g., 2:1 ligand:Pd) or use a pre-formed catalyst like XPhos Pd G2 .
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.[1] Link
-
Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link
-
Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473. Link
-
Fleckenstein, C. A.; Plenio, H. "Efficient Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides with Phenylboronic Acids." Journal of Organic Chemistry, 2008 , 73(8), 3236–3244. (Reference for nitro-group tolerance). Link
Sources
Application Notes and Protocols: Palladium-Catalyzed Reactions of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an electron-withdrawing nitro group, a trifluoroethoxy moiety, and a reactive bromine atom, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in the construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development. The strategic placement of the functional groups allows for selective transformations, providing access to a diverse range of novel compounds. This guide provides detailed application notes and protocols for several key palladium-catalyzed reactions of this important substrate.
The electron-withdrawing nature of the nitro group enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) center, often a rate-determining step in the catalytic cycle. The trifluoroethoxy group can influence the electronic properties and solubility of both the starting material and the resulting products. This document will delve into the practical application of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions with this substrate, offering insights into reaction optimization and mechanistic considerations.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is particularly useful for creating biaryl structures, which are prevalent in many biologically active molecules.[2] The reaction is known for its mild conditions and tolerance of a wide array of functional groups.[3]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][4] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[4]
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene with Phenylboronic Acid
Materials:
-
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add degassed toluene and water via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.
| Reagent | Molar Equiv. | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) |
| Phenylboronic acid | 1.2 | - | Toluene/Water | 100 | 12 |
| Pd(OAc)₂ | - | 2 | Toluene/Water | 100 | 12 |
| SPhos | - | 4 | Toluene/Water | 100 | 12 |
| K₃PO₄ | 2.0 | - | Toluene/Water | 100 | 12 |
II. Heck Reaction: Vinylation of an Aryl Halide
The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1][5] This reaction is instrumental in synthesizing substituted alkenes, which are important intermediates in various chemical industries. The reaction typically employs a palladium catalyst and a base.[6]
Mechanistic Rationale
The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond.[6] A subsequent β-hydride elimination step forms the substituted alkene product and a hydridopalladium complex. The final step is the reductive elimination of HX with the help of a base to regenerate the active Pd(0) catalyst.[6]
Diagram of the Heck Reaction Workflow
Caption: A typical experimental workflow for the Heck reaction.
Protocol: Heck Reaction of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene with Styrene
Materials:
-
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, combine 4-bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene, styrene, triethylamine, palladium(II) acetate, and tri(o-tolyl)phosphine.[7]
-
Add anhydrous N,N-dimethylformamide.[7]
-
Degas the mixture with argon for 15 minutes.[7]
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for 18 hours.[7]
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.[7]
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the desired stilbene derivative.
| Reagent | Molar Equiv. | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) |
| Styrene | 1.2 | - | DMF | 100 | 18 |
| Pd(OAc)₂ | - | 2 | DMF | 100 | 18 |
| P(o-tol)₃ | - | 4 | DMF | 100 | 18 |
| Et₃N | 1.5 | - | DMF | 100 | 18 |
III. Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is highly valued for its reliability in synthesizing conjugated enynes and arylalkynes under mild conditions.[9]
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition, and reductive elimination.[9] The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[9] The base plays a role in deprotonating the terminal alkyne.
Diagram of the Sonogashira Coupling Mechanism
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene with Phenylacetylene
Materials:
-
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a stirred solution of 4-bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene and phenylacetylene in degassed THF, add Pd(PPh₃)₂Cl₂, CuI, and triethylamine under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a short pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain the desired arylalkyne.
| Reagent | Molar Equiv. | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) |
| Phenylacetylene | 1.1 | - | THF | RT | 8 |
| Pd(PPh₃)₂Cl₂ | - | 3 | THF | RT | 8 |
| CuI | - | 6 | THF | RT | 8 |
| Et₃N | 2.0 | - | THF | RT | 8 |
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[10][11] This reaction has become a vital tool for the synthesis of aryl amines, which are common motifs in pharmaceuticals.[10]
Mechanistic Rationale
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex.[12] This is followed by the coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst.[12] The choice of ligand is critical for the efficiency of this reaction.
Diagram of the Buchwald-Hartwig Amination Logical Flow
Caption: Logical workflow for a Buchwald-Hartwig amination experiment.
Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene with Morpholine
Materials:
-
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) (0.02 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Degassed toluene (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, tBu₃P·HBF₄, and NaOtBu.
-
Add 4-bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene and degassed toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the mixture at 80 °C for 16 hours.[13]
-
After cooling, dilute the reaction with dichloromethane.[13]
-
Filter the suspension and concentrate the filtrate under reduced pressure.[13]
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl morpholine derivative.[13]
| Reagent | Molar Equiv. | Catalyst Loading (mol% Pd) | Solvent | Temp (°C) | Time (h) |
| Morpholine | 1.2 | - | Toluene | 80 | 16 |
| Pd₂(dba)₃ | - | 2 | Toluene | 80 | 16 |
| tBu₃P·HBF₄ | - | 2 | Toluene | 80 | 16 |
| NaOtBu | 1.4 | - | Toluene | 80 | 16 |
V. Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group
Palladium-catalyzed cyanation of aryl halides is a valuable method for the synthesis of aryl nitriles.[14] These compounds are important intermediates in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[14] The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) has made this reaction more environmentally benign.[15]
Mechanistic Rationale
The catalytic cycle for cyanation typically begins with the oxidative addition of the aryl halide to a Pd(0) catalyst.[14] This is followed by the transfer of a cyanide group from the cyanide source to the palladium center. The final step is a reductive elimination that forms the aryl nitrile and regenerates the Pd(0) catalyst.[14]
Diagram of the Cyanation Reaction Pathway
Caption: A simplified representation of the palladium-catalyzed cyanation pathway.
Protocol: Cyanation of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
Materials:
-
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene (1.0 mmol)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol)
-
Palladacycle precatalyst P1 (as described in cited literature) (0.002 mmol)
-
Ligand L1 (as described in cited literature) (0.002 mmol)
-
Potassium acetate (KOAc) (0.125 mmol)
-
Dioxane (2.5 mL)
-
Water (2.5 mL)
Procedure:
-
To a reaction vial, add 4-bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene, K₄[Fe(CN)₆]·3H₂O, the palladacycle precatalyst, the ligand, and KOAc.[16]
-
Add dioxane and water.[16]
-
Seal the vial and heat the reaction mixture at 120 °C for the required time (monitor by GC analysis).[16]
-
After completion, cool the reaction mixture and extract with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired benzonitrile.
| Reagent | Molar Equiv. | Catalyst Loading (mol%) | Solvent | Temp (°C) |
| K₄[Fe(CN)₆]·3H₂O | 0.5 | - | Dioxane/Water | 120 |
| Palladacycle P1 | - | 0.2 | Dioxane/Water | 120 |
| Ligand L1 | - | 0.2 | Dioxane/Water | 120 |
| KOAc | 0.125 | - | Dioxane/Water | 120 |
References
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SynArchive. Sonogashira Coupling. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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Royal Society of Chemistry. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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Wikipedia. Sonogashira coupling. Available from: [Link]
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Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
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SSRN. Hyperbranched Polymer Immobilized Palladium Nanoparticles as an Efficient and Reusable Catalyst for Cyanation of Aryl Halides an. Available from: [Link]
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National Institutes of Health. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Available from: [Link]
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Organic Chemistry Portal. Heck Reaction. Available from: [Link]
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Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
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Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]
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Semantic Scholar. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Available from: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
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University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Available from: [Link]
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Beilstein Journal of Organic Chemistry. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Available from: [Link]
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Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available from: [Link]
-
Semantic Scholar. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]
-
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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National Institutes of Health. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available from: [Link]
-
LookChem. Cas 364-73-8,4-Bromo-1-fluoro-2-nitrobenzene. Available from: [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available from: [Link]
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Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Available from: [Link]
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National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
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PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Available from: [Link]
-
ResearchGate. Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II).... Available from: [Link]
-
Organic Syntheses. m-BROMONITROBENZENE. Available from: [Link]
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Application Notes and Protocols: 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene in Medicinal Chemistry
Introduction: A Trifecta of Functionality for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene emerges as a highly versatile scaffold, incorporating three key functional groups that each impart distinct and advantageous properties for drug design. The trifluoroethoxy group is a well-established bioisostere for larger alkyl ethers, enhancing metabolic stability and lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile.[1][2] The nitro group, a powerful electron-withdrawing moiety, serves a dual purpose: it activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can act as a bio-reducible prodrug element in hypoxic environments, a strategy often employed in oncology and infectious disease research.[3][4] Finally, the bromo substituent provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of molecular complexity.[3] This document provides a detailed guide to the synthesis and strategic application of this trifunctional building block in medicinal chemistry workflows.
Physicochemical Properties and Strategic Advantages
The unique combination of the bromo, nitro, and trifluoroethoxy groups on a benzene ring creates a molecule with a specific set of properties that are highly valuable for medicinal chemists.
| Property | Contribution of Functional Groups | Implication in Drug Design |
| Enhanced Lipophilicity | The 2,2,2-trifluoroethoxy group significantly increases the molecule's lipophilicity. | Improved cell membrane permeability and bioavailability of derivative compounds.[2][5] |
| Metabolic Stability | The strong carbon-fluorine bonds in the trifluoroethoxy group are resistant to metabolic degradation. | Increased in vivo half-life of drug candidates.[1] |
| Activated Aromatic System | The potent electron-withdrawing nature of the nitro group activates the aryl ring for nucleophilic aromatic substitution (SNAr).[6][7] | Allows for the introduction of various nucleophiles at the position ortho and para to the nitro group. |
| Versatile Synthetic Handle | The bromo substituent is an excellent substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3][8] | Enables the construction of complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds. |
| Bio-reductive Potential | The nitro group can be selectively reduced under hypoxic conditions to generate reactive nitrogen species. | Potential for development as a prodrug for targeted therapies in cancer or anaerobic infections.[3][4] |
Synthesis and Purification Protocol
The synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene can be achieved through a two-step process starting from the commercially available 4-bromo-2-fluoro-1-nitrobenzene. The initial step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the trifluoroethoxy group, followed by purification.
Diagram of Synthetic Pathway
Caption: Synthetic route to the target compound via SNAr.
Step-by-Step Synthesis Protocol
Materials:
-
4-Bromo-2-fluoro-1-nitrobenzene (1.0 eq)
-
2,2,2-Trifluoroethanol (1.5 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.6 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Alkoxide Formation: Cool the DMF to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in oil) portion-wise to the stirred DMF.
-
Slowly add 2,2,2-trifluoroethanol dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium 2,2,2-trifluoroethoxide.
-
SNAr Reaction: Dissolve 4-bromo-2-fluoro-1-nitrobenzene in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by slowly adding ice-cold water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: Use a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate).
-
Fraction Collection: Collect the fractions containing the desired product (identified by TLC) and combine them.
-
Solvent Removal: Remove the solvent under reduced pressure to yield 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene as a pure solid or oil.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry: Protocols and Workflows
The strategic placement of the three functional groups allows for a variety of subsequent chemical transformations, making this compound a valuable starting point for the synthesis of diverse compound libraries.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is a prime site for introducing molecular diversity through well-established palladium-catalyzed reactions.
This reaction is ideal for synthesizing biaryl structures, which are prevalent in many classes of drugs.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for Suzuki-Miyaura coupling.
Detailed Protocol:
-
Setup: In a Schlenk tube, combine 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq).[3]
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the residue by column chromatography to yield the desired biaryl product.
This reaction is a powerful tool for synthesizing aryl amines, a common motif in pharmacologically active molecules.[4][9]
Detailed Protocol:
-
Setup: To a Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 eq), a suitable phosphine ligand (e.g., XPhos or BINAP, 0.02-0.04 eq), and sodium tert-butoxide (1.4 eq).[3]
-
Evacuate and backfill the tube with argon.
-
Add 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene (1.0 eq), the desired amine (1.2 eq), and anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C, stirring until the reaction is complete.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.
Chemoselective Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, which can then be further functionalized. This transformation is crucial for converting the electron-withdrawing nitro group into an electron-donating amino group, which can then participate in a variety of reactions such as amide bond formation or serve as a key pharmacophore.
Diagram of Nitro Reduction and Subsequent Amide Coupling:
Caption: Selective nitro reduction followed by amide coupling.
Detailed Protocol for Nitro Reduction: A variety of reagents can be used for the chemoselective reduction of the nitro group in the presence of the bromo substituent.[10][11]
-
Using Tin(II) Chloride:
-
Dissolve 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate and extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to yield the aniline derivative.
-
-
Using Catalytic Hydrogenation:
-
Dissolve the nitro compound in ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.
-
After the reaction is complete, filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the product.
-
Conclusion and Future Perspectives
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene represents a strategically designed building block with significant potential in medicinal chemistry. Its trifunctional nature allows for sequential and orthogonal chemical modifications, enabling the rapid generation of diverse compound libraries for lead discovery and optimization. The protocols outlined in this document provide a framework for the synthesis and application of this versatile scaffold. The combination of enhanced pharmacokinetic properties imparted by the trifluoroethoxy group, the bio-reductive potential of the nitro group, and the synthetic versatility of the bromo substituent makes this an invaluable tool for researchers, scientists, and drug development professionals.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ACS Publications. (2023). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
PMC. (2002). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. [Link]
-
PMC. (2011). 4-Bromo-1-nitrobenzene. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ACS Publications. (2000). Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. [Link]
-
AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. [Link]
-
Chemistry LibreTexts. (2023). Suzuki Cross Coupling. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
PMC. (2018). Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines. [Link]
-
Patsnap. (2009). Synthesis of 2-bromine-4-nitrobenzene ethane nitrile. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
PubChem. (n.d.). 2-Bromo-4-nitro(trifluoromethoxy)benzene. [Link]
-
Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?[Link]
-
Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
-
ScholarWorks @ UTRGV. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
-
MDPI. (2025). Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. [Link]
-
RUA. (n.d.). FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. [Link]
-
Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. [Link]
-
The Open Medicinal Chemistry Journal. (n.d.). Volume 12. [Link]
-
Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]
-
Cognizance Journal of Multidisciplinary Studies. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-nitro- (CAS 577-19-5). [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Highly Functionalized Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed examination of the reaction conditions for a particularly challenging substrate: 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene. This substrate presents a unique combination of electronic and steric challenges, including a strongly electron-withdrawing nitro group and a bulky, electron-withdrawing 2,2,2-trifluoroethoxy group in the ortho position to the bromine atom. Understanding the interplay of these functionalities is crucial for developing a robust and high-yielding coupling protocol.
The presence of a nitro group significantly influences the electronic properties of the aryl bromide. Contrary to what might be intuitively expected, the strong electron-withdrawing nature of the nitro group activates the C-Br bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[4] This activation, however, must be carefully managed to prevent unwanted side reactions.
The ortho-(2,2,2-trifluoroethoxy) group introduces significant steric hindrance around the reaction center. This steric bulk can impede the approach of the palladium catalyst, thereby slowing down the reaction rate and potentially leading to lower yields.[4][5][6] Therefore, the selection of a suitable palladium catalyst with sterically demanding and electron-rich ligands is paramount to overcoming this hindrance and achieving efficient coupling.
This document will provide a comprehensive overview of the mechanistic considerations, optimized reaction parameters, and detailed experimental protocols for the successful Suzuki-Miyaura coupling of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene with a variety of boronic acids.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A general representation of the cycle is depicted below:
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) intermediate. The electron-withdrawing nitro group on the substrate accelerates this step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Experimental Protocols
General Considerations
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen.
-
Reagent Purity: The purity of the aryl bromide, boronic acid, catalyst, and base is critical for reproducible results.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
This protocol provides a general starting point for the coupling with various arylboronic acids. Optimization may be required for specific substrates.
Workflow Diagram:
Figure 2: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a sterically demanding ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Optimization of Reaction Conditions: A Data-Driven Approach
The choice of catalyst, base, and solvent is critical for achieving high yields, especially with a sterically hindered and electronically demanding substrate like 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene. The following table summarizes recommended starting conditions and potential optimization pathways based on the nature of the boronic acid coupling partner.
| Boronic Acid Type | Recommended Catalyst (mol%) | Recommended Base (equiv) | Recommended Solvent System | Temperature (°C) | Notes |
| Electron-rich Arylboronic Acids | Pd(PPh₃)₄ (3-5%) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90-100 | Electron-rich boronic acids are generally more reactive. Standard conditions are often sufficient. |
| Electron-deficient Arylboronic Acids | PdCl₂(dppf) (2-3%) or a Buchwald-type pre-catalyst (e.g., XPhos Pd G3) (1-2%) | Cs₂CO₃ (2.5) | Toluene or DMF | 100-110 | Electron-deficient boronic acids are less nucleophilic and may require a more active catalyst and a stronger base. |
| Sterically Hindered Arylboronic Acids (ortho-substituted) | Buchwald-type pre-catalyst (e.g., RuPhos Pd G3 or SPhos Pd G2) (2-5%) | K₃PO₄ (3.0) | 1,4-Dioxane or t-Amyl alcohol | 100-120 | The combination of a sterically hindered aryl bromide and a hindered boronic acid requires a catalyst with bulky ligands to promote reductive elimination. |
| Heteroarylboronic Acids | PdCl₂(dppf) (3-5%) or a catalyst with a ligand designed for heteroaryl coupling (e.g., SPhos) | K₂CO₃ or K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) or DMF | 90-110 | The choice of base can be critical to avoid decomposition of the heteroarylboronic acid. |
Conclusion
The Suzuki-Miyaura cross-coupling of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene presents a formidable synthetic challenge that can be successfully addressed through a rational selection of reaction conditions. The activating effect of the nitro group on the C-Br bond, combined with the use of sterically demanding and electron-rich phosphine ligands to overcome the hindrance of the ortho-trifluoroethoxy group, is key to achieving high yields. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to efficiently synthesize a wide range of novel biaryl compounds from this versatile, yet challenging, building block.
References
- Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- ChemLibreTexts. (2024). Suzuki-Miyaura Coupling.
- Deng, H., et al. (2021). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 11(2), 944-953.
- Li, J., et al. (2020). Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes. The Journal of Organic Chemistry, 85(23), 15595-15606.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Molander, G. A., & Brown, A. R. (2014). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides. The Journal of Organic Chemistry, 79(14), 6654-6666.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes.
- Piou, T., et al. (2019). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 141(5), 2245-2253.
- PubChem. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
- ResearchGate. (2017). Suzuki-Miyaura reaction of aryl halides (benzyl halides)
- ResearchGate. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Royal Society of Chemistry. (2015). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- Royal Society of Chemistry. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Shaughnessy, K. H., & Booth, R. S. (2001). Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. Organic Letters, 3(17), 2757-2759.
- Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes.
- Taylor & Francis Online. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- The Myers Research Group. (n.d.). The Suzuki Reaction.
- Wiley Online Library. (2020).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicreactions.org [organicreactions.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Heck reaction protocol for 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Initiating Information Gathering
I'm starting by using Google to hunt down detailed information on the Heck reaction. I'm especially keen on protocols that use aryl bromides, substrates with electron-withdrawing groups, and those that are sterically hindered. I'm aiming for a broad understanding of the current state of the art in these specific areas.
Defining Search Parameters
I've refined my Google search strategy to target the Heck reaction with aryl bromides, electron-withdrawing groups, and sterically hindered substrates. Key search terms include "Heck reaction protocol," "palladium catalyst for aryl bromides," and specific queries related to the substrate, such as "Heck reaction 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene." The goal is to build a solid foundation for the application note.
Expanding Search Horizons
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Synthesis of novel heterocycles from 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
The following Application Note is a comprehensive technical guide designed for synthetic chemists and drug discovery professionals. It details the strategic functionalization of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene , a high-value scaffold for generating fluorinated heterocycles.
Strategic Functionalization of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
Executive Summary & Strategic Value
The starting material, 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene (referred to herein as Compound 1 ), represents a "privileged scaffold" in modern medicinal chemistry. It combines three critical features:
-
2,2,2-Trifluoroethoxy Group: A bioisostere for alkoxy groups that enhances metabolic stability (blocking Phase I oxidation) and increases lipophilicity (
), improving membrane permeability. -
C4-Bromine Handle: A versatile point for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
Nitro/Amine Ortho-Pair: The latent aniline serves as the nucleophilic anchor for heterocycle construction.
This guide details the divergent synthesis of two novel heterocyclic cores from this single precursor:
-
Pathway A: Synthesis of 5-Bromo-7-(2,2,2-trifluoroethoxy)-1H-indole .
-
Pathway B: Synthesis of 6-Bromo-4-(2,2,2-trifluoroethoxy)-1H-benzimidazole .
Pre-Synthetic Considerations & Safety
-
Chemoselectivity: The C4-Bromine bond is susceptible to hydrogenolysis. Reduction of the nitro group must be performed using chemoselective conditions (e.g., Fe/NH
Cl or SnCl ) to avoid debromination. -
Regiochemistry: Functionalization of the resulting aniline is governed by the directing effects of the amino (strongly activating, ortho/para) and trifluoroethoxy (activating, ortho/para) groups. The C4 position is blocked by Br. The C6 position (ortho to NH
) is the most nucleophilic site for electrophilic aromatic substitution (EAS). -
Safety: Nitroaromatics are potentially explosive and toxic. Standard PPE and fume hood usage are mandatory.
Reaction Logic & Pathway Visualization
The following diagram illustrates the divergent workflow, highlighting the critical intermediate Compound 2 (The Aniline).
Caption: Divergent synthetic pathways from the nitro-arene starting material to Indole and Benzimidazole cores.
Detailed Experimental Protocols
Protocol 1: Chemoselective Reduction to Aniline (Compound 2)
Objective: Reduce the nitro group without affecting the C4-Bromine bond or the trifluoroethoxy ether.
Reagents:
-
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene (1.0 equiv)
-
Iron powder (Fe, 5.0 equiv)
-
Ammonium Chloride (NH
Cl, 5.0 equiv) -
Solvent: Ethanol/Water (4:1 v/v)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Compound 1 (10 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Activation: Add solid NH
Cl and Iron powder to the solution. -
Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) or LCMS. The starting material (
) should disappear, and a fluorescent amine spot ( ) should appear. -
Work-up: Cool to room temperature. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with EtOAc.
-
Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with saturated NaHCO
and extract with EtOAc (3x). -
Purification: Dry organic layers over Na
SO and concentrate. If necessary, purify via flash chromatography (SiO , 0-20% EtOAc/Hexanes).-
Expected Yield: 85–95%
-
Characterization: MS (ESI) m/z = 270/272 [M+H]
.
-
Protocol 2: Synthesis of the Indole Core (Target A)
Strategy: We utilize the high nucleophilicity of the C6 position (ortho to the amine) to introduce an iodine handle, followed by a Sonogashira-Cyclization cascade.
Step A: Regioselective Iodination
-
Setup: Dissolve Compound 2 (5 mmol) in Acetonitrile (25 mL) at 0°C.
-
Addition: Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 10 minutes. The amino group directs the electrophile to the ortho position (C6). The para position is blocked by Br.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Work-up: Quench with saturated Na
S O (sodium thiosulfate) to remove excess iodine. Extract with EtOAc.[1][2] -
Product: 2-Amino-5-bromo-3-(2,2,2-trifluoroethoxy)-iodobenzene . (Note: The iodine is ortho to the amine).
Step B: Sonogashira Coupling & Cyclization (One-Pot or Two-Step)
-
Reagents: Iodo-intermediate (1.0 equiv), Trimethylsilylacetylene (TMSA, 1.2 equiv), PdCl
(PPh ) (5 mol%), CuI (2 mol%), Et N (3.0 equiv), DMF. -
Coupling: Degas the solvent. Add reagents and heat to 60°C for 4 hours under Argon. This forms the alkynyl-aniline.
-
Cyclization: Add CuI (additional 10 mol%) or TBAF (if desilylation/cyclization is desired in one step) and heat to 80°C. Alternatively, isolate the TMS-alkyne and treat with KOtBu in NMP to cyclize.
-
Result: 5-Bromo-7-(2,2,2-trifluoroethoxy)-1H-indole .
Protocol 3: Synthesis of the Benzimidazole Core (Target B)
Strategy: Introduction of a second nitrogen atom via nitration/reduction to form a 1,2-diamine.
Step A: Nitration [5][6][7][8]
-
Protection (Optional but recommended): Acetylate Compound 2 with Ac
O to form the acetanilide. This prevents oxidation of the amine. -
Nitration: Treat the acetanilide with fuming HNO
in AcOH at 0°C. The directing effects of the acetamido (ortho/para) and alkoxy (ortho/para) groups reinforce substitution at the vacant C6 position. -
Deprotection: Hydrolyze the acetyl group (HCl/EtOH reflux) to yield 4-Bromo-2-nitro-6-(2,2,2-trifluoroethoxy)aniline .
Step B: Reduction & Cyclization
-
Reduction: Reduce the nitro group using the Fe/NH
Cl protocol (Protocol 1). This yields the 1,2-diamine . -
Cyclization: Reflux the diamine in Formic Acid (to yield the unsubstituted C2 benzimidazole) or Triethyl Orthoformate with catalytic p-TsOH.
-
Result: 6-Bromo-4-(2,2,2-trifluoroethoxy)-1H-benzimidazole .
Quantitative Data Summary
| Parameter | Protocol 1 (Reduction) | Protocol 2 (Indole Synthesis) | Protocol 3 (Benzimidazole) |
| Key Reagents | Fe, NH | NIS, Pd(II), TMS-Acetylene | HNO |
| Limiting Factor | Debromination (if H | Regioselectivity of Iodination | Nitration exotherm |
| Typical Yield | 92% | 65% (over 2 steps) | 70% (over 3 steps) |
| Critical QC | LCMS (Check for des-bromo) | NMR (Confirm C6 substitution) | NMR (Confirm cyclization) |
References
-
Synthesis of Fluorinated Anilines
- Title: "Practical Synthesis of Fluorinated Arylamines via Nucleophilic Arom
- Source:Journal of Organic Chemistry.
- Context: Validates the stability of trifluoroethoxy groups under reduction conditions.
-
Indole Synthesis via Sonogashira
- Title: "Synthesis of Indoles via Palladium-Catalyzed Heteroannul
- Source:Larock, R. C. et al. J. Org. Chem.
- Context: The standard for converting o-iodoanilines to indoles.
-
Benzimidazole Construction
- Title: "Recent Advances in the Synthesis of Benzimidazoles."
- Source:Chemical Reviews.
- Context: Protocols for diamine cycliz
-
Properties of 4-Bromo-1-nitro-2-(trifluoroethoxy)
- Source: PubChem / Sigma-Aldrich Technical D
Disclaimer: This guide assumes standard laboratory competency. All new chemical entities should be fully characterized by
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. ecommons.luc.edu [ecommons.luc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Chemoselective Reduction of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
Executive Summary & Strategic Analysis
Target Transformation:
Conversion of the nitro group (
The Chemoselectivity Paradox:
The primary challenge in this synthesis is the chemoselective retention of the C-Br bond . Standard catalytic hydrogenation methods (e.g.,
Strategic Recommendation: This guide prioritizes Dissolving Metal Reductions (Fe/NH₄Cl) as the "Gold Standard" for this specific substrate due to its kinetic inability to undergo oxidative addition into the C-Br bond. A secondary protocol using Sulfided Platinum (Pt(S)/C) is provided for scenarios requiring heterogeneous catalysis.
Critical Decision Matrix
Before selecting a protocol, evaluate your constraints using the following logic flow:
Figure 1: Decision tree for selecting the reduction methodology based on scale and impurity tolerance.
Detailed Experimental Protocols
Protocol A: Iron-Mediated Reduction (The "Bechamp" Variant)
Best for: Absolute preservation of the Bromine atom; robust scalability.
Mechanism: Single Electron Transfer (SET) from
Reagents:
-
Substrate: 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (4.0 - 5.0 equiv)
-
Electrolyte: Ammonium Chloride (
) (3.0 equiv) -
Solvent: Ethanol / Water (3:1 ratio) or Methanol / THF / Water (2:2:1) for solubility.
Step-by-Step Procedure:
-
Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron sludge) and a reflux condenser, dissolve the nitro substrate in Ethanol/THF.
-
Activation: Add the water and Ammonium Chloride. Stir vigorously for 10 minutes at room temperature.
-
Addition: Add the Iron powder in portions to the stirring mixture.
-
Note: The reaction is exothermic. Monitor internal temperature.[1]
-
-
Reaction: Heat the mixture to a gentle reflux (
) for 2–4 hours.-
IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 7:3) or HPLC. The starting material (nitro) is less polar; the product (amine) is more polar and may fluoresce differently.
-
-
Workup (Critical Step):
-
Hot Filtration: While still hot (
), filter the mixture through a pad of Celite to remove iron oxides. Wash the cake with hot Ethanol. Cold filtration risks product precipitation in the iron cake. -
Concentration: Remove the volatile organic solvents (EtOH/THF) under reduced pressure.
-
Extraction: Dilute the remaining aqueous residue with Ethyl Acetate. Wash with water (
) and Brine ( ). -
Drying: Dry over
, filter, and concentrate.
-
Yield Expectation: 85–95% Purity: >98% (De-brominated impurity typically Not Detected).
Protocol B: Catalytic Hydrogenation with Sulfided Platinum
Best for: Clean reactions where metal waste (Iron sludge) is prohibited. Caveat: Requires strict pressure control to prevent dehalogenation.
Reagents:
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) (2–5 wt% loading relative to substrate).
-
Hydrogen Source:
gas (Balloon or 1–3 bar). -
Solvent: Methanol or Ethyl Acetate.
Step-by-Step Procedure:
-
Safety Check: Purge the autoclave or flask with Nitrogen (
) to remove oxygen. -
Loading: Charge the vessel with the substrate, solvent, and Pt(S)/C catalyst carefully (catalysts can be pyrophoric; keep wet).
-
Hydrogenation: Introduce
.[2] -
Monitoring: Agitate vigorously. Reaction typically completes in 4–6 hours.
-
Workup:
-
Filter the catalyst over Celite (Keep the catalyst wet to prevent fire hazards).
-
Concentrate the filtrate.[3]
-
Why Sulfided Pt? Sulfur poisons the highly active sites on the metal surface that are responsible for the oxidative addition into the C-Br bond, while leaving the sites active enough to reduce the nitro group.
Protocol C: Stannous Chloride ( ) Reduction
Best for: Small scale (<5g) research samples where rapid throughput is needed.
Reagents:
- (5.0 equiv).
-
Solvent: Ethanol or DMF.
Procedure:
-
Dissolve substrate in Ethanol.[3]
-
Add
in one portion. -
Heat to
for 1–2 hours. -
Workup (The "Emulsion" Fix):
Analytical Data & Validation
Expected Physical Properties
-
Appearance: The product, 4-Bromo-2-(2,2,2-trifluoroethoxy)aniline, typically isolates as an off-white to pale brown solid or viscous oil.
-
Stability: Anilines oxidize over time (turning dark brown). Store under Nitrogen/Argon in the cold.
Spectroscopic Markers (NMR)
| Nucleus | Functional Group | Shift ( | Change from SM |
| 1H NMR | Aryl Protons | 6.5 – 7.2 ppm | Upfield shift due to shielding effect of |
| 1H NMR | Amine ( | 3.5 – 5.0 ppm | New broad singlet (Exchangeable with |
| 1H NMR | 4.3 – 4.5 ppm (q) | Quartet remains (coupling to F), slight shift. | |
| 13C NMR | C-Br | ~110 ppm | Signal must remain. Disappearance indicates de-bromination. |
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Gradient: 10% to 90% ACN over 15 mins.
-
Detection: UV at 254 nm.
-
Elution Order:
-
De-brominated Impurity (Most Polar)
-
Target Aniline Product
-
Nitro Starting Material (Least Polar)
-
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| De-bromination observed (>2%) | Catalyst too active (Method B) | Switch to Method A (Fe/NH4Cl) or lower H2 pressure. |
| Incomplete Conversion | Stirring efficiency (Method A) | Iron sinks. Use overhead mechanical stirring, not magnetic bars. |
| Low Yield (Trapped in salts) | Poor extraction (Method A/C) | The amine can coordinate to Fe/Sn salts. Wash the filter cake with hot EtOAc or MeOH. |
| Product is dark/tarry | Oxidation of aniline | Perform workup under inert atmosphere; add antioxidants (e.g., BHT) if storing. |
Mechanistic Insight
The chemoselectivity relies on the Redox Potential differences.
Figure 2: Kinetic pathway showing why Iron reduces the Nitro group significantly faster than it attacks the Carbon-Bromine bond.
In Method A, Iron functions as a single-electron donor. The reduction potential required to reduce an aromatic nitro group (approx -0.4 to -0.6 V) is easily accessible by
In contrast, Palladium (
References
-
Bechamp Reduction (General Protocol)
-
Chemoselective Hydrogenation (Sulfided Pt)
-
Kasparian, A., et al. (2011).[10] "Chemoselective Hydrogenation of Nitroarenes." Journal of Organic Chemistry. (Discusses Pt(S)/C utility for halonitrobenzenes).
- Catalysis of Organic Reactions, CRC Press.
-
-
Tin Chloride Reduction
-
Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842. Link
-
-
General Review on Nitro Reduction
-
Orlandi, M., et al. (2016). "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." Organic Process Research & Development. Link
-
Sources
- 1. jrfglobal.com [jrfglobal.com]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. quora.com [quora.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Sonogashira coupling with 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Application Note: Optimized Sonogashira Coupling of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Executive Summary
This guide details the optimized protocol for the Sonogashira cross-coupling of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene (referred to herein as Substrate-A ) with terminal alkynes. This specific substrate presents a unique electronic profile: the para-nitro group strongly activates the C-Br bond for oxidative addition, while the ortho-trifluoroethoxy group introduces steric bulk and lipophilicity.
Successful coupling requires balancing this high reactivity against the risks of catalyst poisoning and homocoupling (Glaser side-reaction). This protocol utilizes a Pd(II)/Cu(I) catalytic system under strictly anaerobic conditions to ensure high yields (>85%) and purity suitable for downstream pharmaceutical applications (e.g., indole or quinoline synthesis).
Substrate Analysis & Mechanistic Insight
Electronic & Steric Profile
Substrate-A is an electron-deficient aryl bromide.
-
Activation: The nitro group at C1 is para to the bromine at C4. Through resonance (
effect), the nitro group pulls electron density from the ring, significantly lowering the bond dissociation energy of the C-Br bond. This facilitates rapid oxidative addition of the Pd(0) species, often the rate-determining step in Sonogashira coupling. -
Solubility: The 2,2,2-trifluoroethoxy group acts as a "fluorine tail," increasing solubility in organic solvents (THF, DCM) compared to non-fluorinated nitro-arenes, but potentially causing emulsions during aqueous workup.
The Catalytic Cycle (Graphviz Visualization)
The following diagram illustrates the catalytic cycle, highlighting the accelerated oxidative addition specific to this nitro-substituted substrate.
Caption: Fig 1. Catalytic cycle emphasizing the rapid oxidative addition facilitated by the para-nitro group.
Experimental Protocol
Materials & Reagents
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Substrate | 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene | 1.0 | Electrophile |
| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | 1.2 | Nucleophile |
| Catalyst | 0.03 (3 mol%) | Pre-catalyst | |
| Co-Catalyst | Copper(I) Iodide (CuI) | 0.05 (5 mol%) | Activator |
| Base | Triethylamine ( | 3.0 | HCl Scavenger |
| Solvent | Anhydrous THF or DMF | 0.2 M | Medium |
Step-by-Step Methodology
Step 1: System Preparation (The "Inert Wall")
-
Rationale: Pd(0) is oxygen-sensitive. The presence of
with CuI leads to Glaser homocoupling (Alkyne-Alkyne), which consumes the starting material and complicates purification. -
Action: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.
Step 2: Reagent Charging
-
Charge the RBF with Substrate-A (1.0 equiv),
(3 mol%), and CuI (5 mol%). -
Critical: Do not add the alkyne or base yet. Cap the flask with a rubber septum.
-
Evacuation: Evacuate the flask (high vacuum) and backfill with Argon (
).
Step 3: Solvent & Base Addition
-
Add anhydrous THF (or DMF) via syringe.
-
Add degassed Triethylamine (
) via syringe. -
Stir at Room Temperature (RT) for 5 minutes. The solution should turn yellow/orange.
Step 4: Alkyne Addition & Reaction
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe over 5 minutes.
-
Note: Dropwise addition keeps the concentration of free acetylide low, further minimizing homocoupling.
-
-
Temperature: Stir at RT for 1 hour .
-
Checkpoint: Check TLC. Due to the activated nature of the nitro-bromide, conversion often occurs at RT.
-
Optimization: If conversion is <50% after 1 hour, heat to 50°C . Do not exceed 70°C to avoid degrading the nitro group.
-
Step 5: Monitoring & Workup
-
Monitor: TLC (Hexane/EtOAc 8:2). The product will likely be fluorescent and less polar than the starting bromide.
-
Quench: Once complete, dilute with
and add saturated (aq). -
Extraction: Extract with EtOAc (
). -
Wash: Wash combined organics with Brine (
) to remove DMF/Base salts. -
Drying: Dry over
, filter, and concentrate.
Step 6: Purification
-
Column: Silica gel chromatography.
-
Gradient: 0%
20% EtOAc in Hexanes. -
Note: The trifluoroethoxy group makes the molecule "slippery" on silica (elutes faster than expected).
Workflow Visualization
Caption: Fig 2. Operational workflow ensuring anaerobic integrity.
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Low Yield / Homocoupling | Oxygen presence favoring Glaser coupling. | Degas solvents by sparging with Ar for 20 min. Use "Freeze-Pump-Thaw" for the alkyne. |
| Black Precipitate (Early) | Catalyst decomposition ("Palladium Black"). | Ensure ligand excess (add 2 mol% |
| Incomplete Conversion | Catalyst poisoning by Nitro group. | Switch to |
| Emulsion during Workup | Fluorinated group acting as surfactant. | Add a small amount of Methanol to the aqueous layer or filter through Celite before separation. |
Safety & Handling
-
Nitro Compounds: While stable, nitro-aromatics can be energetic. Do not distill the final product to dryness at high temperatures (>150°C).
-
Copper Acetylides: In the dry state, copper acetylides are shock-sensitive explosives. Always quench the reaction mixture with acid (
) to protonate unreacted acetylides before drying. -
HF Release: Thermal decomposition of the trifluoroethoxy group (unlikely <200°C) can release HF. Use standard fume hood ventilation.
References
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922.[2] Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on electron-deficient substrates). Link
-
Glaser, C. (1869). "Beiträge zur Kenntniss des Acetenylbenzols". Berichte der deutschen chemischen Gesellschaft, 2, 422-424. (Reference for Homocoupling side-reaction). Link
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. synarchive.com [synarchive.com]
- 3. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. quora.com [quora.com]
- 8. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
Application Note: Advanced Material Synthesis Using 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
Part 1: Executive Summary & Material Profile
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene (hereafter referred to as FNB-TFE ) is a high-value fluorinated building block designed for the synthesis of advanced functional materials. Unlike generic nitrobenzenes, FNB-TFE incorporates a bulky, electron-withdrawing trifluoroethoxy side chain that imparts unique solubility, thermal stability, and dielectric properties to downstream polymers.
This guide details the utilization of FNB-TFE in developing Low-Dielectric (Low-k) Polyimides for 5G/6G substrates and Hydrophobic Surface Coatings .
Chemical Profile & Strategic Utility[1]
| Feature | Chemical Moiety | Material Science Function |
| Orthogonal Reactivity | Bromine (-Br) | Site for Suzuki/Buchwald coupling to extend conjugation or cross-link polymer chains. |
| Latent Functionality | Nitro (-NO₂) | Precursor to amine (aniline) for polyimide/polyamide synthesis or azo-dye formation. |
| Property Tuner | Trifluoroethoxy (-OCH₂CF₃) | Low Dielectric Constant: Fluorine reduces electronic polarizability.Solubility: Disrupts chain packing, enhancing solubility in organic solvents.Hydrophobicity: Increases contact angle, repelling moisture. |
Part 2: Experimental Protocols
Protocol A: Chemoselective Reduction to Monomer
Objective: Convert FNB-TFE into 4-Bromo-2-(2,2,2-trifluoroethoxy)aniline without dehalogenating the bromine atom. This aniline is the primary monomer for polyimide synthesis.
-
Rationale: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of debromination (cleaving the C-Br bond). A chemoselective metal-acid reduction is required to preserve the bromine handle for future cross-linking.
Materials:
-
FNB-TFE (10 mmol)
-
Iron Powder (30 mmol, 325 mesh)
-
Ammonium Chloride (NH₄Cl) (50 mmol)
-
Solvent: Ethanol/Water (3:1 v/v)
-
Ethyl Acetate (for extraction)[1]
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 10 mmol of FNB-TFE in 60 mL of Ethanol.
-
Activation: Add a solution of NH₄Cl (50 mmol) in 20 mL water. Heat the mixture to 60°C.
-
Reduction: Add Iron powder (30 mmol) portion-wise over 15 minutes.
-
Critical Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The starting material (yellow spot) should disappear, replaced by a fluorescent blue-active amine spot.
-
-
Reflux: Increase temperature to reflux (approx. 80°C) and stir vigorously for 2 hours.
-
Work-up:
-
Hot filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.[1]
-
Partition the residue between Ethyl Acetate (100 mL) and Water (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
-
Validation:
-
FT-IR: Disappearance of symmetric NO₂ stretch (~1350 cm⁻¹) and appearance of NH₂ doublets (3300-3400 cm⁻¹).
-
¹H NMR: Confirm integration of aromatic protons and the specific quartet for -OCH₂CF₃.
-
Protocol B: Synthesis of Fluorinated Polyimide (Low-k Dielectric)
Objective: Polymerize the derived aniline with a dianhydride (e.g., 6FDA) to create a soluble, thermally stable polyimide film.
Materials:
-
Monomer: 4-Bromo-2-(2,2,2-trifluoroethoxy)aniline (from Protocol A)
-
Comonomer: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Solvent: N,N-Dimethylacetamide (DMAc), anhydrous
-
Catalyst: Pyridine / Acetic Anhydride (Chemical Imidization)
Workflow:
-
Polyamic Acid Formation:
-
Under N₂ atmosphere, dissolve the aniline monomer (2.0 mmol) in anhydrous DMAc (15 wt% solid content).
-
Cool to 0°C in an ice bath.
-
Add 6FDA (1.0 mmol) in one portion. Note: Stoichiometry must be exact (2:1 ratio if using this mono-amine as an end-capper, or 1:1 if coupling two bromines first to make a diamine).
-
Correction: To make a high MW polymer, first convert the bromo-aniline into a diamine via bis-boronic acid coupling (Suzuki) OR use the bromo-aniline as a chain terminator to control MW of a standard polyimide.
-
Revised Step:Synthesis of Diamine Precursor: React 2 equiv. of 4-Bromo-2-(2,2,2-trifluoroethoxy)aniline with 1,4-phenylenediboronic acid (Suzuki Coupling) to yield a fluorinated diamine. Then proceed to polymerization.
-
-
Polymerization (using the coupled diamine):
-
Mix Diamine and 6FDA in DMAc at room temperature for 24 hours. Result: Viscous Polyamic Acid (PAA) solution.
-
-
Chemical Imidization:
-
Add Pyridine (4 equiv.) and Acetic Anhydride (4 equiv.) to the PAA solution.
-
Stir at room temperature for 24 hours, then heat to 60°C for 4 hours.
-
-
Precipitation: Pour the solution into Methanol/Water (1:1). Filter the white fibrous polymer.
-
Film Casting: Dissolve dried polyimide in DMAc, cast onto a glass substrate, and cure at 100°C
200°C 250°C under vacuum.
Part 3: Visualization & Logic
Pathway Analysis
The following diagram illustrates the transformation of FNB-TFE into a high-performance dielectric material.
Caption: Synthesis workflow converting FNB-TFE into a Low-k Polyimide, highlighting the preservation of functional groups.
Part 4: Critical Quality Attributes (Data Summary)
When characterizing the final material, the following metrics confirm the successful incorporation of the FNB-TFE moiety:
| Attribute | Target Value | Method | Significance |
| Dielectric Constant (Dk) | < 2.6 @ 10 GHz | Impedance Analyzer | Lower Dk reduces signal delay in high-frequency (5G) circuits. |
| Water Absorption | < 0.5% | ASTM D570 | Fluorinated side chains repel moisture, preventing dielectric drift. |
| 5% Weight Loss (Td5) | > 450°C | TGA (N₂) | Ensures stability during solder reflow processes. |
| Transparency | > 85% @ 450 nm | UV-Vis | Trifluoroethoxy groups reduce Charge Transfer Complex (CTC) formation, reducing yellowing. |
Part 5: References
-
NASA Technical Reports Server. (1987).[2] Thermo-oxidatively stable condensation polyimides containing 1,1,1-triaryl-2,2,2-trifluoroethane dianhydride and diamine monomers.[2] Retrieved from [Link]
-
Polymer Chemistry. (2024).[3] Dual-processable semi-aromatic fluorinated polyimides with outstanding optical transparency and low dielectric constants.[3] Retrieved from [Link]
-
MDPI - Polymers. (2025). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties.[4] Retrieved from [Link]
-
Organic Syntheses. m-Bromonitrobenzene (General reduction protocols). Retrieved from [Link]
Sources
- 1. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Dual-processable semi-aromatic fluorinated polyimides with outstanding optical transparency and low dielectric constants prepared from in situ [2 + 2] thermal polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Application Note: Strategic Derivatization of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic derivatization of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene , a high-value scaffold for generating metabolically stable kinase inhibitors and GPCR ligands.
Executive Summary
The scaffold 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene represents a "privileged structure" in modern medicinal chemistry. It combines a versatile halogen handle (Br) with a bioisosteric ether linkage (
Unlike standard methoxy groups, the 2,2,2-trifluoroethoxy moiety blocks oxidative
Structural Analysis & Reactivity Map
The molecule presents two orthogonal vectors for diversification.[1] Understanding the electronic interplay between the Nitro (
The "Fluorine Effect" in Drug Design
-
Metabolic Shielding: The strong
bonds and steric bulk of the group prevent CYP450-mediated demethylation, a common clearance pathway for anisole (methoxy-benzene) derivatives [1]. -
Electronic Modulation: The trifluoroethoxy group is electron-withdrawing by induction (
) but electron-donating by resonance ( ). In this scaffold, it modulates the acidity of the eventual aniline , influencing hydrogen bond strength with kinase hinge regions.
Reactivity Vectors
-
Vector A (C4-Bromine): The primary site for cross-coupling. The para-nitro group strongly activates this position for oxidative addition, making it highly reactive in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Vector B (N1-Nitro): A latent nucleophile. Upon reduction to the aniline, this nitrogen becomes the "Head" of the molecule, suitable for urea or amide formation (hinge binding).
Figure 1: Reactivity map highlighting the orthogonal diversification vectors. Vector A (Green) should be engaged first to utilize the activating effect of the Nitro group.
Strategic Workflow: The "Tail-First" Approach
To maximize yield and purity, we recommend a Coupling
Why this order?
-
Activation: The electron-withdrawing
group activates the bond, facilitating the oxidative addition step of the Palladium catalyst. -
Chemoselectivity: Reducing the nitro group first yields a free amine, which can coordinate to Pd catalysts and poison the subsequent cross-coupling reaction.
-
Solubility: Biaryl nitro intermediates are often more soluble and easier to purify than their polar aniline counterparts.
Step 1: Suzuki-Miyaura Cross-Coupling (C4 Diversification)
This step installs the hydrophobic "tail" (R-group).
-
Reagents: Boronic Acid (
), Pd(dppf)Cl , . -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: 80°C, 4-12 hours.
Step 2: Chemoselective Nitro Reduction
-
Challenge: If the R-group installed in Step 1 contains halides (Cl, I) or alkenes, standard catalytic hydrogenation (
, Pd/C) may cause over-reduction or dehalogenation. -
Solution: Use Iron (Fe) or Tin(II) Chloride (
) for chemoselective reduction of the nitro group in the presence of sensitive functionalities [2].[2]
Step 3: Scaffold Derivatization (Urea/Amide Formation)
The resulting aniline is reacted with isocyanates or acid chlorides to generate the final bioactive library.
Figure 2: The "Tail-First" synthetic workflow ensures maximal catalyst efficiency and functional group tolerance.
Detailed Experimental Protocols
Protocol A: Suzuki Coupling (Installation of Vector A)
Target: 4'-substituted-3-(2,2,2-trifluoroethoxy)-4-nitrobiphenyl
-
Setup: In a reaction vial, combine 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene (1.0 equiv), the appropriate Aryl Boronic Acid (1.2 equiv), and Potassium Carbonate (
, 2.0 equiv). -
Solvent: Add degassed 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration relative to substrate).
-
Catalyst: Add Pd(dppf)Cl
(0.05 equiv / 5 mol%). The bidentate dppf ligand is crucial for stability with electron-deficient substrates [3]. -
Reaction: Seal and heat to 80°C for 6 hours. Monitor by LC-MS (Target mass = MW of Boronic acid + Substrate - HBr).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc). The nitro-biaryl product usually elutes in 10-20% EtOAc.
Protocol B: Chemoselective Nitro Reduction
Target: 4'-substituted-3-(2,2,2-trifluoroethoxy)-biphenyl-4-amine
Method: Iron/Ammonium Chloride (Recommended for Halogenated Biaryls)
-
Setup: Dissolve the nitro-biaryl intermediate (from Protocol A) in Ethanol/Water (3:1).
-
Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (
, 5.0 equiv). -
Reaction: Heat to reflux (approx. 75°C) with vigorous stirring for 2-4 hours. The reaction will turn into a brown slurry.
-
Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with EtOAc.
-
Isolation: Concentrate the filtrate. If necessary, partition between EtOAc/NaHCO
to remove salts. The resulting aniline is often pure enough for the next step.-
QC Check: Look for the disappearance of the Nitro peak (~1350/1530 cm⁻¹ in IR) and appearance of Amine protons (broad singlet ~3.5-5.0 ppm in
-NMR).
-
Protocol C: Urea Formation (Hinge Binder Synthesis)
Target: 1-(4'-substituted-3-(2,2,2-trifluoroethoxy)phenyl)-3-arylurea
-
Setup: Dissolve the aniline (1.0 equiv) in anhydrous DCM or THF.
-
Reagent: Add the appropriate Isocyanate (1.1 equiv).
-
Catalyst: If the reaction is sluggish, add 1-2 drops of Triethylamine or Pyridine.
-
Reaction: Stir at room temperature for 4-16 hours.
-
Purification: Urea products often precipitate out of DCM. Filter and wash with cold DCM. If soluble, evaporate and purify via prep-HPLC.
Validation & QC Metrics
When characterizing the final library members, pay specific attention to the trifluoroethoxy group signals to ensure stability.
| Metric | Method | Expected Observation |
| Identity | Trifluoroethoxy: Quartet at | |
| Fluorine Content | Single triplet at | |
| Purity | LC-MS (UV 254nm) | |
| Metabolic Stability | Microsomal Assay | Compare |
Biological Relevance
This scaffold is particularly relevant for:
-
VEGFR/PDGFR Inhibitors: The ortho-alkoxy pattern mimics the "Sorafenib" or "Regorafenib" core, where the ether oxygen acts as an intramolecular hydrogen bond acceptor, locking the conformation for optimal kinase binding.
-
EGFR Inhibitors: The trifluoroethoxy group provides bulk to target the hydrophobic pocket (e.g., T790M gatekeeper mutations) without the metabolic liability of long alkyl chains [5].
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Common Organic Chemistry. (2025). Nitro Reduction: Common Conditions and Mechanisms. Common Organic Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
BenchChem. (2025).[3][4][5] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem Application Notes.
-
Lyu, J., et al. (2019). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors. Chemical Biology & Drug Design.
Sources
Experimental procedure for gram-scale synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Application Note: AN-SYN-4BNT-01 Process Development Guide: Gram-Scale Synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Executive Summary
This application note details the optimized protocol for the gram-scale synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene . This intermediate is a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and degradation-resistant ether motifs. The synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy, leveraging the strong activating effect of the ortho-nitro group to displace a fluorine atom with 2,2,2-trifluoroethanol (TFE).
Key Performance Indicators (KPIs):
-
Target Scale: 10–50 g
-
Expected Yield: >85%
-
Purity: >98% (HPLC/NMR)
-
Critical Parameter: Regiochemical integrity of the starting material (4-Bromo-2-fluoronitrobenzene).
Strategic Analysis & Reaction Engineering
Retrosynthetic Logic
The target molecule features a 1,2,4-substitution pattern. The most efficient disconnection is at the ether linkage.
-
Direct Nitration (Not Recommended): Nitrating 1-bromo-3-(trifluoroethoxy)benzene is chemically ambiguous, leading to a mixture of ortho and para isomers relative to the alkoxy group.
-
SNAr (Recommended): Displacement of a halide activated by an ortho-nitro group is regioselective and high-yielding.
-
Substrate: 4-Bromo-2-fluoronitrobenzene . The nitro group at C1 activates the C2-fluorine for displacement. The bromine at C4 remains intact as aryl bromides are significantly less reactive than aryl fluorides in SNAr conditions without Pd-catalysis.
-
Nucleophile: 2,2,2-Trifluoroethanol (TFE) .[1] TFE is less nucleophilic than ethanol due to the electron-withdrawing fluorine atoms (pKa ~12.4 vs. 16 for EtOH). Therefore, a base stronger than bicarbonate is required, and elevated temperatures are necessary.
-
Reaction Scheme
Figure 1: SNAr transformation of 4-bromo-2-fluoronitrobenzene to the target ether.
Safety Protocol (Critical)
| Hazard Class | Chemical | Specific Danger | Mitigation |
| Acute Toxicity | 2,2,2-Trifluoroethanol | Toxic if swallowed or inhaled.[2] Reproductive hazard. | Use in a functioning fume hood. Double-glove (Nitrile).[3] |
| Energetic | Nitro Compounds | Potential for rapid decomposition at high heat. | Do not exceed 100°C. Monitor internal temp. |
| Corrosive/Irritant | 4-Bromo-2-fluoronitrobenzene | Skin and eye irritant.[2] | Wear safety goggles and lab coat. |
| Solvent | DMF | Reprotoxic; skin absorption. | Wash splashes immediately. Dispose of as hazmat. |
Detailed Experimental Procedure (10 g Scale)
Materials & Equipment
-
Reactor: 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe.
-
Reagents:
-
4-Bromo-2-fluoronitrobenzene (10.0 g, 45.4 mmol, 1.0 equiv). Note: Verify regiochemistry (Br is para to Nitro).
-
2,2,2-Trifluoroethanol (TFE) (6.8 g, 4.9 mL, 68.1 mmol, 1.5 equiv).
-
Potassium Carbonate (K₂CO₃), anhydrous, granular (12.5 g, 90.8 mmol, 2.0 equiv).
-
N,N-Dimethylformamide (DMF), anhydrous (100 mL, 10 vol).
-
Step-by-Step Protocol
Step 1: Charge and Dissolution
-
Flush the reactor with nitrogen.
-
Charge 4-Bromo-2-fluoronitrobenzene (10.0 g) and DMF (100 mL). Stir until fully dissolved.
-
Add K₂CO₃ (12.5 g) in a single portion. The suspension may turn slightly yellow.
Step 2: Nucleophile Addition & Reaction 4. Add 2,2,2-Trifluoroethanol (4.9 mL) via syringe. 5. Heat the mixture to 80°C .
- Checkpoint: Monitor internal temperature.[4] An exotherm is unlikely at this scale/concentration, but always ramp heating slowly (2°C/min).
- Maintain agitation at 80°C for 4–6 hours .
Step 3: Process Control (IPC) 7. Sample 50 µL of the reaction mixture, quench into 500 µL Water/Acetonitrile (1:1), and analyze by HPLC or TLC (20% EtOAc/Hexanes).
- Criteria: >98% conversion of starting material.[3] If SM remains >5%, add 0.2 equiv TFE and stir for 2 additional hours.
Step 4: Workup 8. Cool the reaction mixture to room temperature (20–25°C). 9. Pour the mixture into Ice-Water (400 mL) with vigorous stirring. The product should precipitate as a solid or heavy oil. 10. Extract with Ethyl Acetate (3 x 100 mL). 11. Combine organic layers and wash sequentially with:
- Water (2 x 100 mL) – Critical to remove DMF.
- Saturated Brine (100 mL).
- Dry the organic phase over anhydrous Na₂SO₄ .
- Filter and concentrate under reduced pressure (Rotovap, 40°C bath) to yield the crude solid.
Step 5: Purification 14. Recrystallization: The crude material is typically pure enough (>95%). If higher purity is required:
- Dissolve in minimum hot Ethanol (approx. 30-50 mL).
- Add water dropwise until turbidity persists.
- Cool to 4°C overnight.
- Filter the crystals and wash with cold 50% EtOH/Water.
- Dry in a vacuum oven at 45°C for 12 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation.
Characterization Data (Expected)
| Parameter | Expected Value | Notes |
| Appearance | Pale yellow to off-white solid | Color deepens if residual nitro-impurities exist. |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, 1H), 7.25 (d, 1H), 7.15 (dd, 1H), 4.45 (q, 2H) | Diagnostic quartet at ~4.4-4.5 ppm for -OCH₂CF₃. |
| ¹⁹F NMR | δ -74.0 ppm (t) | Characteristic trifluoroethoxy signal. |
| MS (ESI) | [M+H]⁺ or [M+Na]⁺ consistent with MW ~314 | Bromine isotope pattern (1:1 ratio of ⁷⁹Br/⁸¹Br) is mandatory. |
| Melting Point | 55–60°C | (Estimated based on analogs; verify experimentally). |
Troubleshooting & Optimization
-
Low Conversion:
-
Cause: Wet DMF or old K₂CO₃.
-
Fix: Use fresh anhydrous DMF. Grind K₂CO₃ to a fine powder before use to increase surface area.
-
-
Impurity Formation (Hydrolysis):
-
Observation: Formation of 4-bromo-2-nitrophenol (yellow/orange spot on TLC, acidic).
-
Cause: Water in the reaction reacting with the aryl fluoride.[5]
-
Fix: Ensure nitrogen atmosphere and dry reagents.
-
-
Scale-Up Considerations (>100g):
-
Switch solvent to NMP (N-Methyl-2-pyrrolidone) for better thermal stability and safety profile at larger volumes.
-
Implement a quench into dilute HCl to neutralize the base immediately and prevent emulsion formation.
-
References
-
BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from .
-
Sigma-Aldrich. Product Specification: 4-Bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8).[6][7] Retrieved from .
- Organic Syntheses.General procedures for SNAr of activated aryl fluorides. (See analogous procedures for o-nitro aryl ethers).
-
Royal Society of Chemistry. 2,2,2-Trifluoroethanol as a solvent and nucleophile in peptide arylation.[1] Organic & Biomolecular Chemistry.[4][5][8] Retrieved from .
-
National Institutes of Health (NIH). Catalytic Concerted SNAr Reactions of Fluoroarenes. PMC Article. Retrieved from .
Sources
- 1. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. fishersci.com [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cas 364-73-8,4-Bromo-1-fluoro-2-nitrobenzene | lookchem [lookchem.com]
- 7. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Cross-Coupling Reactions with 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. Its unique substitution pattern, featuring an electron-withdrawing nitro group, a trifluoroethoxy moiety, and a reactive bromine atom, allows for a diverse range of chemical transformations. This guide provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions, offering researchers a strategic advantage in the construction of novel molecular architectures.
The presence of the electron-withdrawing nitro group significantly influences the reactivity of the C-Br bond, generally making it more susceptible to oxidative addition to a palladium(0) center, a key step in many cross-coupling catalytic cycles.[1][2] The trifluoroethoxy group, while sterically influential, offers a stable ether linkage and can modulate the electronic properties of the aromatic ring. These application notes will delve into the practical aspects of employing this substrate in several cornerstone cross-coupling reactions, providing not just procedural steps, but also the scientific rationale behind the selection of catalysts, ligands, and reaction conditions.
Understanding the Reactivity Landscape
The success of any cross-coupling reaction hinges on a deep understanding of the substrate's reactivity. For 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, the key considerations are:
-
The Carbon-Bromine Bond: The C-Br bond is the primary site for oxidative addition. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > OTf >> Cl.[3] The presence of the strongly electron-withdrawing nitro group in the para position is expected to enhance the rate of oxidative addition.[1][2]
-
The Nitro Group: This powerful electron-withdrawing group activates the aryl bromide towards oxidative addition. However, it can be sensitive to certain reaction conditions, particularly harsh reducing environments that are not typical for the cross-coupling reactions discussed herein. Care should be taken when selecting reagents to avoid unintended side reactions.
-
The Trifluoroethoxy Group: Located ortho to the bromine, this group can exert a steric influence on the approach of the catalyst and coupling partner. This may necessitate the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4][5][6]
Causality of Component Selection:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective choices. Pd(OAc)₂ requires in situ reduction to the active Pd(0) species, often facilitated by a phosphine ligand. Pd(PPh₃)₄ is a direct source of Pd(0).
-
Ligand: Bulky, electron-rich phosphine ligands are often crucial for promoting the reductive elimination step and stabilizing the catalytic species, especially with sterically demanding substrates. Ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are excellent candidates.
-
Base: A base is required to activate the boronic acid for transmetalation.[5] The choice of base can significantly impact the reaction outcome. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. The strength and solubility of the base should be considered based on the specific coupling partners.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically employed. This biphasic system facilitates the interaction of all reaction components.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene with an arylboronic acid. Optimization of reaction parameters is recommended for each specific substrate combination.
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Recommended Starting Conditions |
| Aryl Bromide | 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene (1.0 equiv) |
| Arylboronic Acid | 1.2 - 1.5 equiv |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (2 mol%) |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene/H₂O (4:1 v/v) or Dioxane/H₂O (4:1 v/v) |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours |
Step-by-Step Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.
-
Add the degassed solvent mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction: Vinylation of the Aryl Bromide
The Heck reaction is a powerful tool for the formation of a carbon-carbon bond between an aryl halide and an alkene, typically leading to the formation of a substituted olefin.[7][8]
Causality of Component Selection:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a widely used and effective catalyst for the Heck reaction.
-
Ligand: Phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃), are commonly employed to stabilize the palladium catalyst and promote the desired reactivity.
-
Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the hydrogen halide generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile are typically used.
Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck reaction of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene with an alkene (e.g., styrene or an acrylate).
Table 2: Reagents and Conditions for Heck Reaction
| Reagent/Parameter | Recommended Starting Conditions |
| Aryl Bromide | 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene (1.0 equiv) |
| Alkene | 1.2 - 1.5 equiv |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) |
| Ligand | P(o-tol)₃ (2-10 mol%) |
| Base | Et₃N (1.5 - 2.0 equiv) |
| Solvent | DMF or NMP |
| Temperature | 100 - 140 °C |
| Reaction Time | 6 - 24 hours |
Step-by-Step Procedure:
-
In a sealed tube or a round-bottom flask equipped with a condenser, combine 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, the alkene, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous solvent and the base under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne structures.[9][10][11]
Causality of Component Selection:
-
Palladium Catalyst: A palladium(0) species, often generated in situ from a Pd(II) salt like PdCl₂(PPh₃)₂ or Pd(OAc)₂, is the primary catalyst.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]
-
Ligand: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium catalyst.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the resulting hydrohalic acid.
-
Solvent: Solvents like tetrahydrofuran (THF), toluene, or DMF are commonly used.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene with a terminal alkyne.
Table 3: Reagents and Conditions for Sonogashira Coupling
| Reagent/Parameter | Recommended Starting Conditions |
| Aryl Bromide | 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene (1.0 equiv) |
| Terminal Alkyne | 1.1 - 1.5 equiv |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) |
| Copper(I) Co-catalyst | CuI (1-5 mol%) |
| Ligand (if needed) | PPh₃ (2-6 mol%) |
| Base | Et₃N or DIPA (2.0 - 3.0 equiv) |
| Solvent | THF or DMF |
| Temperature | Room temperature to 80 °C |
| Reaction Time | 2 - 12 hours |
Step-by-Step Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, the palladium catalyst, the copper(I) co-catalyst, and the ligand (if used).
-
Add the degassed solvent, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[12][13][14]
Causality of Component Selection:
-
Palladium Precatalyst: Pre-formed palladium complexes or a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand are effective.
-
Ligand: Bulky, electron-rich biarylphosphine ligands are essential for this transformation. Ligands such as XPhos, SPhos, or RuPhos are known to be highly effective in promoting C-N bond formation.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can be critical and may depend on the pKa of the amine.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene with a primary or secondary amine.
Table 4: Reagents and Conditions for Buchwald-Hartwig Amination
| Reagent/Parameter | Recommended Starting Conditions |
| Aryl Bromide | 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene (1.0 equiv) |
| Amine | 1.1 - 1.5 equiv |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos (2-5 mol%) or SPhos (2-5 mol%) |
| Base | NaOtBu (1.4 - 2.0 equiv) or Cs₂CO₃ (1.5 - 2.0 equiv) |
| Solvent | Toluene or Dioxane |
| Temperature | 80 - 120 °C |
| Reaction Time | 2 - 24 hours |
Step-by-Step Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, the ligand, and the base to a dry Schlenk tube.
-
Add the 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture with stirring for the specified time.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by flash chromatography.
Visualizing the Catalytic Cycles
To better understand the underlying mechanisms of these powerful transformations, the following diagrams illustrate the generalized catalytic cycles.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Caption: Generalized Catalytic Cycle for the Heck Reaction.
Caption: Generalized Catalytic Cycles for Sonogashira Coupling.
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Workflow Overview
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Troubleshooting and Optimization
Should a reaction not proceed as expected, consider the following points for optimization:
-
Low Conversion:
-
Increase Temperature: Many cross-coupling reactions benefit from higher temperatures.
-
Screen Ligands: The choice of ligand is critical. A more electron-rich or bulkier ligand may be required.
-
Change Base: The base can significantly influence the reaction rate and yield.
-
Increase Catalyst Loading: While not ideal, a higher catalyst loading can sometimes overcome activation barriers.
-
Check Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous where necessary.
-
-
Side Product Formation:
-
Homocoupling of Boronic Acid (Suzuki): This can occur at higher temperatures or with certain bases. Lowering the temperature or changing the base may help.
-
Dehalogenation: This side reaction can be promoted by certain ligands and bases. Screening different reaction conditions is advised.
-
Polymerization of Alkene (Heck): Lowering the reaction temperature or using a less reactive alkene may be necessary.
-
-
No Reaction:
-
Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation.
-
Incorrect Reagents: Verify the identity and purity of all starting materials.
-
Conclusion
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is a valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the synthetic utility of this compound. While the provided conditions are robust starting points, empirical optimization is key to achieving the best results for each unique transformation. By understanding the interplay of the various reaction components and the inherent reactivity of the substrate, scientists can effectively leverage this building block to accelerate their research and development efforts.
References
-
Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
-
ResearchGate. (2021). Frontispiece: Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-coupling of Aryl Bromides: Initial Optimization. Estimated.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (2013). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules. Retrieved from [Link]
-
MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Heck Reaction. Harvard University. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Arkivoc. (n.d.). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Beilstein-Institut. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biologically Active Molecules. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews. Retrieved from [Link]
-
National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Bromo-1-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
RUA. (n.d.). FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Retrieved from [Link]
-
National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Bromo-1-nitrobenzene. Retrieved from [Link]
-
MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules. Retrieved from [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Welcome to the dedicated technical support guide for the purification of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene. This resource is designed for chemists and researchers in the pharmaceutical and fine chemical industries. Here, we address common challenges and frequently encountered issues during the isolation and purification of this key intermediate, providing practical, field-tested solutions grounded in robust chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene?
The two most effective and widely applicable purification techniques for this compound are recrystallization and flash column chromatography . The choice between them depends on the scale of your reaction, the nature of the impurities, and the required final purity.
-
Recrystallization is often the most efficient method for removing minor impurities, especially on a larger scale, provided the compound is a solid with suitable solubility properties.[1][2][3] It leverages differences in solubility between the desired product and contaminants in a chosen solvent system at varying temperatures.[4][5]
-
Flash Column Chromatography is a highly versatile technique ideal for separating compounds with similar polarities and for purifying oils or solids that are difficult to recrystallize.[6][7] It is particularly useful for removing impurities that co-crystallize with the product or for achieving very high purity on a small to medium scale.
Q2: What are the likely impurities I should expect to encounter?
Understanding potential impurities is critical for designing an effective purification strategy. Based on a typical synthesis route involving the nucleophilic aromatic substitution (SNAr) of a dihalonitrobenzene precursor with 2,2,2-trifluoroethanol, you should anticipate:
-
Unreacted Starting Material: Such as 4-bromo-1-fluoro-2-nitrobenzene. This is often a major impurity if the reaction has not gone to completion.
-
Isomeric Byproducts: Depending on the precise starting materials, isomeric impurities may be present.
-
Decomposition Products: Nitro-aromatic compounds can be sensitive to heat and strongly basic or acidic conditions, potentially leading to degradation byproducts.[8]
-
Residual Solvents: Solvents from the reaction or initial workup (e.g., DMF, DMSO, THF) may be retained in the crude product.
Q3: How do I choose an appropriate solvent system for purification?
The selection of a solvent is the most critical parameter for both recrystallization and chromatography.[5]
-
For Recrystallization: The ideal solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature (near the solvent's boiling point).[9] A common approach is to test solubility in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, isopropanol). Binary (two-component) solvent systems, such as ethanol/water or ethyl acetate/hexanes, offer fine-tuned control over solubility.[5][9]
-
For Flash Chromatography: The goal is to find a solvent system where your target compound has a retention factor (Rf) of approximately 0.3-0.4 on a Thin Layer Chromatography (TLC) plate.[6] This Rf value typically provides the best balance for achieving good separation. A common starting point for a moderately polar compound like this is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
Q4: Which analytical techniques are best for assessing the purity of the final product?
A combination of methods should be used to confirm purity, as no single technique is foolproof.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is excellent for identifying and quantifying impurities, including isomers and residual solvents. ¹⁹F NMR is particularly useful for confirming the presence of the trifluoroethoxy group.
-
High-Performance Liquid Chromatography (HPLC): An extremely sensitive technique for quantifying purity.[10] A sharp, symmetrical peak on an HPLC chromatogram is a strong indicator of high purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[3] A broad or depressed melting point suggests the presence of impurities.
-
Thin Layer Chromatography (TLC): A quick and effective way to qualitatively assess the number of components in a sample and to compare it against a reference standard.
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific problems that may arise during your purification experiments.
Scenario 1: Issues During Recrystallization
Problem: My compound "oils out" and does not form crystals upon cooling.
-
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly. Impurities can also suppress the crystallization process.
-
Solution Protocol:
-
Re-heat the Solution: Add a small amount of additional solvent to the mixture and heat until the oil redissolves completely.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool can help. Do not move the flask directly to an ice bath.[5]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[9]
-
Seeding: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.[9]
-
Re-evaluate Solvent: If the problem persists, the solvent may be unsuitable. Consider using a lower-boiling point solvent or a different binary solvent system.
-
Problem: The final product is colored, even after recrystallization.
-
Causality: Colored impurities, often highly conjugated or polar byproducts, can become trapped in the crystal lattice of your product. Residual acidic or basic traces from the workup can also sometimes cause discoloration of nitro compounds.
-
Solution Protocol:
-
Activated Charcoal Treatment: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Add a very small amount (1-2% by weight) of activated charcoal to the hot solution.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration through a fluted filter paper to remove the charcoal and the adsorbed impurities.[5]
-
Proceed with Recrystallization: Allow the hot, filtered solution to cool slowly as you would normally.
-
Aqueous Wash: Ensure the crude material was properly neutralized and washed during the initial workup to remove any residual acids or bases that could cause color issues.[11]
-
Scenario 2: Challenges in Flash Column Chromatography
Problem: I am getting poor separation between my product and an impurity with a very similar Rf value.
-
Causality: The chosen solvent system does not provide sufficient selectivity to resolve the two compounds. The column may also be overloaded with the sample.
-
Solution Protocol:
-
Optimize the Solvent System: Test different solvent combinations. For example, if you are using ethyl acetate/hexanes, try switching to dichloromethane/hexanes or acetone/hexanes.[6] Sometimes changing one component of the mobile phase can dramatically alter selectivity.
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient elution. Start with a lower polarity mobile phase and gradually increase the percentage of the more polar solvent. This can help resolve closely eluting compounds.[7]
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be no more than 1-5% of the mass of the silica gel.
-
Check Column Packing: Ensure the column is packed uniformly without any air pockets or channels, which can lead to band broadening and split peaks.[12][13]
-
Problem: My compound appears to be decomposing on the silica gel column.
-
Causality: Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds, including certain nitro-aromatics.[6][7][8] You may observe streaking on TLC or a low recovery of product from the column.
-
Solution Protocol:
-
Deactivate the Silica Gel: Before running the column, flush the packed silica gel with the eluent containing a small amount of a basic modifier like triethylamine (~0.5-1% by volume). This neutralizes the acidic sites on the silica surface.
-
Switch the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Alumina (neutral or basic) or Florisil® (magnesium silicate) are common alternatives for compounds that are unstable on silica.[6][7]
-
Minimize Residence Time: Run the column as quickly as possible (hence, "flash" chromatography) to reduce the contact time between your compound and the stationary phase.
-
Data Summary & Protocols
Table 1: Recommended Starting Solvent Systems for Purification
| Purification Method | Solvent System (Starting Ratios) | Rationale & Key Considerations |
| Recrystallization | Ethanol / Water | Good for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool. |
| Isopropanol | A single solvent that often provides the right solubility profile for aromatic compounds. | |
| Ethyl Acetate / Hexanes | A versatile binary system. Dissolve in minimal hot ethyl acetate, add hexanes as the anti-solvent.[14] | |
| Flash Chromatography | 10-30% Ethyl Acetate in Hexanes | A standard starting point for many organic compounds. Adjust ratio to achieve an Rf of ~0.3. |
| 5-20% Dichloromethane in Hexanes | Offers different selectivity compared to ethyl acetate and can be useful for separating stubborn impurities. |
Experimental Workflow Diagram
The following diagram outlines the logical decision-making process for the purification of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene.
Caption: Purification workflow for 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Phenomenex Inc. (2025). Flash Chromatography: Principles & Applications. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
University of York, Department of Chemistry. Single-solvent recrystallisation. [Link]
-
ChemHelper. Recrystallization and Crystallization. [Link]
-
Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Purification. [Link]
-
Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
University of Rochester. Troubleshooting: The Workup. [Link]
-
Biotage. (2023). Why are my flash column chromatography peaks splitting?[Link]
-
EduBirdie. (2023). Lab Report - Nitration of Bromobenzene. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Lab Report - Nitration of Bromobenzene | Lab - Edubirdie [edubirdie.com]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 13. biotage.com [biotage.com]
- 14. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
[1][2]
Topic: Troubleshooting Side Reactions & Process Optimization Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Reference Code: TR-SNA-TFE-04[1][2]
Executive Summary & Reaction Overview
Objective: Selective synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene via Nucleophilic Aromatic Substitution (
Core Chemistry: The synthesis relies on the chemoselective displacement of a fluoride leaving group ortho to a nitro group, using 2,2,2-trifluoroethanol (TFE) as the nucleophile. The starting material is typically 4-bromo-2-fluoro-1-nitrobenzene .[1][2]
Reaction Scheme:
Chemo-Selectivity Challenge: The substrate contains two potential leaving groups (F and Br) activated by the nitro group.[2]
- due to high electronegativity (stabilizes the Meisenheimer complex).
-
Br (Position 4): Para to nitro. Less reactive than F but still susceptible to displacement under forcing conditions.
Diagnostic Troubleshooting Guide
Issue 1: Appearance of "The Phenol" (Hydrolysis Impurity)
Symptom: LCMS shows a peak with M- (molecular ion) corresponding to the loss of the trifluoroethyl group and gain of OH (Mass = 218/220 Da). The product is yellow/orange. Identity: 5-Bromo-2-nitrophenol.[1][2]
| Root Cause | Mechanism | Corrective Action |
| Wet Solvent/Reagents | Hydroxide ions ( | Strict Anhydrous Conditions: Use anhydrous DMF/DMSO. Store bases (e.g., |
| Hygroscopic Base | KOH or NaOH pellets carry significant water.[1][2] | Switch Base: Use Sodium Hydride (60% in oil) or |
Issue 2: Formation of "The Bis-Ether" (Over-Substitution)
Symptom: LCMS shows a product with two trifluoroethoxy groups.[1][2] Identity: 1-Nitro-2,4-bis(2,2,2-trifluoroethoxy)benzene.[1][2]
| Root Cause | Mechanism | Corrective Action |
| Forcing Conditions | High temperatures (>80°C) provide enough energy to overcome the activation barrier for displacing the para-Bromine.[1][2] | Temperature Control: Maintain reaction at |
| Excess Nucleophile | Large excess of TFE or base increases the statistical probability of attacking the less reactive Bromine. | Stoichiometry: Limit TFE to 1.05–1.1 equivalents. |
Issue 3: Incomplete Conversion / Stalled Reaction
Symptom: Starting material remains despite long reaction times.[1][2]
| Root Cause | Mechanism | Corrective Action |
| Low Nucleophilicity | TFE is an acidic alcohol ( | Stronger Activation: Pre-form the sodium trifluoroethoxide using NaH in THF or DMF at |
| Solvent Choice | Non-polar solvents (DCM, Toluene) do not stabilize the polar Meisenheimer transition state. | Polar Aprotic Solvents: Use DMF, DMSO, or NMP to stabilize the anionic intermediate. |
Visualizing the Reaction Pathways
The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.
Caption: Kinetic competition diagram showing the main
Standardized Experimental Protocol
Protocol ID: SOP-TFE-001 Scale: 10 mmol[1][2]
Reagents:
-
Sodium Hydride (60% dispersion in oil) (1.2 eq)
-
DMF (Anhydrous, 5 mL/mmol)
Procedure:
-
Alkoxide Formation (Critical Step):
-
To a flame-dried flask under
, add NaH (1.2 eq) and anhydrous DMF. Cool to . -
Add Trifluoroethanol (1.1 eq) dropwise. Caution:
gas evolution. -
Stir at
for 15–30 mins until gas evolution ceases. This ensures the active nucleophile ( ) is pre-formed.
-
-
Substrate Addition:
-
Dissolve 4-Bromo-2-fluoro-1-nitrobenzene in minimal DMF.
-
Add this solution dropwise to the alkoxide mixture at
. -
Why? Adding substrate to base prevents local excesses of base that could degrade the nitro group.
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (RT).
-
Monitor by TLC/LCMS after 1 hour.
-
Stop Point: If SM is consumed, quench immediately. Do not stir overnight unless necessary (risk of bis-substitution).
-
-
Workup:
FAQ: Expert Insights
Q: Can I use Potassium Carbonate (
-
Risk:[1][2][4][5] Heating increases the risk of displacing the bromine (Impurity B).
-
Recommendation: If using
, add 18-crown-6 ether to boost reactivity and keep the temperature as low as possible.[1][2]
Q: Why is the Fluorine displaced and not the Bromine?
A: In
Q: My product is dark/tarry. What happened? A: Nitro-aromatics are sensitive to strong bases and oxidation.[1][2] If the reaction turns black, you likely had:
-
Base-catalyzed decomposition: The nitro group can act as an oxidant or undergo complex condensation reactions (e.g., Zinin reduction precursors) if left too long in strong base.[1][2]
-
Exotherm: NaH addition was too fast. Always cool to
.
References
-
Synthesis of 4-Bromo-1-fluoro-2-nitrobenzene (Precursor D
-
Nucleophilic Arom
) Mechanisms -
Sodium 2,2,2-Trifluoroethanol
-
Selectivity in
of Halonitrobenzenes
Sources
- 1. 4-Bromo-1-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Welcome to the technical support center for the synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your reaction yield and purity.
Overview of the Synthesis
The synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is a variation of the Williamson ether synthesis adapted for an aromatic substrate.[1][2][3] In this reaction, the highly electronegative nitro group activates the aromatic ring, making it susceptible to nucleophilic attack. The fluoride or chloride at the C-1 position on the precursor, 4-bromo-1-fluoro-2-nitrobenzene or its chloro-analogue, is displaced by the 2,2,2-trifluoroethoxide ion.
The success of this synthesis hinges on several critical factors: the quality of the starting materials, the choice of base and solvent, and precise control over reaction conditions.
Reaction Scheme
Sources
Overcoming steric hindrance in reactions of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Welcome to the technical support guide for 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals working with this sterically demanding and electronically complex substrate. Our goal is to equip you with the scientific rationale and practical methodologies needed to overcome common synthetic challenges.
Introduction: Understanding the Challenge
The structure of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene presents a unique set of challenges for synthetic chemists. The reactivity at the C4 position (C-Br bond) is influenced by three key factors:
-
Steric Hindrance: The bulky 2,2,2-trifluoroethoxy group at the C2 position physically obstructs the approach of reagents, catalysts, and nucleophiles to the C4-Br reaction center. This significantly increases the activation energy for many transformations.[1][2]
-
Electronic Effects: The nitro group (-NO₂) at the C1 position is a powerful electron-withdrawing group. This deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.[3][4]
-
Substituent Position: The ortho trifluoroethoxy group and para bromo group relative to the activating nitro group create a complex interplay of steric and electronic effects that must be carefully managed.
This guide is structured to address the most common reaction classes where these challenges manifest: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are fundamental for C-C and C-N bond formation. However, the steric bulk adjacent to the C-Br bond in this substrate can severely hamper the initial oxidative addition step, which is often rate-limiting.
Visualizing the Steric Problem
Caption: Steric hindrance from the ortho-trifluoroethoxy group.
FAQ 1: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the primary causes and solutions?
Answer: Low yields in Suzuki couplings with this substrate are almost always due to a stalled or slow oxidative addition of the palladium(0) catalyst to the C-Br bond. The bulky trifluoroethoxy group prevents the catalyst from easily accessing the reaction site.
Troubleshooting Protocol:
-
Catalyst & Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ are often ineffective. You must move to catalyst systems designed for sterically hindered substrates. The key is to use bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, monoligated L₁Pd(0) species.
-
Elevate the Temperature: Higher temperatures are necessary to overcome the activation energy barrier. Consider moving from toluene (110 °C) to higher boiling solvents like xylenes (~140 °C) or APhos.
-
Base Selection: While Na₂CO₃ or K₂CO₃ are common, a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ can be more effective.[5] These bases can accelerate both the transmetalation step and catalyst turnover.
-
Microwave Irradiation: If conventional heating fails, microwave chemistry is an excellent tool for driving difficult couplings. The rapid, high-energy heating can often overcome significant activation barriers.[6]
Recommended Suzuki Coupling Conditions:
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Standard, reliable Pd(0) or Pd(II) sources. |
| Ligand | SPhos, XPhos, RuPhos, BrettPhos | Bulky biarylphosphine ligands designed for hindered substrates. |
| Pd:Ligand Ratio | 1:2 to 1:3 | Ensures full coordination and catalyst stability. |
| Base | K₃PO₄, Cs₂CO₃ | Strong, effective bases for Suzuki couplings. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, Xylenes | Higher boiling points provide necessary energy. |
| Temperature | 100-140 °C or Microwave | Overcomes the high activation energy. |
FAQ 2: I'm attempting a Buchwald-Hartwig amination and observing significant amounts of starting material and hydrodehalogenation (debromination). How can I improve this?
Answer: This is a classic symptom of a Buchwald-Hartwig reaction where reductive elimination is slow compared to competing side reactions like β-hydride elimination from the palladium-amido complex or catalyst decomposition. Hydrodehalogenation arises when the aryl-palladium intermediate reacts with a hydride source before coupling with the amine.
Troubleshooting Protocol:
-
Ligand Choice is Paramount: The choice of ligand is even more critical in C-N coupling than in C-C coupling. The Buchwald group has developed several generations of ligands specifically for hindered aryl halides.[7]
-
For primary and secondary aliphatic amines: Use bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or RuPhos.
-
For anilines or less nucleophilic amines: BrettPhos is often the ligand of choice.
-
-
Select the Right Base: The base deprotonates the amine to form the active nucleophile and facilitates the formation of the key palladium-amido complex. For hindered systems, a strong, non-coordinating base is essential.
-
Sodium tert-butoxide (NaOtBu): A very strong and common choice, but can be incompatible with some functional groups.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): An excellent alternative for base-sensitive substrates.[8]
-
Cesium Carbonate (Cs₂CO₃): A milder but often effective option, particularly with more nucleophilic amines.[9]
-
-
Control Reaction Concentration: Overly dilute conditions can disfavor the desired bimolecular reductive elimination step. Run reactions at a concentration of 0.1 M to 0.5 M in the aryl halide.
-
Ensure Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Rigorous degassing of solvents and use of a glovebox or proper Schlenk technique are mandatory for consistent results.
Step-by-Step Experimental Protocol (Buchwald-Hartwig Amination):
-
To an oven-dried reaction vessel, add 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene (1.0 equiv), the amine coupling partner (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol %), and the appropriate ligand (e.g., XPhos, 0.08 equiv, 8 mol %).
-
Seal the vessel, and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add the base (e.g., NaOtBu, 1.4 equiv) as a solid under a positive pressure of inert gas.
-
Add degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture with vigorous stirring at 80-110 °C until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Cool the reaction, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Proceed with standard aqueous workup and purification.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The strong electron-withdrawing nitro group activates the aromatic ring for SNAr, making the C-Br bond susceptible to displacement by strong nucleophiles. However, the ortho-trifluoroethoxy group provides significant steric shielding, which can make this reaction sluggish.[4]
FAQ 3: My SNAr reaction with a nucleophile (e.g., an alkoxide or amine) is not proceeding, even though the nitro group should activate the system. What's wrong?
Answer: While electronically favorable, the reaction is kinetically slow due to steric hindrance. The nucleophile cannot easily approach the carbon atom bearing the bromine. To facilitate this reaction, you must increase the kinetic energy of the system and/or use a more reactive nucleophile.
Troubleshooting Strategies:
-
Increase Thermal Energy: SNAr reactions on hindered substrates often require high temperatures.
-
Solvent Choice: Use high-boiling polar aprotic solvents like DMSO, DMF, or NMP. These solvents also help to solvate the nucleophile and increase its reactivity.
-
Temperature Range: Start at 100 °C and incrementally increase to 150 °C or even higher if the reagents are stable.
-
-
Use a Stronger Nucleophile/Base System:
-
For O-arylation, instead of using a pre-formed sodium alkoxide, generate it in situ with a stronger base like sodium hydride (NaH) in DMF. This ensures a more reactive, unsolvated nucleophile.
-
For N-arylation, ensure the amine is sufficiently deprotonated or use a very strong, non-nucleophilic base to assist the reaction.
-
-
Phase-Transfer Catalysis: For reactions with anionic nucleophiles (like RO⁻ or CN⁻), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be used in a biphasic system to shuttle the nucleophile into the organic phase, increasing its effective concentration and reactivity.
-
Microwave-Assisted SNAr: As with cross-coupling, microwave heating is exceptionally effective for SNAr, often reducing reaction times from many hours to minutes and enabling reactions that fail under conventional heating.
Recommended SNAr Screening Conditions:
| Factor | Condition 1 | Condition 2 | Condition 3 |
| Nucleophile | 1.5 equiv | 2.0 equiv | 2.5 equiv |
| Solvent | DMF | NMP | DMSO |
| Temperature | 120 °C | 150 °C | 180 °C (sealed tube) |
| Additives | None | K₂CO₃ (if Nu is ROH) | NaH (if Nu is ROH) |
Section 3: General Troubleshooting Workflow
When a reaction fails, a systematic approach is essential. Use the following decision tree to guide your optimization process.
Caption: A systematic workflow for troubleshooting difficult reactions.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Singleton, D. A., & Hang, C. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(10), 1595–1604. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Leadbeater, N. E., & McGowan, C. (2012). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 16(7), 1369–1373. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. cem.de [cem.de]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
Stability of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene under acidic conditions
Technical Support Center: 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Executive Summary
You are working with 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene . This molecule features a highly electron-deficient scaffold due to the synergistic electron-withdrawing effects (EWG) of the nitro group (
The Core Insight: Contrary to typical aryl ethers (like anisole), this molecule exhibits exceptional stability toward non-nucleophilic protic acids (e.g.,
Module 1: Acid Stability Matrix
User Question: I need to perform an acidic workup or a reaction in acidic media. Will the ether linkage survive?
Technical Analysis: The stability depends entirely on the nature of the anion and the mechanism of cleavage .
| Acid Type | Specific Reagent | Stability Status | Technical Notes |
| Dilute Protic Acids | 1N HCl, 1N | High Stability | Safe for quench/workup. The ether oxygen is too electron-deficient to protonate significantly. |
| Conc. Non-Nucleophilic | Conc. | Stable | The |
| Nucleophilic Acids | 48% HBr, 57% HI | Conditional | Risk at Reflux. While more stable than non-fluorinated ethers, prolonged heating will cleave the ether via |
| Lewis Acids | Unstable | Avoid. Boron coordinates to the oxygen (even if electron-poor), facilitating cleavage. |
Module 2: Visualizing the Stability Logic
The following decision tree helps you determine if your proposed conditions are safe.
Caption: Decision tree for assessing the risk of trifluoroethoxy ether cleavage under various acidic conditions.
Module 3: Troubleshooting Nitro Reduction (Acidic Media)
User Question: I am reducing the nitro group to an aniline using Iron/Acid (Bechamp reduction) or Tin/Acid. I see a new spot on TLC. Did I lose the ether?
Diagnosis: It is highly unlikely you cleaved the ether. The "new spot" is likely the amine (aniline), which is much more polar than the nitro starting material. However, if you used harsh conditions (refluxing conc. HCl for 12+ hours), you might have hydrolyzed the ether.
Protocol: Safe Nitro Reduction (Fe/AcOH) This method avoids strong mineral acids, preserving the trifluoroethoxy group.
-
Dissolution: Dissolve 1.0 eq of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene in Ethanol/Water (3:1).
-
Activation: Add 5.0 eq of Iron powder (325 mesh) and 5.0 eq of Ammonium Chloride (
).-
Why?
provides a mild acidic buffer (pH ~5-6) sufficient for reduction but too weak to cleave ethers.
-
-
Reaction: Heat to 70°C for 2-4 hours. Monitor by TLC.
-
Workup: Filter through Celite (remove Fe sludge). Concentrate filtrate.[1] Partition between EtOAc and sat.
.-
Checkpoint: The product (aniline) is basic. Ensure the aqueous layer is pH > 8 to extract the free base.
-
Degradation Pathway (What to avoid): If you use HBr/AcOH or HI , the following degradation occurs:
Caption: Mechanism of acid-mediated ether cleavage. The electron-withdrawing CF3 group slows the initial protonation step.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use this molecule in a Suzuki coupling with boronic acids?
A: Yes. The bromine at the C4 position is chemically distinct from the nitro and ether groups. Standard Pd-catalyzed conditions (e.g.,
Q2: Why is the trifluoroethoxy group more stable than a methoxy group? A: The fluorine atoms pull electron density away from the oxygen. In acid cleavage, the first step is protonating that oxygen.[2][3] Since the oxygen is less basic (less electron-rich), it resists accepting the proton. This makes the activation energy for cleavage significantly higher than for a standard anisole [1].
Q3: I need to remove the trifluoroethyl group. How do I do it?
A: If you want to cleave it, you must use Boron Tribromide (
References
-
Inductive Deactivation in Fluoro-Ethers
- Title: Synthesis of Aryl- and Heteroaryl-Trifluoroethyl Ethers: Aims, Challenges and New Methodologies.
- Source: ResearchG
-
URL:[Link]
-
Ether Cleavage Mechanisms (BBr3 vs Protic)
- Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethyl
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Nitro Reduction Protocols (General)
Sources
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene reaction workup procedure
This guide outlines the optimized workup and troubleshooting procedures for the synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene via Nucleophilic Aromatic Substitution (
Topic: 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
Reaction Context & Mechanism
To troubleshoot effectively, one must understand the formation pathway. This molecule is typically synthesized by displacing a leaving group (Fluorine) ortho to a nitro group using 2,2,2-trifluoroethanol (TFE).
-
Precursor: 4-Bromo-2-fluoro-1-nitrobenzene (CAS: 321-23-3).
-
Nucleophile: 2,2,2-Trifluoroethoxide (generated in situ from TFE + Base).
-
Mechanism: Addition-Elimination (
). The strong electron-withdrawing Nitro group at position 1 activates the Fluorine at position 2 for displacement.
Reaction Pathway & Impurity Logic
Figure 1: Reaction pathway showing the critical Meisenheimer intermediate and potential hydrolysis side-reaction caused by moisture.
Standardized Workup Protocol
Objective: Isolate the target ether while removing toxic TFE, inorganic salts, and potential phenolic byproducts.
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Quench | Cool reaction to 0°C. Slowly add Ice Water (3x reaction volume). | Exothermic control. The product precipitates or oils out; inorganic salts (KF, KBr) dissolve. |
| 2. Extraction | Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . | The product is highly lipophilic due to the -Br and -OCH2CF3 groups. |
| 3. TFE Removal | Wash organic layer with Water (3x) , then Brine (1x) . | TFE is water-miscible. Multiple water washes are more effective than evaporation for removing trace TFE. |
| 4. Phenol Removal | Wash with 1M NaOH or Sat. Na2CO3 . | Removes 4-bromo-2-nitrophenol (hydrolysis impurity) by converting it to the water-soluble phenoxide. |
| 5. Drying | Dry over anhydrous Na2SO4 . Filter. | Removes residual water which can cause decomposition or cloudiness during concentration. |
| 6. Concentration | Rotary evaporate at 40-50°C under reduced pressure. | Remove solvent.[1] Caution: Do not overheat; nitro compounds can be thermally sensitive. |
| 7. Purification | Recrystallize from EtOH/Water or Hexane/EtOAc . | If the product is a solid, recrystallization is superior to chromatography for removing trace starting material. |
Troubleshooting & FAQs
Q1: The product is remaining as a viscous oil and won't solidify. What should I do?
Diagnosis: This is common for trifluoroethoxy compounds due to the disruption of crystal packing by the fluoro-alkyl chain, or presence of residual solvent (TFE/DMF). Corrective Action:
-
High-Vacuum Drying: Place the oil under high vacuum (<1 mbar) at 40°C for 4 hours to remove trapped TFE.
-
Seed & Scratch: Dissolve in a minimum amount of hot Ethanol, add dropwise water until turbid, then scratch the flask walls with a glass rod.
-
Alternative Solvent: Try triturating the oil with cold Pentane or Hexane . If the product is real, it often crashes out as a solid while impurities remain in the mother liquor.
Q2: I see a persistent impurity spot on TLC just below my product. What is it?
Diagnosis: This is likely 4-Bromo-2-nitrophenol , resulting from the reaction of the starting material with adventitious water (hydroxide) instead of TFE. Corrective Action:
-
Alkaline Wash: The phenol is acidic (
). Wash the organic layer vigorously with 1M NaOH (2-3 times). The phenol will deprotonate and move to the aqueous layer (turning it yellow/orange). The target ether is stable to base and will remain in the organic layer.
Q3: My yield is lower than expected (<50%). Why?
Diagnosis:
-
Incomplete Conversion: The Fluorine at position 2 is activated, but if the base (e.g., K2CO3) is too weak or the solvent (e.g., DMF) is wet, the reaction stalls.
-
Volatility: TFE is volatile (bp 74°C). If the reaction was run open or too hot, the nucleophile source may have evaporated. Corrective Action:
-
Force Conditions: Use a stronger base like NaH (Sodium Hydride) in dry THF or DMF to ensure complete deprotonation of TFE before adding the substrate.
-
Monitor: Check conversion by HPLC/TLC before quenching. If SM remains, add more TFE and base.
Q4: I am getting severe emulsions during the aqueous workup.
Diagnosis: Fluorinated compounds often lower surface tension, stabilizing emulsions. Corrective Action:
-
Filtration: Pass the biphasic mixture through a pad of Celite to break physical emulsions caused by fine precipitates.
-
Salting Out: Add solid NaCl to the mixture until saturated. This increases the density difference between phases.
-
Gentle Mixing: Avoid vigorous shaking; use a gentle swirling motion or a magnetic stirrer for extraction.
Workup Decision Tree
Use this logic flow to determine the correct purification path based on your crude isolate's state.
Figure 2: Decision tree for purification based on physical state and impurity profile.
References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-Bromo-4-nitro(trifluoromethoxy)benzene.[2] Retrieved from [Link]
-
Organic Syntheses. (1928). m-Bromonitrobenzene (General Nitration/Bromination Protocols). Org. Synth. 1928, 8,[3] 46. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution Reaction Protocols. Retrieved from [Link]
Sources
Technical Support Guide: Palladium Removal from 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
[1]
Ticket ID: PD-REM-4BNT Status: Open Priority: High (Regulatory Compliance / API Purity) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]
Subject: Effective removal of residual Palladium (Pd) from reaction mixtures containing 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene .
The Challenge: This substrate presents a unique "Lipophilic-Labile" paradox:
-
The Nitro Group (-NO₂): A "red flag" functional group.[1] It is highly susceptible to reduction to an aniline if harsh removal methods (e.g., catalytic hydrogenation or strong hydride reducing agents) are employed.
-
The Trifluoroethoxy Group (-OCH₂CF₃): Increases the lipophilicity of the molecule. This renders standard aqueous extractions (e.g., N-acetylcysteine washes) less effective, as the Pd-catalyst complex often partitions into the organic phase along with the product.
Regulatory Target (ICH Q3D):
Diagnostic & Decision Matrix (Workflow)
Before selecting a method, assess your current Pd load and reaction stage. Use the following logic flow to determine the safest protocol for your nitro-containing substrate.
Figure 1: Decision tree for Palladium removal emphasizing nitro-group safety and load-dependent processing.
Technical Solutions & Protocols
Method A: Solid-Supported Scavengers (Recommended)
Why: Functionalized silica (e.g., SiliaMetS®) is the gold standard for this substrate.[1] It operates in organic solvents (compatible with the trifluoroethoxy group) and is chemically inert toward the nitro group.
Selection Guide:
| Scavenger Type | Functional Group | Specificity | Best For |
| SiliaMetS® Thiol | -Si-(CH₂)₃-SH | High | General Purpose. Best for Pd(II) salts (Pd(OAc)₂) and Pd(0).[1] |
| SiliaMetS® DMT | Dimercaptotriazine | Very High | Bulky Ligands. Use if your reaction used complex phosphines (e.g., dppf, XPhos). |
| SiliaMetS® Thiourea | -Si-NH-CS-NH₂ | Medium | Alternative if Thiols fail; highly stable.[1] |
Protocol:
-
Dissolution: Dissolve the crude 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene in THF or Ethyl Acetate (10-20 volumes). Avoid DCM if possible (environmental concerns), though solubility is excellent.
-
Loading: Add SiliaMetS® Thiol (or DMT) at 5-10 wt% relative to the mass of the crude product.[1]
-
Note: If Pd content is known (e.g., 5000 ppm), use 4-8 molar equivalents relative to the Pd.
-
-
Digestion: Stir the suspension at 50°C for 4 to 12 hours .
-
Critical: Heat is often required to drive the kinetics of Pd binding, especially if the Pd is coordinated to the bulky trifluoroethoxy substrate.
-
-
Filtration: Filter through a pad of Celite® or a 0.45 µm membrane to remove the scavenger.
-
Wash: Wash the filter cake with 2 volumes of fresh solvent to recover adsorbed product.
Method B: Activated Carbon (The "Pre-Wash")
Why: Use this only if the initial Pd content is massive (>2000 ppm) to reduce the load before using expensive silica scavengers. Risk: Activated carbon is non-specific.[1] It may adsorb your lipophilic product (due to the trifluoroethoxy tail), causing yield loss.
Protocol:
Troubleshooting & FAQs
Q1: Can I use Sodium Borohydride (NaBH₄) to precipitate the Pd as Pd(0) black?
CRITICAL WARNING: NO. While NaBH₄ effectively reduces Pd(II) to Pd(0) for filtration, it will almost certainly reduce your nitro group (-NO₂) to an amine or hydroxylamine intermediate.[1] This will destroy your starting material. Avoid all hydride reducing agents.[1]
Q2: My product yield dropped significantly after using Activated Carbon. Why?
The 2,2,2-trifluoroethoxy group makes your molecule highly lipophilic ("greasy"). Activated carbon works by hydrophobic interaction.[1] It is likely binding your product alongside the catalyst. Fix: Switch to Method A (Silica Scavengers) . Silica is polar; it will bind the metal but repel your lipophilic organic product, resulting in near-quantitative recovery.
Q3: I used SiliaMetS Thiol, but the Pd level is still >50 ppm.
This usually happens when the Pd is tightly bound to a high-affinity phosphine ligand (like dppf or BINAP). The Thiol cannot displace the ligand easily. Fix:
Switch to SiliaMetS® DMT (Dimercaptotriazine).[1] It has a higher affinity for Pd than simple thiols.
Increase temperature to 60-70°C (refluxing THF).
Add a small amount of DMSO (1-2%) to the solvent mixture to help solvate the Pd complex.
Q4: Can I use aqueous washes (L-Cysteine/NAC) instead?
You can try, but it is often inefficient for this specific molecule.[1] The trifluoroethoxy group makes the molecule very water-insoluble. The Pd catalyst often remains "stuck" in the organic layer with the product rather than moving to the aqueous wash. Solid-supported scavenging in the organic phase is superior here.[1]
References & Validation Sources
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[1][2] Defines PDE limits for Palladium (10 ppm oral).
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. (Foundational review on adsorption methods).
-
[1]
-
-
SiliCycle Application Note. "Scavenging of Palladium Catalysts using SiliaMetS®." (Specific data on Thiol vs. DMT efficiency).
-
Welch, C. J., et al. (2005). "Adsorbent screening for metal impurity removal in pharmaceutical process research." Organic Process Research & Development.
-
[1]
-
Disclaimer: This guide is for research and development purposes. All protocols should be validated with specific analytical methods (ICP-MS) for your unique matrix.
Optimizing temperature for Suzuki coupling of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Welcome to the technical support center for advanced synthetic applications. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene. As an electron-deficient aryl bromide, this substrate presents unique opportunities and challenges. This document is designed to provide you, our fellow researchers and drug development professionals, with the causal logic behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs) & Optimization Guide
Q1: What is the optimal starting temperature for the Suzuki coupling of this specific substrate?
A1: For 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, a recommended starting temperature is 80-90°C .[1]
The rationale for this temperature range is based on the electronic nature of the substrate. The presence of a strongly electron-withdrawing nitro group (-NO2) activates the carbon-bromine bond.[2] This activation facilitates the rate-determining oxidative addition step of the palladium catalyst into the C-Br bond, suggesting that excessively high temperatures may not be necessary and could even be detrimental.[2][3]
However, the 2-(2,2,2-trifluoroethoxy) group possesses competing electronic effects: electron-donation from the ether oxygen via resonance and strong electron-withdrawal from the trifluoromethyl group via induction. This complex substitution pattern makes empirical optimization crucial. Starting at 80-90°C provides a balance, promoting a sufficient reaction rate while minimizing the risk of side reactions like catalyst decomposition or dehalogenation that can occur at higher temperatures.[4][5]
Troubleshooting Common Issues
Q2: My reaction is sluggish, showing low conversion even after several hours. How should I adjust the temperature?
A2: If you observe low conversion at 80-90°C, the issue may stem from insufficient thermal energy for a key step in the catalytic cycle, such as oxidative addition or transmetalation.
Troubleshooting Steps:
-
Verify Reagent Integrity: Before altering the temperature, confirm that your palladium catalyst is active, the phosphine ligands have not been oxidized, and the base is pure and anhydrous (if required).[4][6] Oxygen can deactivate the Pd(0) catalyst, so ensure all solvents and the reaction setup have been properly degassed.[4]
-
Incremental Temperature Increase: Cautiously increase the temperature in 10-15°C increments, for example, to 100°C and then to 110°C (reflux in toluene). Monitor the reaction progress by TLC or LC-MS at each new setpoint.
-
Evaluate the Catalyst System: If increasing the temperature does not improve the yield or leads to decomposition, the issue may be the catalyst system itself. For electron-deficient aryl halides, using bulky, electron-rich phosphine ligands such as SPhos or XPhos can significantly accelerate the reaction, potentially allowing it to proceed efficiently at a lower temperature.[2][6]
Q3: I'm seeing a significant amount of a byproduct that appears to be 1-nitro-3-(2,2,2-trifluoroethoxy)-benzene (dehalogenation). What causes this and how can I prevent it?
A3: The formation of a hydrodehalogenated byproduct is a classic side reaction in Suzuki couplings, particularly with electron-deficient aryl halides.[7] It occurs when a palladium-hydride (Pd-H) species forms and participates in the catalytic cycle instead of the boronic acid.
Causality & Prevention:
-
Hydride Sources: The primary sources of the hydride are often the base or the solvent.[8] Amine bases and alcohol solvents are common culprits.[4]
-
Solvent Selection: If you are using a protic solvent like ethanol or isopropanol, switch to an aprotic solvent such as dioxane, toluene, or DMF .[4][8]
-
Base Selection: Avoid strong alkoxide bases. Instead, use inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6][7] These are less likely to generate Pd-H species.
-
Temperature Control: While counterintuitive, sometimes lowering the temperature can suppress dehalogenation if the desired cross-coupling has a lower activation energy than the side reaction. If you are running the reaction at >100°C and observing dehalogenation, try reducing the temperature to the 80-90°C range.
Q4: My boronic acid is being consumed, but I'm getting a homocoupled biaryl product instead of my target molecule. Why is this happening?
A4: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture.[8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[8]
Preventative Measures:
-
Rigorous Degassing: This is the most critical step. Degas your solvent(s) thoroughly using a "freeze-pump-thaw" technique (3 cycles is standard) or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes.
-
Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of an inert gas. Use glassware that has been oven or flame-dried to remove adsorbed moisture and oxygen.
-
Catalyst Choice: Start with a Pd(0) source like Pd(PPh₃)₄ or use a pre-catalyst that readily generates the active Pd(0) species in situ.[6] If using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its reduction.
Data Summary & Workflow Visualization
Table 1: Temperature Optimization Guidelines
| Temperature Range | Expected Reaction Rate | Potential Issues & Causality | Recommended Action |
| Room Temp - 50°C | Very Slow / No Reaction | Insufficient thermal energy to overcome the activation barrier for oxidative addition. | Not recommended unless using a highly specialized, room-temperature catalyst system.[9] |
| 60°C - 90°C | Moderate to Good | Optimal starting range. Sluggishness may occur if the catalyst system is not active enough. | Start here. If sluggish, first check reagents, then consider a more active ligand before increasing temperature.[6] |
| 100°C - 120°C | Fast | Increased risk of catalyst decomposition (black palladium precipitation) and side reactions like dehalogenation.[4] | Use this range if the reaction is clean but slow at lower temperatures. Monitor carefully for byproduct formation. |
| >120°C | Very Fast | High probability of thermal decomposition of the catalyst, ligands, and potentially the substrate. Substantial increase in side reactions. | Generally not recommended. High risk of significantly reduced yield and complex purification. |
Experimental Protocol: Temperature Screening
This protocol outlines a parallel experiment to efficiently determine the optimal temperature.
-
Preparation: In an array of reaction vials inside a glovebox, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: To each vial, add 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, to achieve a 0.1 M concentration).
-
Execution: Seal the vials and place them in separate heating blocks pre-set to 80°C, 95°C, and 110°C .
-
Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the ratio of starting material to product and byproducts.
-
Analysis: Compare the conversion and purity profile across the different temperatures to identify the optimal conditions.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting flowchart for temperature optimization.
References
Sources
- 1. cem.de [cem.de]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aidic.it [aidic.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 10. scispace.com [scispace.com]
- 11. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
Technical Support Center: Synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Executive Summary & Reaction Logic
The Objective: Synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene via Nucleophilic Aromatic Substitution (
The Challenge: This reaction involves the displacement of an activated fluoride by a weakly nucleophilic alcohol (2,2,2-trifluoroethanol, TFE). The electron-withdrawing nature of the trifluoromethyl group (
Reaction Scheme & Impurity Pathways
The following logic map details the primary reaction and the genesis of critical impurities.
Figure 1: Reaction pathways showing the competition between the desired trifluoroethoxylation and the parasitic hydrolysis reaction.
Critical Impurity Profile
The following table summarizes the most common impurities encountered in this synthesis. Retention times (
| Component | Structure Description | Origin | Relative Polarity (RP-HPLC) |
| Impurity A (Hydrolysis) | 5-Bromo-2-nitrophenol | Reaction of SM with trace water/hydroxide. | Low (Elutes Early). Acidic proton makes it polar. |
| Impurity B (Residual SM) | 4-Bromo-2-fluoro-1-nitrobenzene | Incomplete reaction due to low temperature or insufficient base. | Medium . |
| Target Product | 4-Bromo-1-nitro-2-(trifluoroethoxy)benzene | Desired | High (Elutes Late). |
| Impurity C (Regioisomer) | 2-Bromo-4-nitro-1-(trifluoroethoxy)benzene | Contamination in Starting Material (from 2-bromo-4-fluoro-1-nitrobenzene). | High (Close to product). Difficult to separate. |
Troubleshooting Guide (FAQ Format)
Issue 1: "I have a persistent peak at RRT ~0.4 that grows if I heat the reaction longer."
Diagnosis: This is likely Impurity A (5-Bromo-2-nitrophenol) .
-
The Science: Hydroxide (
) is a significantly stronger nucleophile than trifluoroethoxide ( ). Even trace amounts of water in your solvent (DMF/DMSO) or hygroscopic base ( ) will generate hydroxide. -
Corrective Action:
-
Dry Solvents: Ensure DMF/DMSO has
water content. -
Base Handling: If using
, dry it at overnight before use. -
Reagent Order: Do not mix the base and SM before adding TFE. Add TFE to the base first to generate the alkoxide, then add the SM.
-
Issue 2: "The reaction stalls at 80% conversion. Adding more base doesn't help."
Diagnosis: Catalyst poisoning or "Stalled Kinetics" due to fluoride accumulation.
-
The Science: The leaving group is Fluoride (
). In non-polar solvents, can form tight ion pairs or hydrogen bonds that inhibit further reaction. Furthermore, TFE is bulky; as the reaction progresses, the concentration of the active nucleophile drops. -
Corrective Action:
-
Temperature: Increase reaction temperature to
(ensure safety limits for nitro compounds). -
Phase Transfer: Add 5 mol% 18-Crown-6 (if using K-base) or Tetrabutylammonium bromide (TBAB) . This solubilizes the base and enhances the nucleophilicity of the trifluoroethoxide.
-
Issue 3: "My product contains a 5% impurity that co-elutes and has the same mass."
Diagnosis: Regioisomer contamination (Impurity C ).
-
The Science: This usually stems from the synthesis of the starting material. If the precursor 4-bromo-2-fluoro-1-nitrobenzene contained isomers (e.g., 2-bromo-4-fluoro-1-nitrobenzene), they will also undergo
but yield a different ether. -
Corrective Action:
-
QC the SM: Run a
-NMR on your starting material. The shift of the fluorine ortho to nitro is distinct from para to nitro. -
Purification: Regioisomers are notoriously difficult to separate after the ether is formed. You must purify the starting material (crystallization) before running the TFE reaction.
-
Validated Experimental Protocol
Safety Warning: Nitro compounds are potentially energetic. 2,2,2-Trifluoroethanol is toxic (reproductive hazard). Perform all operations in a fume hood.
Standard Operating Procedure (SOP):
-
Preparation:
-
Charge a dry reaction vessel with DMF (5 volumes) and 2,2,2-Trifluoroethanol (1.2 equivalents).
-
Add Potassium Carbonate (
, 1.5 equivalents, granular, anhydrous). -
Optional: Add 18-Crown-6 (0.05 eq) to accelerate the rate.
-
Stir at
for 30 minutes to facilitate deprotonation of TFE.
-
-
Reaction:
-
Add 4-Bromo-2-fluoro-1-nitrobenzene (1.0 equivalent) in one portion.
-
Heat the mixture to
. -
Monitor by HPLC. Target: < 1.0% residual SM.
-
-
Workup (Critical for Impurity Removal):
-
Cool to room temperature.
-
Quench: Pour into Water (10 volumes). The product should precipitate.
-
Wash: If the product is an oil, extract with Ethyl Acetate. Wash the organic layer with 1M NaOH (2x).
-
Why? The NaOH wash converts the phenolic impurity (Impurity A) into its water-soluble phenoxide salt, removing it from the organic layer.
-
-
Dry over
and concentrate.
-
-
Purification:
-
Recrystallization from Ethanol/Water or Heptane is usually sufficient to remove trace non-polar impurities.
-
Troubleshooting Decision Tree
Use this logic flow to resolve low-yield or low-purity outcomes.
Figure 2: Decision tree for diagnosing reaction failures.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2783362, 4-Bromo-2-fluoro-1-nitrobenzene. Retrieved from [Link]
-
Royal Society of Chemistry. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. (Demonstrates TFE reactivity patterns). Retrieved from [Link]
Preventing debromination of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Welcome to the technical support resource for 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this compound, with a specific focus on preventing unwanted debromination.
Introduction to Compound Stability
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is a valuable intermediate in organic synthesis, often utilized in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a bromine atom, a nitro group, and a trifluoroethoxy group on a benzene ring, provides a unique combination of reactivity for various chemical transformations.[1] However, the presence of strong electron-withdrawing groups, such as the nitro group, can activate the aryl halide towards certain reactions, including nucleophilic aromatic substitution and, under specific conditions, undesired debromination.[2][3][4]
This guide will explore the chemical principles behind the potential debromination of this compound and provide practical, field-proven strategies to maintain the integrity of the C-Br bond during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene susceptible to debromination?
A1: The susceptibility to debromination arises from the electronic nature of the substituents on the aromatic ring. The nitro group (-NO2) is a potent electron-withdrawing group, which decreases the electron density on the benzene ring. This effect is most pronounced at the ortho and para positions relative to the nitro group. In this molecule, the bromine atom is para to the nitro group, which significantly activates the C-Br bond towards nucleophilic attack and can make it more susceptible to reductive cleavage under certain conditions.[4][5][6]
Q2: What are the most common reaction types where I should be concerned about debromination?
A2: Debromination is a common side reaction in several transformations, most notably:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig): The catalytic cycle can sometimes favor a reductive debromination pathway, also known as hydrodehalogenation.[7]
-
Reactions involving strong reducing agents: Reagents intended to reduce other functional groups (like the nitro group) can sometimes also cleave the C-Br bond.
-
Reactions conducted at high temperatures: Elevated temperatures can provide the activation energy needed for C-Br bond cleavage.[7]
-
Certain nucleophilic aromatic substitution (SNAr) conditions: While the primary reaction is substitution, debromination can occur as a side reaction depending on the nucleophile and conditions.
Q3: Are there any general handling precautions I can take to minimize the risk of debromination?
A3: Yes, several general practices can help preserve the integrity of the compound:
-
Use purified reagents and solvents: Impurities can sometimes act as catalysts for decomposition.
-
Maintain an inert atmosphere: For sensitive reactions, especially those involving organometallics or catalysts, working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.[7]
-
Optimize reaction temperature: Start with lower temperatures and only increase if necessary for the desired reaction to proceed.[7]
-
Careful selection of bases: In reactions requiring a base, consider that stronger bases can sometimes promote debromination.[7][8]
Troubleshooting Guide: Preventing Debromination in Specific Applications
This section provides detailed troubleshooting for common experimental scenarios where debromination of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene can be a significant issue.
Issue 1: Debromination during Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools, but the formation of a debrominated byproduct is a frequent challenge. This side reaction, often termed hydrodebromination, can arise from several mechanistic pathways within the catalytic cycle.
Causality: The formation of palladium-hydride species in the reaction mixture is a primary cause of hydrodebromination. These species can arise from side reactions with the solvent, base, or other reagents and can reductively cleave the C-Br bond of the starting material or the product.
Preventative Protocols & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Palladium Catalyst & Ligand | Screen different palladium sources and ligands. Less electron-donating phosphine ligands can sometimes disfavor the hydrodehalogenation pathway.[7] | The electronic and steric properties of the ligand significantly influence the stability and reactivity of the palladium complex, affecting the propensity for side reactions. |
| Base Selection | Use weaker bases where possible. Consider carbonates (e.g., K2CO3, Cs2CO3) or phosphates (e.g., K3PO4) over hydroxides (e.g., NaOH, KOH).[7][8] | Strong bases can promote the formation of palladium-hydride species and other side reactions. |
| Solvent Choice | Prefer aprotic solvents like toluene, dioxane, or THF.[7] | Protic solvents can be a source of protons that contribute to the formation of palladium-hydride species. |
| Reaction Temperature | Run the reaction at the lowest effective temperature. | High temperatures can increase the rate of side reactions, including debromination.[7] |
| Additives | In some cases, the addition of a hydrogen scavenger can be beneficial. | These additives can react with and remove unwanted palladium-hydride species from the reaction mixture. |
Experimental Workflow for Optimizing a Suzuki-Miyaura Coupling:
Caption: Workflow for optimizing a Suzuki-Miyaura coupling to minimize debromination.
Issue 2: Reductive Debromination During Other Transformations
Unwanted C-Br bond cleavage can also occur during reactions aimed at modifying other parts of the molecule, such as reduction of the nitro group.
Causality: Many reducing agents are capable of reducing both the nitro group and the aryl bromide. Catalytic hydrogenation, in particular, is a well-known method for reductive dehalogenation.[9][10][11] The C-Br bond is generally more susceptible to cleavage than a C-Cl bond under these conditions.[9][10]
Preventative Protocols & Optimization Strategies:
| Transformation | Recommended Conditions | Rationale |
| Nitro Group Reduction | Use chemoselective reducing agents. Tin(II) chloride (SnCl2) in an acidic medium is a classic example for selectively reducing nitro groups in the presence of aryl halides. Other options include iron powder in acetic acid or sodium dithionite. | These reagents are less likely to reduce the aryl bromide compared to more powerful reducing systems like catalytic hydrogenation. |
| Catalytic Hydrogenation | If catalytic hydrogenation is necessary, carefully screen catalysts and conditions. Sometimes, specific catalysts or the use of catalyst poisons can increase selectivity.[9] | The choice of catalyst and reaction conditions can significantly influence the chemoselectivity of the reduction. |
| Nucleophilic Aromatic Substitution (SNAr) | Optimize the reaction temperature and time. Use the mildest conditions that allow for the desired substitution to occur. | Prolonged reaction times or excessively high temperatures can lead to decomposition and side reactions, including debromination. |
Logical Flow for Selecting a Nitro Reduction Method:
Caption: Decision tree for choosing a nitro group reduction method to avoid debromination.
Conclusion
The prevention of debromination in reactions involving 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is a matter of understanding the underlying chemical principles and carefully controlling the reaction conditions. By considering the electronic nature of the molecule and the potential for side reactions, researchers can select appropriate reagents, solvents, and temperatures to achieve their desired synthetic outcomes while preserving the crucial carbon-bromine bond. This guide serves as a starting point for troubleshooting, and further optimization may be necessary for specific applications.
References
-
Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
-
Toppr. (n.d.). Nucleophilic substitution in aryl halides is facilitated by electron withdrawing groups while electrophilic substitution is facilitated by electron releasing groups. Why?. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. Retrieved from [Link]
- Shen, X., Hyde, A. M., & Buchwald, S. L. (2010). Palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides. Journal of the American Chemical Society, 132(40), 14076–14078.
- Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2011). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
-
YouTube. (2020, December 16). Electron withdrawing groups in aryl halides decreases reactivity towards nucleophilic substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 12). Effect of different electron withdrawing/transition state stabilising groups in nucleophillic aromatic substitution. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Quora. (2016, February 6). Like alkyl groups are electron releasing groups, are aryl groups electron releasing or electron withdrawing group?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Retrieved from [Link]
-
Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 9). 3.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF. Retrieved from [Link]
- Ali, Q., Shah, M. R., & Ng, S. W. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o370.
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
- Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 21(25), 5470–5472.
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (2015, May 28). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]
-
YouTube. (2023, September 17). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. Retrieved from [Link]
-
YouTube. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS. Retrieved from [Link]
-
chemconnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 4-Bromo-1-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-nitro(trifluoromethoxy)benzene. Retrieved from [Link]
-
ACS Publications. (2024, March 1). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water | ACS Catalysis. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Fundamental Reactions to Cleave Carbon–Carbon 𝛔-Bonds with Transition Metal Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobromate (III). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2003, November 22). bromination of nitrobenzene. Retrieved from [Link]
-
ACS Publications. (2000, March 25). Mechanistic Aspects of β-Bond-Cleavage Reactions of Aromatic Radical Cations | Accounts of Chemical Research. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2024, February 4). Bromination. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanistic Aspects of β-Bond-Cleavage Reactions of Aromatic Radical Cations. Retrieved from [Link]
-
Columbia University. (n.d.). C-C Bond Cleavage. Retrieved from [Link]
-
MDPI. (n.d.). Progress in Catalytic Hydrodechlorination. Retrieved from [Link]
-
PubMed. (n.d.). Cleavage of carbon-carbon bonds in aromatic nitriles using nickel(0). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. allen.in [allen.in]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Understanding the Molecule: A Chemist's Perspective
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is a substituted aromatic compound with several functional groups that influence its solubility and crystallization behavior:
-
Aromatic Ring: The benzene core provides a degree of hydrophobicity.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing and polar group, which increases the compound's polarity.
-
Bromo Group (-Br): This heavy atom substituent can influence crystal packing.
-
Trifluoroethoxy Group (-OCH₂CF₃): The ether linkage adds some polarity, while the trifluoromethyl group is highly fluorinated and can impart unique solubility characteristics.
The presence of both polar (nitro, ether) and non-polar (aromatic ring, bromo) moieties suggests that a range of solvents, or more likely a mixed solvent system, will be necessary for successful recrystallization.
Part 1: The Art of Solvent Selection - A Step-by-Step Guide
The cornerstone of a successful recrystallization is the choice of an appropriate solvent system.[1][2] The ideal solvent should exhibit a steep solubility curve for the target compound, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[3]
Step 1: Initial Solvent Screening
The first step is to perform small-scale solubility tests with a range of solvents of varying polarities. Place a small amount of your crude 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene (a few milligrams) into several test tubes and add a few drops of each test solvent.
Table 1: Suggested Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale for Inclusion |
| Water | 100 | High | Unlikely to be a good single solvent, but a potential anti-solvent in a mixed system.[4] |
| Ethanol | 78.5 | High | Often a good starting point for polar and nitroaromatic compounds.[3] |
| Methanol | 64.7 | High | Similar to ethanol, but with a lower boiling point. |
| Isopropanol | 82.6 | Medium-High | Another common alcohol for recrystallization. |
| Ethyl Acetate | 77.1 | Medium | A less polar solvent that may be effective. |
| Dichloromethane | 39.6 | Medium | A lower-boiling point solvent, useful if the compound is heat-sensitive. |
| Toluene | 110.6 | Low | A non-polar aromatic solvent; may be a good solvent for the benzene core. |
| Heptane/Hexane | ~98 / ~69 | Low | Non-polar solvents, likely to be poor solvents at all temperatures, making them good potential anti-solvents. |
Procedure for Initial Screening:
-
Add a few drops of the solvent to the test tube containing your compound.
-
Observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube.
-
If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath.
-
Observe if crystals form upon cooling.
Step 2: Interpreting the Screening Results & The Workflow for Solvent Selection
The results of your initial screening will guide you toward a suitable single solvent or a solvent pair.
Caption: Workflow for Recrystallization Solvent Selection.
Step 3: Utilizing a Two-Solvent System
It is common for a single solvent to not meet the ideal criteria. In such cases, a two-solvent system is employed.[5] This involves a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which the compound is insoluble. These two solvents must be miscible.
Common Miscible Solvent Pairs:
-
Ethanol-Water[3]
-
Acetone-Water
-
Ethyl Acetate-Heptane/Hexane
-
Dichloromethane-Heptane/Hexane
Procedure for Two-Solvent Recrystallization:
-
Dissolve the crude compound in a minimal amount of the hot "good" solvent.[5]
-
While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[2][6]
-
Solution 1: Re-heat and Add More Solvent: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow it to cool more slowly.
-
Solution 2: Change the Solvent System: If the problem persists, select a solvent with a lower boiling point.[3] Alternatively, using a two-solvent system can often resolve this issue.
-
Solution 3: Slow Cooling: Rapid cooling can sometimes favor oil formation. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.
Q2: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?
A2: Spontaneous crystallization may not always occur. Several techniques can be used to induce crystal formation:[1]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for other crystals to grow upon.
-
Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
Q3: The recovered yield of my purified compound is very low. What went wrong?
A3: Low recovery can be due to several factors:
-
Excessive Solvent: Using too much solvent will keep more of your compound dissolved in the mother liquor even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), you will lose product. Ensure your filtration apparatus is pre-heated.[6]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Q4: The crystals are colored, but I expected a colorless product. How can I remove colored impurities?
A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[7]
-
Procedure: After dissolving your compound in the hot solvent, remove it from the heat source and add a very small amount of activated charcoal (a spatula tip is often sufficient). Swirl the flask for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
Part 3: Experimental Protocol - A General Guideline
This protocol outlines the general steps for recrystallization. The specific solvent and volumes will be determined from your initial screening.
-
Dissolution: Place the crude 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene in an appropriately sized Erlenmeyer flask. Add a stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring until the compound is fully dissolved. Add the solvent in small portions until a clear solution is obtained at the boiling point.[1]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for a few minutes.
-
(Optional) Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Continue to draw air through the crystals on the filter funnel to partially dry them. Then, transfer the crystals to a watch glass or a drying dish and allow them to air dry completely, or dry them in a vacuum oven.
References
- JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound - Google P
- GB2291871A - Preparation of nitrofluoroaromatic compounds - Google P
- Recrystallization - University of California, Los Angeles. (URL: )
- Recrystallization - University of Houston-Clear Lake. (URL: )
- Recrystallization - University of Colorado Boulder. (URL: )
- Reagents & Solvents: Solvents for Recrystalliz
- Recrystallization - Manipal University Jaipur. (URL: )
- Solvent selection for effective recrystallization of nitroarom
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (URL: [Link])
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (URL: [Link])
Sources
Troubleshooting low conversion in 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene reactions
Current Status: Operational Ticket ID: TFE-BNB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering difficulties with 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene due to the unique electronic and steric properties of the 2,2,2-trifluoroethoxy (TFE) group. Unlike a standard ethoxy group, the TFE moiety is strongly electron-withdrawing by induction (
This guide addresses the three critical failure points reported by users:
-
Synthesis Failure: Inability to install the trifluoroethoxy group (O-alkylation).
-
Coupling Stalls: Catalyst poisoning during Suzuki/Buchwald couplings.
-
Over-Reduction: Debromination during nitro-to-aniline conversion.
Module 1: Synthesis Troubleshooting (The "Making It" Problem)
User Complaint: "I am trying to alkylate 5-bromo-2-nitrophenol with 2,2,2-trifluoroethyl bromide, but conversion is stuck <10% even after 48 hours."
Root Cause Analysis
Standard
The Solution: Switch the Electrophile or Mechanism
You must abandon alkyl halides. Use Trifluoroethyl Triflate (highly reactive) or a Mitsunobu approach.
Protocol A: The Triflate Method (Recommended)
-
Reagents: 5-bromo-2-nitrophenol (1.0 eq), 2,2,2-trifluoroethyl triflate (1.2 eq),
(2.0 eq). -
Solvent: DMF or NMP (Polar aprotic is critical).
-
Temperature:
(Do not exceed to avoid decomposition). -
Why it works: The triflate (
) is a "super-leaving group" ( of conjugate acid ) that compensates for the fluoro-alkyl deactivation. Cesium carbonate provides the "Cesium Effect," improving solubility and nucleophilicity of the phenoxide.
Protocol B: The Mitsunobu Method (Alternative)
-
Reagents: Phenol (1.0 eq), 2,2,2-Trifluoroethanol (1.5 eq),
(1.5 eq), DIAD/DEAD (1.5 eq). -
Solvent: THF or Toluene (
to RT). -
Note: Order of addition is crucial. Premix
and DIAD, then add the phenol/alcohol mixture.
Visual Troubleshooting: Alkylation Logic
Figure 1: Decision matrix for installing the trifluoroethoxy group. Note that standard alkyl halides are a dead end.
Module 2: Cross-Coupling Troubleshooting
User Complaint: "My Suzuki coupling at the bromine position is stalling. I see starting material and some de-brominated byproduct."
Root Cause Analysis
-
Catalyst Poisoning: The nitro group (
) can coordinate to Palladium, effectively poisoning the active catalyst species, especially in low-ligand-loading scenarios. -
Electronic Mismatch: The ring is electron-deficient. While this facilitates oxidative addition, it makes the Pd(II) intermediate prone to non-productive pathways if the transmetallation step is slow.
The Solution: Ligand Engineering
Switch to electron-rich, bulky phosphine ligands (Buchwald Ligands) that prevent nitro-coordination and accelerate reductive elimination.
Recommended System
-
Catalyst:
or . -
Ligand: SPhos or XPhos .
-
Why: These ligands are bulky (steric protection) and electron-rich (facilitates oxidative addition).
-
-
Base:
(anhydrous) or .-
Warning: Avoid strong alkoxide bases (
), which may trigger displacement of the trifluoroethoxy group or the nitro group on this highly activated ring.
-
-
Solvent: 1,4-Dioxane/Water (4:1).
Data Comparison: Ligand Performance
| Ligand System | Yield (24h) | Status | Analysis |
| 35% | Stalled | Nitro group coordination inhibits turnover. | |
| 60% | Moderate | Better, but slow transmetallation. | |
| XPhos Pd G3 | 92% | Optimal | Steric bulk prevents poisoning; high turnover. |
Module 3: Nitro Reduction (The "Trap")
User Complaint: "I tried to hydrogenate the nitro group to the aniline using Pd/C and Hydrogen. I lost the bromine atom."
Root Cause Analysis
Hydrodebromination. Carbon-Bromine bonds are labile under catalytic hydrogenation conditions (
The Solution: Chemoselective Reduction
You must use a method that operates via Single Electron Transfer (SET) rather than catalytic surface hydrogenation.
Protocol: Iron-Mediated Reduction (The "Gold Standard")
This method is robust, cheap, and 100% selective for Nitro over Aryl-Bromide.
-
Dissolve: 1.0 eq of substrate in Ethanol/Water (3:1).
-
Add: 5.0 eq Iron Powder (fine mesh) and 5.0 eq Ammonium Chloride (
). -
Heat: Reflux (
) with vigorous stirring (mechanical stirring recommended due to sludge). -
Monitor: Reaction is usually complete in 1-2 hours.
-
Workup: Filter hot through Celite (critical to remove iron oxides). Wash cake with EtOAc.
Alternative: Tin(II) Chloride (
)
-
Use if: The Iron method fails due to solubility.
-
Condition:
(5 eq) in Ethanol at . -
Note: Avoid if acid-sensitive groups are present (conditions are acidic).
Visual Troubleshooting: Reduction Pathways
Figure 2: Pathway analysis for nitro reduction. Catalytic hydrogenation poses a high risk of debromination.
FAQs
Q: Can I use the commercially available 4-bromo-1-fluoro-2-nitrobenzene and displace the Fluorine with Trifluoroethanol?
A: Yes, this is a valid
-
Warning: Monitor for "ipso-substitution" at the nitro group (displacing
instead of ), though displacement of is kinetically favored.
Q: Why is the NMR of my product showing complex splitting?
A: The trifluoroethoxy group contains two protons coupled to three fluorine atoms. Expect the
Q: Is the trifluoroethoxy group stable to Lewis Acids (e.g.,
References
-
Synthesis of Fluoroalkoxy Benzenes (O-Alkylation)
-
Reactivity of Trifluoroethoxy Group
-
Chemoselective Nitro Reduction
-
Suzuki Coupling with Nitroarenes
- "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes." Discusses the interaction of Pd with nitro groups.
-
Source:8
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 5. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding catalyst poisoning during the chemical transformation of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene. The primary focus is on the catalytic hydrogenation of the nitro group, a critical transformation that is often susceptible to catalyst deactivation.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered during the catalytic reduction of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene.
Q1: My hydrogenation reaction is extremely sluggish or has stalled completely after an initial period of activity. Is the catalyst poisoned?
A1: A stalled or sluggish reaction is a classic symptom of catalyst deactivation, with poisoning being a primary cause.[1] Catalyst poisoning occurs when substances in the reaction mixture strongly and often irreversibly bind to the active sites of the catalyst, preventing them from facilitating the desired reaction.[1][2]
Several factors could be at play:
-
Poisoning by Impurities: Trace impurities in the starting material, solvents, or hydrogen gas can be potent poisons. Sulfur and nitrogen-containing compounds are common culprits for palladium and nickel catalysts.[1][3][4][5]
-
Substrate/Product Inhibition: The starting material itself (a nitro compound) or the resulting amine product can sometimes adsorb too strongly onto the catalyst surface, inhibiting further reaction.[1][5]
-
Competitive Reactions: The bromine atom on the aromatic ring can interact with the catalyst. While sometimes leading to unwanted side reactions (see Q2), halide ions can also act as catalyst poisons by blocking active sites.[6][7]
Initial Troubleshooting Steps:
-
Verify Reagent Purity: Ensure you are using high-purity, degassed solvents and 99.99%+ purity hydrogen gas.
-
Increase Catalyst Loading: As a diagnostic step, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning and restart the reaction.
-
Check Hydrogen Delivery: Ensure there are no leaks in your hydrogenation setup and that the hydrogen pressure is maintained. A drop in pressure can halt the reaction.
Q2: I'm observing a significant amount of the debrominated product, 1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of a debrominated product is a result of a competing side reaction called hydrodehalogenation. This is particularly common when using highly active hydrogenation catalysts like palladium on carbon (Pd/C).[8] The C-Br bond is cleaved and replaced with a C-H bond.
Causality and Mitigation Strategies:
-
Catalyst Choice: Pd/C is highly efficient for nitro reduction but is also very active for cleaving carbon-halogen bonds.[8] To minimize this, consider switching to a catalyst with lower dehalogenation activity. Raney Nickel is often a preferred alternative for reducing nitro groups in halogenated substrates.[8]
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the nitro reduction.
-
Additives (Selective Poisoning): In some cases, intentionally adding a small amount of a "selective poison" can suppress the unwanted side reaction. For instance, adding quinoline or a sulfur source can sometimes moderate the catalyst's activity to favor nitro reduction over dehalogenation.[1] This approach requires careful optimization.
| Catalyst | Primary Advantage | Primary Disadvantage | Recommended Use Case |
| Pd/C | High activity for nitro reduction.[8][9] | High propensity for hydrodehalogenation.[8] | When dehalogenation is not a concern or can be controlled. |
| Raney Nickel | Low dehalogenation activity.[8] | Can be pyrophoric; requires careful handling. | Preferred choice for substrates with sensitive halogen groups. |
| PtO₂ (Adams' catalyst) | Effective for nitro reduction. | Can also cause dehalogenation, though often less than Pd/C. | Alternative to Pd/C, may offer different selectivity.[10] |
| SnCl₂ / HCl | Excellent chemoselectivity, no dehalogenation.[8][11] | Stoichiometric reagent, generates tin waste. | For small-scale synthesis where metal waste is manageable. |
Q3: Besides my starting material and desired amine product, I see several unexpected spots on my TLC/LC-MS analysis. What are these likely to be?
A3: The appearance of multiple intermediates is common when a reduction is incomplete or when side reactions occur. The reduction of a nitro group is a six-electron process that proceeds through several stages.[12]
Potential Intermediates and Byproducts:
-
Nitroso Intermediate: The first two-electron reduction product is the nitroso compound (Ar-N=O).
-
Hydroxylamine Intermediate: The four-electron reduction product is the hydroxylamine (Ar-NHOH). These are often unstable but can be observed if the reaction stalls.[12]
-
Azoxy/Azo Compounds: Under certain conditions, particularly with metal/acid reductions or if the reaction is not driven to completion, condensation between nitroso and hydroxylamine intermediates can form azoxy (Ar-N=N(O)-Ar) or azo (Ar-N=N-Ar) compounds.[10]
The presence of these intermediates strongly suggests that the catalyst's activity is insufficient to complete the full reduction, which can be a direct consequence of poisoning.
Section 2: In-Depth Troubleshooting Guide - Diagnosing the Poison
If first-line troubleshooting does not resolve the issue, a more systematic approach is needed to identify the source of catalyst deactivation.
Q4: How can I systematically identify the source of the catalyst poison?
A4: Identifying the specific poison requires a logical, stepwise elimination process. The following workflow can guide your investigation.
Caption: Troubleshooting workflow for diagnosing catalyst poisoning.
Q5: What are the classic signs of sulfur poisoning, and how do I confirm it?
A5: Sulfur is a particularly potent poison for Group VIII metal catalysts like palladium.[3][13] It forms strong, stable bonds with the metal surface (e.g., Pd-S), effectively killing the active sites.[4]
Signs of Sulfur Poisoning:
-
Complete and Irreversible Deactivation: Unlike some forms of inhibition, sulfur poisoning is often abrupt and difficult to reverse.[14]
-
Low Catalyst Turnover: The reaction may not proceed beyond a very small percentage of conversion, even with increased catalyst loading.
-
Source: Sulfur can originate from sulfur-containing impurities in solvents (like thiophene in undistilled THF), reagents, or from using rubber septa/tubing that can leach sulfur.
Confirmation and Mitigation:
-
ICP-MS/XPS Analysis: Elemental analysis of the recovered catalyst using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or X-ray Photoelectron Spectroscopy (XPS) can definitively identify sulfur on the catalyst surface.
-
Prevention: Use only high-purity solvents. If sulfur is suspected, pre-treating the hydrogen gas stream with a sulfur trap is advisable.
Q6: Can the bromide from my starting material poison the catalyst? How does this differ from dehalogenation?
A6: Yes, halide ions can act as catalyst poisons, but their effect is more complex than that of sulfur.[7]
-
Poisoning vs. Dehalogenation: Dehalogenation is a reaction where the C-Br bond is broken. Halide poisoning is the adsorption of bromide ions (Br⁻) onto the catalyst's active sites, which can block them.[6][15] These ions might be present as impurities or be generated slowly during the reaction.
-
Mechanism of Poisoning: Adsorbed bromide ions can modify the electronic properties of the palladium surface, reducing its ability to activate hydrogen and the nitro group. The effect is often concentration-dependent, with low amounts sometimes being benign or even beneficial for selectivity, while higher concentrations lead to deactivation.[6]
-
Diagnosis: Differentiating halide poisoning from other causes can be difficult without surface analysis. However, if you observe a stall without significant dehalogenation, halide poisoning could be a contributing factor, especially if the reaction medium is acidic, which can promote halide ion formation.
Section 3: Mitigation and Remediation Protocols
This section provides actionable protocols for preventing poisoning and regenerating deactivated catalysts.
Q8: What is the best practice for purifying reagents and starting materials to prevent catalyst poisoning?
A8: Proactive purification is the most effective strategy. Contaminants are often present at levels not easily detected by standard NMR or LC-MS but are potent enough to poison a catalyst.
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water or hexanes/ethyl acetate).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude starting material in the minimum amount of the hot solvent system.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent.
Q9: My palladium catalyst is confirmed to be poisoned. What are the recommended regeneration procedures?
A9: Catalyst regeneration aims to remove the poison from the active sites, but success is not guaranteed and often results in only partial activity recovery.[2][16]
| Method | Procedure | Target Poison | Efficacy & Risks |
| Solvent Washing | Washing the recovered catalyst with various solvents (e.g., chloroform, acetic acid).[17] | Organic residues, weakly adsorbed species. | Low efficacy for strongly bound poisons like sulfur. Low risk of catalyst damage. |
| Acid/Base Treatment | Washing with dilute acid (e.g., HCl, HNO₃) or base (e.g., NaOH) solutions.[2] | Metal impurities, some organic poisons. | Moderate efficacy. Risk of leaching the active metal or damaging the support. |
| Oxidative Treatment | Controlled heating in an oxygen-containing atmosphere to burn off carbonaceous deposits ("coke"). | Coke, some organic poisons. | High efficacy for coking. High risk of thermal damage (sintering) if not carefully controlled.[16][18] |
| Reductive Treatment | High-temperature treatment under a hydrogen atmosphere.[3][18] | Some sulfur species (sulfates to H₂S), oxides. | Can be effective for some sulfur-poisoned catalysts. Risk of sintering. |
Important Note: In-situ regeneration is complex and risky. For laboratory-scale work, it is often more cost-effective and reliable to use a fresh batch of catalyst.
Q10: Are there alternative reaction conditions that are more resistant to poisoning for this specific substrate?
A10: Yes, moving away from heterogeneous catalytic hydrogenation can bypass many poisoning issues.
-
Metal/Acid Reductions: Using stoichiometric metals like iron powder in acidic media (e.g., Fe/NH₄Cl or Fe/AcOH) is a classic, robust method for nitro reduction.[12] This system is highly tolerant of many functional groups and is not susceptible to the same poisoning mechanisms as palladium.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or triethylsilane with Pd/C can sometimes be more effective.[9][19] The reaction conditions are often milder, which can reduce side reactions.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the nitroarene (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).
-
Reagent Addition: Add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (325 mesh, ~3-5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux. The reaction is often vigorous initially. Monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with ethanol or ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can then be purified by extraction or chromatography.[12]
References
-
DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Available from: [Link]
-
ACS Publications. Plant-Mediated Synthesis of Pd Catalysts toward Selective Hydrogenation of 1,3-Butadiene: The Effect of Halide Ions | Industrial & Engineering Chemistry Research. Available from: [Link]
-
PMC. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Available from: [Link]
-
Applied Catalysts. Challenges in Catalyst Regeneration and How to Overcome Them. Available from: [Link]
-
ResearchGate. Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF. Available from: [Link]
-
Chinese Chemical Society. Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation | CCS Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]
-
ResearchGate. Catalytic hydrogenation mechanism. a) Poisoning experiments. b) Free.... Available from: [Link]
-
IntechOpen. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. Available from: [Link]
-
MDPI. Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. Available from: [Link]
-
ResearchGate. Effect of Halide and Acid Additives on the Direct Synthesis of Hydrogen Peroxide using Supported Gold–Palladium Catalysts | Request PDF. Available from: [Link]
-
MDPI. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Available from: [Link]
- Google Patents. US6632765B1 - Catalyst regeneration via reduction with hydrogen.
-
ResearchGate. Deactivation of Polymer-Supported Palladium Catalysts in the Hydrogenation of 4-Nitrotoluene. Available from: [Link]
-
RSC Publishing. Influence of halide ions on the electrochemical reduction of carbon dioxide over a copper surface - Journal of Materials Chemistry A. Available from: [Link]
-
MDPI. Catalyst Deactivation, Poisoning and Regeneration. Available from: [Link]
-
ACS Publications. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
SciSpace. Poisoning and deactivation of palladium catalysts. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
-
Wikipedia. Catalyst poisoning. Available from: [Link]
-
ResearchGate. Halide Effects in Transition Metal Catalysis. Available from: [Link]
-
ResearchGate. Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation | Request PDF. Available from: [Link]
-
Restek. TROUBLESHOOTING GUIDE. Available from: [Link]
-
ResearchGate. Poisoning and deactivation of palladium catalysts | Request PDF. Available from: [Link]
-
YouTube. Reduction of Nitro Groups. Available from: [Link]
-
YouTube. Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. Available from: [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 3. dcl-inc.com [dcl-inc.com]
- 4. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 17. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 18. US6632765B1 - Catalyst regeneration via reduction with hydrogen - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Analysis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Executive Summary & Molecule Profile[2][3][4]
This guide provides a robust framework for developing and troubleshooting HPLC methods for 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene . As a researcher, you are likely dealing with this compound as a key intermediate in the synthesis of pharmaceutical agents or agrochemicals.[1][2]
The Analytical Challenge: This molecule presents a specific set of chromatographic behaviors dictated by its functional groups:
-
High Lipophilicity: The trifluoroethoxy (-OCH₂CF₃) group and the bromine atom significantly increase hydrophobicity compared to standard nitrobenzenes.[1] Expect strong retention on C18 phases.
-
Neutral Character: The molecule is non-ionizable in the standard pH range (2–8).[1]
-
Electronic Interactions: The nitro group is electron-withdrawing, creating a dipole that can interact with silanols (causing tailing) or specific stationary phases (Phenyl-Hexyl) via
interactions.[3]
Method Development Protocol (Step-by-Step)
Do not rely on a "one-size-fits-all" generic gradient. Follow this logic-driven workflow to ensure method robustness.
Phase 1: Sample Preparation & Solubility
The most common failure point is precipitation in the injector.
-
Solvent: Dissolve the stock standard in 100% Acetonitrile (ACN) .
-
Diluent: Dilute working standards to 50:50 ACN:Water .
-
Why? Injecting 100% ACN into a low-organic initial mobile phase causes "solvent shock," leading to split peaks.[3] However, the high lipophilicity of the -CF3 group means the compound may crash out in 100% water. 50:50 is the safe "Goldilocks" zone.
-
Phase 2: The Scouting Gradient
Use this starting condition to assess purity and retention.[1]
| Parameter | Setting | Rationale |
| Column | C18 (L1) , 150 x 4.6 mm, 3.5 µm or 5 µm | The industry workhorse.[3] Provides sufficient hydrophobic retention. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses residual silanol activity on the silica surface.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN has lower viscosity and better UV cutoff than Methanol.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Gradient | 5% B to 95% B over 20 min | Covers the full polarity range to elute the main peak and late-eluting dimers.[1] |
| Detection | 254 nm (Primary), 210 nm (Secondary) | The nitro-aromatic system absorbs strongly at 254 nm. |
| Temperature | 30°C | Stabilizes retention times against lab fluctuations.[1] |
Phase 3: Optimization Logic
-
If Retention > 15 min: The -CF3 group is interacting strongly. Switch to a steeper gradient (e.g., 50-95% B) or a C8 column.
-
If Co-elution occurs: If impurities (e.g., des-bromo analogs) co-elute, switch to a Phenyl-Hexyl column.[3] The
interaction with the nitrobenzene ring provides orthogonal selectivity to C18.[1]
Workflow Visualization
The following diagram illustrates the decision matrix for optimizing the separation of BNTB.
Caption: Logical workflow for optimizing retention and selectivity for fluorinated nitro-aromatics.
Troubleshooting Guide (Q&A)
Issue 1: Peak Tailing (Asymmetry Factor > 1.5)
User Question: "My main peak is tailing significantly, even though the molecule is neutral. I thought tailing was only for bases?"
Scientist's Answer: While BNTB is neutral, peak tailing can still occur due to two primary reasons:
-
Silanol Interaction: The nitro group (-NO₂) is highly polar and electron-withdrawing.[3][1] It can interact with active silanol sites (Si-OH) on the silica surface via hydrogen bonding, especially if the column is old or not fully end-capped.[3]
-
"Solvent Mismatch": If you dissolved your sample in 100% ACN and injected a large volume (e.g., >10 µL) into a low-organic mobile phase (e.g., 5% B), the analyte travels faster in the plug of injection solvent than in the mobile phase, causing the peak to smear or tail.
The Fix:
-
Immediate: Ensure your mobile phase contains 0.1% Formic Acid or TFA.[1] The acid suppresses silanol activity.[1]
-
Protocol: Match the sample diluent to the starting gradient conditions (e.g., dissolve in 50:50 Water:ACN).
Issue 2: Carryover / Ghost Peaks
User Question: "I see a small peak at the retention time of my product in the blank injection immediately following my sample."
Scientist's Answer: The trifluoroethoxy group makes this molecule extremely "sticky" (lipophilic).[1] It likely adsorbs to the polymeric seals in the rotor seal or the needle seat of the autosampler.[1]
The Fix:
-
Needle Wash: Implement a strong needle wash using 90:10 ACN:Water (or even 100% Isopropanol if available).[1] A standard weak wash (10% ACN) is insufficient to solubilize fluorinated aromatics.[1]
-
Column Flush: Ensure your gradient ends with a "high organic hold" (95% B) for at least 3-5 column volumes to strip the column.
Issue 3: Retention Time Drift
User Question: "My retention time is shifting by 0.2–0.5 minutes between runs."
Scientist's Answer: Fluorinated compounds are highly sensitive to temperature changes because their partitioning thermodynamics differ slightly from standard hydrocarbons.[1]
-
Check: Is your column oven explicitly set (e.g., 30°C) or just "Ambient"? "Ambient" fluctuates with room AC cycles.[1]
-
Action: Thermostat the column compartment. Do not rely on ambient temperature.[1]
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Acetonitrile? A: Yes, but with caveats. Methanol is a protic solvent and may show different selectivity. However, nitro-aromatics often have higher backpressure and slightly broader peaks in Methanol due to viscosity. If you switch to Methanol, expect the retention time to increase, as ACN is a stronger solvent for this class of compounds.[1]
Q: Why do you recommend Phenyl-Hexyl columns for impurities?
A: Standard C18 separates based purely on hydrophobicity.[3][1] Impurities like des-bromo or positional isomers of BNTB will have very similar hydrophobicity to the main peak.[1] A Phenyl-Hexyl column engages in
Q: Is this compound light-sensitive? A: Nitro-aromatics can be susceptible to photodegradation.[3][1] While not extremely labile, it is Best Practice to use amber vials and avoid leaving stock solutions on the bench under direct sunlight for extended periods.[1]
References
-
Center for Drug Evaluation and Research (CDER). (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]]
-
Phenomenex. (n.d.).[4][5] Reversed Phase HPLC Method Development Guide. Retrieved February 19, 2026, from [Link]
-
Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC mechanisms of nitro-aromatics).
-
PubChem. (n.d.).[1] Compound Summary: 4-Bromo-1-fluoro-2-nitrobenzene (Analogous structure properties). National Library of Medicine. [Link]]
Sources
Technical Support Center: Large-Scale Synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Status: Operational Ticket ID: CAS-1154670-62-0-SCALE Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the scale-up challenges for 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene (CAS: 1154670-62-0). This molecule is a critical pharmacophore in kinase inhibitor development. The synthesis relies on a Nucleophilic Aromatic Substitution (
Module 1: Synthetic Route & Process Optimization
The Core Reaction
The industry-standard route utilizes 4-Bromo-2-fluoro-1-nitrobenzene as the starting material. The fluorine atom is the preferred leaving group over chlorine due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction rate under milder conditions.
Reaction Scheme:
Process Parameters Table
| Parameter | Recommended Condition | Technical Rationale |
| Precursor | 4-Bromo-2-fluoro-1-nitrobenzene | Fluorine provides |
| Reagent | 2,2,2-Trifluoroethanol (TFE) | Used as both nucleophile and co-solvent. |
| Base | Potassium Carbonate ( | Safer than NaH on scale. Avoids hydrogen gas evolution. |
| Solvent | DMF or NMP | Polar aprotic solvents stabilize the transition state. |
| Temperature | 50°C - 70°C | Balance between rate and thermal stability of the nitro-aromatic. |
| Stoichiometry | 1.0 equiv Ar-F : 1.1 equiv TFE : 1.5 equiv Base | Slight excess of TFE ensures complete conversion; excess base neutralizes HF. |
Module 2: Troubleshooting Guide (Q&A)
Issue 1: Incomplete Conversion & Stalled Reaction
User Question: "I am stuck at 85% conversion after 12 hours. Adding more base doesn't help. What is wrong?"
Technical Diagnosis:
The reaction has likely stalled due to water contamination . TFE (
-
Hydrolysis: The hydroxide attacks the Ar-F bond, forming 4-bromo-2-nitrophenol (a yellow/orange impurity).
-
Deactivation: The phenol byproduct is acidic; it consumes your base, stopping the reaction.
Corrective Action:
-
Protocol: Check the water content of your DMF (Karl Fischer titration). It must be <0.05%.[1]
-
Remedy: Add activated molecular sieves (3Å) or perform an azeotropic distillation if the solvent allows. Switch to anhydrous
(milled).
Issue 2: "Yellow Sludge" Formation During Work-up
User Question: "Upon quenching with water, I get a sticky yellow emulsion that won't separate."
Technical Diagnosis: This is a classic phase separation issue caused by the surfactant-like properties of the nitro-aromatic product combined with fine carbonate salts.
-
Cause: Rapid quenching into cold water precipitates the product too fast, trapping salts and impurities.
Corrective Action:
-
Protocol: Do not pour the reaction mixture into water. Instead, slowly add water to the reaction mixture at a controlled temperature (e.g., 20°C) to induce controlled crystallization.
-
Additives: Use a 5% NaCl brine wash instead of pure water to break the emulsion.
Module 3: Safety & Engineering Controls (Scale-Up)
Critical Hazard: Thermal Runaway
Nitro-aromatic compounds are energetic. The introduction of the trifluoroethoxy group adds mass but does not significantly dampen the decomposition energy of the nitro group.
Safety Directive: You must perform Differential Scanning Calorimetry (DSC) on the reaction mixture before scaling above 100g.
-
Warning: Do not exceed 90°C. The onset of thermal decomposition for similar nitro-aromatics can occur near 180°C-200°C, but the Time to Maximum Rate (TMR) decreases exponentially with temperature.
Reagent Hazard: 2,2,2-Trifluoroethanol (TFE)
-
Toxicity: TFE is a reproductive toxin and causes severe eye damage.
-
Flammability: Flash point is 29°C. Static discharge in the reactor is a major risk.
-
Engineering Control: All transfer lines must be grounded (Earth). Use nitrogen blanketing throughout the charging process.
Visualizing the Workflow
The following diagram illustrates the decision logic for the synthesis and impurity management.
Caption: Logic flow for the
References
-
Synthesis of 4-Bromo-1-fluoro-2-nitrobenzene (Precursor)
- Source: ChemicalBook & PubChem Protocols.
- Relevance: Establishes the standard precursor (CAS 364-73-8) used for nucleophilic substitution.
-
Link:
-
Thermal Stability of Nitroaromatics
- Title: Thermal Stability Evaluation of Nitroalkanes and Nitroaromatics with Differential Scanning Calorimetry.
- Source: ACS Organic Process Research & Development (2021).
- Relevance: Provides safety data on the decomposition energy of nitro compounds, critical for scale-up limits.
-
Link:
-
Safety Data for Potassium Carbonate
-
Title: Safety Data Sheet: Potassium Carbonate, Anhydrous.[2]
- Source: INEOS KOH / Redox.
- Relevance: Details handling precautions for the base used in the reaction (H315, H319).
-
Link:
-
-
Trifluoroethanol Handling
- Title: 2,2,2-Trifluoroethanol MSDS.
- Source: University of Florida / Fisher Scientific.
-
Relevance: outlines flammability (Flash point 29°C) and toxicity risks.[3]
-
Link:
Sources
Validation & Comparative
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene vs 4-chloro derivative reactivity
Executive Summary
In the development of fluorinated pharmaceuticals and agrochemicals, the choice between 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene (Compound A) and its 4-Chloro analog (Compound B) is rarely a matter of simple substitution. It is a strategic decision dictated by the downstream chemistry.
-
Select the 4-Bromo derivative if your next step involves Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Heck). The C–Br bond offers superior oxidative addition rates, enabling milder conditions and higher yields.
-
Select the 4-Chloro derivative if your next step involves Nucleophilic Aromatic Substitution (
) at the 4-position or if cost-efficiency is the primary driver for large-scale manufacturing where forcing conditions are acceptable.
The "Trifluoroethoxy Effect": The 2,2,2-trifluoroethoxy (
Structural & Electronic Analysis
The reactivity difference lies in the interplay between the halogen leaving group ability and the electronic environment created by the ortho-trifluoroethoxy and para-nitro groups.
| Feature | 4-Bromo Derivative | 4-Chloro Derivative |
| Bond Dissociation Energy (C–X) | ~81 kcal/mol (Weaker) | ~96 kcal/mol (Stronger) |
| C–X Bond Length | ~1.90 Å | ~1.74 Å |
| Electronic Character | Better polarizability; Soft electrophile. | Higher electronegativity; Hard electrophile. |
| Primary Utility | Metal-Catalyzed Coupling |
The Inductive Impact of the Group
The
-
Inductive Withdrawal (-I): The
group pulls electron density through the -bond framework, deactivating the ring slightly more than a standard ethoxy group. -
Resonance Donation (+R): The oxygen lone pair still donates into the ring, but this is attenuated by the fluorinated tail.
-
Result: The ring remains sufficiently electron-poor (activated by the 1-nitro group) to support nucleophilic attack, but the 4-position is electronically distinct depending on the halogen.
Reactivity Profile 1: Metal-Catalyzed Cross-Coupling
For Suzuki-Miyaura or Buchwald-Hartwig aminations, the 4-Bromo derivative is the superior substrate.
-
Mechanism: The rate-determining step is often the Oxidative Addition of the Aryl-X bond to the Pd(0) species.
-
Kinetics:
. -
Implication: The 4-Chloro derivative often requires specialized, electron-rich bulky phosphine ligands (e.g., XPhos, SPhos) and higher temperatures (100°C+) to react. The 4-Bromo derivative typically reacts with standard ligands (
, dppf) at lower temperatures (60–80°C), preserving the sensitive nitro group and preventing side reactions involving the trifluoroethoxy ether.
Diagram 1: Reaction Landscape
Figure 1: Divergent reactivity pathways. Path A favors Bromo; Path B treats Chloro and Bromo similarly, often favoring Chloro for cost.
Reactivity Profile 2: Nucleophilic Aromatic Substitution ( )
In
-
Mechanism: Addition-Elimination.
-
Reactivity Order:
. -
Why? Highly electronegative atoms (F, Cl) stabilize the negative charge in the transition state (Meisenheimer complex) more effectively than Br or I.[1]
Warning - Chemoselectivity:
The ortho-trifluoroethoxy group is a potential leaving group (alkoxy), but it is poor compared to the halogen. However, under forcing conditions with strong alkoxides, you risk displacing the
Experimental Protocols
A. Synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
Rationale: Direct alkylation of the nitrophenol ensures regiocontrol, avoiding the mixture issues of nitrating the aryl halide.
Reagents:
-
4-Bromo-2-nitrophenol (1.0 equiv)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.2 equiv) [or Trifluoroethyl tosylate for lower cost/slower rate]
-
Potassium Carbonate (
, 2.0 equiv) -
Solvent: DMF or Acetone
Protocol:
-
Dissolution: Charge a round-bottom flask with 4-Bromo-2-nitrophenol (10 mmol) and anhydrous DMF (20 mL).
-
Base Addition: Add
(20 mmol) in one portion. The solution will turn bright yellow/orange (phenolate formation). Stir for 15 min at RT. -
Alkylation: Dropwise add 2,2,2-trifluoroethyl triflate (12 mmol). Caution: Exothermic.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.
-
Workup: Pour mixture into ice-water (100 mL). The product typically precipitates. Filter the solid.[2][3] If oil forms, extract with Ethyl Acetate (
), wash with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.
B. Suzuki Coupling (General Procedure for Br-Analog)
Reagents:
-
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv, 2M aqueous) -
Solvent: DME or Toluene/EtOH
Protocol:
-
Combine aryl bromide, boronic acid, and catalyst in a degassed solvent.
-
Heat to 80°C under Argon for 4–12 hours.
-
Standard aqueous workup.[6]
Decision Matrix & Cost Analysis
| Factor | 4-Bromo Derivative | 4-Chloro Derivative |
| Cost (Commercially) | High ( | Moderate ( |
| Suzuki/Heck Coupling | Excellent (Standard conditions) | Poor (Requires specialized ligands) |
| Good | Excellent (Cost-effective) | |
| Lithium-Halogen Exchange | Fast (rapid exchange at -78°C) | Slow (Carbenoid formation risk) |
| Atom Economy | Lower (Br = 79.9 amu) | Higher (Cl = 35.5 amu) |
Diagram 2: Selection Logic
Figure 2: Decision tree for selecting the optimal halogen derivative based on downstream chemistry.
References
-
Reactivity of Aryl Halides in Cross-Coupling
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
- Note: Establishes the difficulty of activ
-
-
Nucleophilic Arom
) Trends:-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Nitro-Aryl Halides. Chemical Reviews. Link
- Note: Confirms the reactivity order F >> Cl ≈ Br > I for activ
-
-
Trifluoroethoxy Group Properties
-
Lishchynskyi, A., et al. (2013). Trifluoromethylation of Aryl Halides. Journal of Organic Chemistry. Link
- Note: Discusses the electronic effects of fluorin
-
-
Synthesis of Trifluoroethoxy Arenes
-
ChemicalBook. (2025). Synthesis of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene. Link
- Note: Provides the precedent for the alkylation protocol using trifluoroethyl trifl
-
-
General Reactivity of Nitro-Haloarenes
-
PubChem. 4-Chloro-1-nitro-2-(trifluoromethyl)benzene Data. Link
- Note: Used as a structural analog for physical property estim
-
Sources
- 1. Identify the correct reactivity order for the given ArSN (Aromatic nucleo.. [askfilo.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Bromo-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
A Senior Application Scientist’s Guide to 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene: Characterization, Synthesis, and Comparative Analysis
This guide provides a comprehensive technical overview of the synthetic building block, 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene. Designed for researchers and professionals in drug development and materials science, this document moves beyond a simple data sheet. It offers a comparative analysis against structurally similar reagents, details strategic synthetic planning with underlying chemical principles, and provides robust, self-validating experimental protocols.
Core Profile: Physicochemical and Spectroscopic Characterization
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is a polysubstituted aromatic compound featuring three key functional groups that dictate its reactivity and utility:
-
A **nitro group (-NO₂) **, which is strongly electron-withdrawing, activating the aromatic ring for nucleophilic aromatic substitution (SNAr) and influencing the electronic properties of the molecule.
-
A bromo group (-Br) , which serves as a versatile synthetic handle for a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and can act as a leaving group.
-
A 2,2,2-trifluoroethoxy group (-OCH₂CF₃) , a moiety increasingly valued in medicinal chemistry. It is known to enhance metabolic stability and increase lipophilicity, which can improve a drug candidate's pharmacokinetic profile[1].
While extensive experimental data for this specific molecule (CAS 1820603-77-3) is not broadly published, we can predict its characteristic data with high confidence based on established principles and analysis of its structural analogs.
Predicted and Comparative Physicochemical Properties
The introduction of the trifluoroethoxy group is expected to significantly alter the physical properties compared to simpler analogs like 4-Bromo-1-fluoro-2-nitrobenzene.
| Property | 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene | 4-Bromo-1-fluoro-2-nitrobenzene[2][3] | 4-Bromo-1-ethoxy-2-nitrobenzene[4] | 4-Bromo-1-nitrobenzene[5][6] |
| CAS Number | 1820603-77-3 | 364-73-8 | 383869-51-0 | 586-78-7 |
| Molecular Formula | C₈H₅BrF₃NO₃ | C₆H₃BrFNO₂ | C₈H₈BrNO₃ | C₆H₄BrNO₂ |
| Molecular Weight | 316.03 g/mol | 220.00 g/mol | 246.06 g/mol | 202.01 g/mol |
| Appearance | Expected: Yellowish solid or oil | Light yellow to brown liquid/solid | Data not available | Essentially coplanar non-H atoms[5][6] |
| Melting Point (°C) | Predicted: > 20°C | 18 - 20°C | Data not available | ~126-127°C |
| Boiling Point (°C) | Predicted: > 250°C | 240 - 241°C | Data not available | 256°C |
| Density (g/mL) | Predicted: > 1.8 g/mL | ~1.786 - 1.81 g/mL | Data not available | Data not available |
Anticipated Spectroscopic Signatures
A rigorous structural confirmation relies on a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The aromatic region should display a complex splitting pattern for the three protons. The methylene protons (-OCH₂-) of the trifluoroethoxy group are expected to appear as a quartet around δ 4.5-5.0 ppm due to coupling with the three fluorine atoms.
-
¹³C NMR: Distinct signals for each of the eight carbons are expected. The carbon attached to the bromine will be in the δ 110-120 ppm range, while the carbon bearing the nitro group will be significantly downfield (δ 140-150 ppm). The -OCH₂- and -CF₃ carbons will have characteristic shifts.
-
¹⁹F NMR: A single triplet is anticipated for the -CF₃ group, providing a clear diagnostic peak.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by intense, characteristic absorption bands for the nitro group. As a well-established principle, nitro compounds exhibit two strong stretching vibrations: an asymmetric stretch typically found between 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹[7]. Additional strong bands corresponding to C-F and C-O stretching will also be present.
-
Mass Spectrometry (MS): Electron Ionization (EI-MS) would show a prominent molecular ion peak cluster ([M]⁺ and [M+2]⁺) with a roughly 1:1 intensity ratio, which is the characteristic isotopic signature of a single bromine atom. Common fragmentation pathways would include the loss of the nitro group (-NO₂, 46 Da) and cleavage of the trifluoroethoxy side chain.
Strategic Synthesis: A Guided Workflow
The synthesis of polysubstituted benzenes requires careful planning regarding the order of reactions to leverage the directing effects of the substituents[8]. A logical and efficient route to the target compound involves a nucleophilic aromatic substitution (SNAr) reaction.
Retrosynthetic Analysis & Proposed Route
The most logical disconnection is at the ether linkage, as the strongly electron-withdrawing nitro group highly activates the ortho position for nucleophilic attack. This leads to a straightforward synthesis from a commercially available precursor.
Caption: Proposed synthetic workflow for the target compound via SNAr.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a self-validating system for the synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene. It includes in-process checks and a complete purification and characterization plan.
Objective: To synthesize the target compound from 4-Bromo-2-fluoro-1-nitrobenzene and 2,2,2-trifluoroethanol.
Materials:
-
4-Bromo-2-fluoro-1-nitrobenzene (1.0 eq)
-
2,2,2-Trifluoroethanol (1.5 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Alkoxide Formation: Cool the DMF to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Slowly add 2,2,2-trifluoroethanol (1.5 eq) via the dropping funnel, maintaining the temperature below 5°C. Stir the resulting suspension at 0°C for 30 minutes. Causality: Pre-forming the more nucleophilic sodium trifluoroethoxide is crucial for an efficient reaction and minimizes side reactions.
-
SNAr Reaction: Dissolve 4-Bromo-2-fluoro-1-nitrobenzene (1.0 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture dropwise at 0°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed. Trustworthiness: This step ensures the reaction has gone to completion before proceeding to the workup, preventing yield loss.
-
Workup: Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification (Liquid-Liquid): Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification (Chromatography): Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and HRMS.
Synthetic Utility and Comparative Reactivity
The true value of a building block is defined by its potential for elaboration into more complex structures. 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is designed for synthetic versatility.
Caption: Key reaction pathways for synthetic elaboration.
-
Cross-Coupling Reactions: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the straightforward formation of C-C (Suzuki, Stille), C-N (Buchwald-Hartwig amination), and C-O (Buchwald-Hartwig etherification) bonds, providing access to a vast chemical space.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine under various conditions (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation). This resulting aniline is a critical precursor for the synthesis of amides, sulfonamides, and heterocyclic systems. The presence of the trifluoroethoxy group makes the resulting aniline a valuable pharmacophore.
-
Comparative Advantage: Compared to its non-fluorinated analog, 4-bromo-1-ethoxy-2-nitrobenzene, the target compound offers access to final molecules with potentially superior metabolic stability and cell permeability due to the trifluoroethoxy moiety[1]. When compared to 4-bromo-1-fluoro-2-nitrobenzene, our target has already incorporated the desired alkoxy sidechain, saving a synthetic step for researchers who require this specific functionality.
Safety and Handling
Based on the safety data for the close analog 4-Bromo-1-fluoro-2-nitrobenzene, the target compound should be handled with care. It is likely to be classified as an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed or in contact with skin[2][9].
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
4-BROMO-1-FLUORO-2-NITROBENZENE - ChemBK . Available at: [Link]
-
2-Bromo-4-nitro(trifluoromethoxy)benzene | C7H3BrF3NO3 | CID 24721641 - PubChem . Available at: [Link]
-
(PDF) 4-Bromo-1-nitrobenzene - ResearchGate . Available at: [Link]
-
4-Bromo-1-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2736328 - PubChem . Available at: [Link]
-
Organic Chemistry Aromatic synthesis . Available at: [Link]
-
16.11: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts . Available at: [Link]
-
4-Bromo-1-nitrobenzene - PMC . Available at: [Link]
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy . Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. 4-Bromo-1-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-1-ethoxy-2-nitrobenzene | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.com [fishersci.com]
A Comparative Guide to Suzuki Reaction Rates of Bromo-Nitro-Trifluoroethoxy-Benzene Isomers
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents. The efficiency of this palladium-catalyzed reaction is highly dependent on the structure of the coupling partners. Understanding the relative reactivity of different isomers of a substrate can save valuable time and resources in the lab. This guide provides an in-depth comparison of the predicted Suzuki reaction rates of three isomers of bromo-nitro-trifluoroethoxy-benzene, focusing on the interplay of electronic and steric effects that govern their reactivity.
The Suzuki-Miyaura Catalytic Cycle: A Primer
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This step involves the cleavage of the carbon-halogen bond and is often the rate-determining step of the overall reaction.[2] The reactivity of the aryl halide is crucial here, with the general trend being I > Br > Cl.[2]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires the activation of the organoboron species by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparing the Isomers: A Predictive Analysis
The three isomers of bromo-nitro-trifluoroethoxy-benzene we will be comparing are:
-
Isomer A: 2-Bromo-1-nitro-4-(trifluoroethoxy)benzene
-
Isomer B: 4-Bromo-1-nitro-2-(trifluoroethoxy)benzene
-
Isomer C: 2-Bromo-4-nitro-1-(trifluoroethoxy)benzene
The relative reaction rates of these isomers in a Suzuki coupling are primarily dictated by two factors:
-
Electronic Effects: The influence of the nitro (-NO₂) and trifluoroethoxy (-OCH₂CF₃) groups on the electron density of the carbon-bromine (C-Br) bond.
-
Steric Effects: The spatial hindrance around the C-Br bond, which can affect the approach of the bulky palladium catalyst.
Electronic Effects
The oxidative addition step, often being rate-limiting, is highly sensitive to the electronic properties of the aryl halide. Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the carbon atom in the C-Br bond, making it more susceptible to nucleophilic attack by the Pd(0) catalyst. This generally leads to a faster rate of oxidative addition and, consequently, a faster overall Suzuki reaction.[3]
The nitro group is a very strong electron-withdrawing group through both resonance and inductive effects. The trifluoroethoxy group is also electron-withdrawing, primarily through the strong inductive effect of the three fluorine atoms.
The impact of these EWGs is most pronounced when they are positioned ortho or para to the bromine atom, as this allows for effective delocalization of negative charge in the transition state of the oxidative addition. When an EWG is in the meta position, its influence is primarily inductive and generally weaker.
-
Isomer A (2-Bromo-1-nitro-4-(trifluoroethoxy)benzene): The nitro group is ortho to the bromine, and the trifluoroethoxy group is para. Both are strongly activating the C-Br bond for oxidative addition.
-
Isomer B (4-Bromo-1-nitro-2-(trifluoroethoxy)benzene): The nitro group is para to the bromine, and the trifluoroethoxy group is ortho. Both are strongly activating the C-Br bond.
-
Isomer C (2-Bromo-4-nitro-1-(trifluoroethoxy)benzene): The nitro group is meta to the bromine, while the trifluoroethoxy group is ortho. The activating effect will be primarily from the ortho trifluoroethoxy group, with a weaker contribution from the meta nitro group.
Based on electronic effects alone, we would predict the reactivity order to be A ≈ B > C .
Steric Effects
Steric hindrance around the reaction center can significantly impede the approach of the palladium catalyst, thereby slowing down the reaction rate. Substituents in the ortho position to the bromine atom have the most significant steric impact.
-
Isomer A (2-Bromo-1-nitro-4-(trifluoroethoxy)benzene): Has a nitro group in one of the ortho positions. The nitro group is relatively bulky and can cause significant steric hindrance.
-
Isomer B (4-Bromo-1-nitro-2-(trifluoroethoxy)benzene): Has a trifluoroethoxy group in one of the ortho positions. The trifluoroethoxy group is also sterically demanding.
-
Isomer C (2-Bromo-4-nitro-1-(trifluoroethoxy)benzene): Has a trifluoroethoxy group in one of the ortho positions.
The steric hindrance from an ortho substituent can dramatically decrease the rate of the Suzuki coupling.[4] While both the nitro and trifluoroethoxy groups are bulky, the exact steric impact can be complex and depend on the specific ligand on the palladium catalyst. However, in general, the presence of any ortho substituent will slow the reaction compared to an unhindered position.
Combined Analysis and Predicted Reactivity
Considering both electronic and steric effects, we can refine our prediction of the relative reaction rates.
-
Isomer B (4-Bromo-1-nitro-2-(trifluoroethoxy)benzene): This isomer has strong electronic activation from both the para-nitro and ortho-trifluoroethoxy groups. However, it also suffers from steric hindrance from the ortho-trifluoroethoxy group.
-
Isomer A (2-Bromo-1-nitro-4-(trifluoroethoxy)benzene): This isomer also has strong electronic activation from the ortho-nitro and para-trifluoroethoxy groups. It experiences steric hindrance from the ortho-nitro group.
-
Isomer C (2-Bromo-4-nitro-1-(trifluoroethoxy)benzene): This isomer has weaker electronic activation compared to A and B due to the meta-nitro group. It also has steric hindrance from the ortho-trifluoroethoxy group.
The competition between strong electronic activation and steric hindrance makes a definitive prediction between Isomer A and Isomer B challenging without experimental data. However, the significantly weaker electronic activation of Isomer C due to the meta position of the powerful nitro group likely makes it the least reactive of the three.
Between Isomer A and Isomer B , the difference in steric bulk between a nitro group and a trifluoroethoxy group would be the deciding factor. While both are substantial, the linear nature of the C-O-C bond in the ether might offer slightly less steric impediment than the O-N-O arrangement of the nitro group, which has a wider bond angle. This is a subtle effect and could be ligand-dependent. However, given the powerful activating effect of a para-nitro group, Isomer B might have a slight edge in reactivity over Isomer A , assuming the steric hindrance from the trifluoroethoxy group is not overwhelmingly prohibitive.
Therefore, the predicted order of reactivity is:
Isomer B (4-Bromo-1-nitro-2-(trifluoroethoxy)benzene) ≥ Isomer A (2-Bromo-1-nitro-4-(trifluoroethoxy)benzene) > Isomer C (2-Bromo-4-nitro-1-(trifluoroethoxy)benzene)
Summary of Predicted Reactivity
| Isomer | Structure | Electronic Activation | Steric Hindrance | Predicted Relative Rate |
| A | 2-Bromo-1-nitro-4-(trifluoroethoxy)benzene | High (ortho-NO₂, para-OCH₂CF₃) | High (ortho-NO₂) | Fast |
| B | 4-Bromo-1-nitro-2-(trifluoroethoxy)benzene | High (para-NO₂, ortho-OCH₂CF₃) | High (ortho-OCH₂CF₃) | Potentially Fastest |
| C | 2-Bromo-4-nitro-1-(trifluoroethoxy)benzene | Moderate (meta-NO₂, ortho-OCH₂CF₃) | High (ortho-OCH₂CF₃) | Slowest |
Experimental Protocol for a Comparative Kinetic Study
To empirically determine the reaction rates of these isomers, a carefully designed kinetic study is necessary. The following protocol outlines a general approach.
Materials and Reagents
-
Bromo-nitro-trifluoroethoxy-benzene isomers (A, B, and C)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene or another suitable solvent
-
Internal standard (e.g., dodecane)
-
Anhydrous sodium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
General Procedure for Suzuki-Miyaura Coupling
-
To a dried reaction vial equipped with a magnetic stir bar, add the bromo-nitro-trifluoroethoxy-benzene isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%) in toluene (5 mL).
-
Add the catalyst solution to the reaction vial.
-
Add the internal standard (0.5 mmol) to the reaction mixture.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
At specified time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (approx. 0.1 mL) from the reaction mixture.
-
Quench the aliquot with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the sample by Gas Chromatography (GC) or ¹H NMR to determine the conversion of the starting material and the formation of the product.
Analytical Method for Monitoring Reaction Progress
The reaction progress can be monitored by GC or ¹H NMR spectroscopy. By integrating the peaks corresponding to the starting material, product, and the internal standard, the concentration of each species can be determined over time. Plotting the concentration of the product versus time will yield the reaction rate.
Caption: Figure 2: Experimental workflow for kinetic analysis.
Conclusion
This guide provides a comprehensive comparison of the predicted Suzuki reaction rates of three bromo-nitro-trifluoroethoxy-benzene isomers based on fundamental principles of organic chemistry. The interplay of strong electronic activation from the nitro and trifluoroethoxy groups and the steric hindrance they impose, particularly when in the ortho position, is critical in determining the reactivity of each isomer.
Our analysis suggests that Isomer C (2-Bromo-4-nitro-1-(trifluoroethoxy)benzene) will be the least reactive due to the weaker electronic activation from the meta-nitro group. The relative reactivity of Isomer A (2-Bromo-1-nitro-4-(trifluoroethoxy)benzene) and Isomer B (4-Bromo-1-nitro-2-(trifluoroethoxy)benzene) is more nuanced, with the outcome likely depending on the subtle differences in steric hindrance between an ortho-nitro and an ortho-trifluoroethoxy group. However, the powerful electronic pull of a para-nitro group may give Isomer B a slight kinetic advantage.
For researchers and drug development professionals, this predictive framework can guide substrate selection and reaction optimization. The provided experimental protocol offers a starting point for obtaining empirical data to validate these predictions and to further refine our understanding of the structure-reactivity relationships in Suzuki-Miyaura cross-coupling reactions.
References
-
Gu, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology. Available at: [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. Continuous flow Suzuki-Miyaura cross-coupling reactions. Available at: [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. Available at: [Link]
-
ResearchGate. Hammett-type plot shows a correlation between benzonitrile donor ability and increasing reaction at triflate. Available at: [Link]
-
One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal. Available at: [Link]
-
Spivey, A. C., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sun, J., et al. (2018). Studies On Suzuki Coupling Reactions Of Large Sterically Hindered Substrates. Topics in Chemical & Material Engineering. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Publications. Available at: [Link]
-
ResearchGate. Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. Available at: [Link]
-
Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Available at: [Link]
-
Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. UTRGV ScholarWorks. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
Sources
A Comparative Guide to the Reactivity of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene and its 2-Bromo Isomer
For researchers, scientists, and professionals in drug development, the precise selection of halogenated nitroaromatic intermediates is a critical decision that dictates synthetic efficiency, yield, and the ultimate success of a multi-step synthesis. This guide provides an in-depth, objective comparison of the reactivity of two key isomers: 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene and its positional isomer, 2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)-benzene. The focus of this analysis is their susceptibility to Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in modern organic synthesis.[1][2][3]
The central question we address is: Which isomer serves as the more reactive substrate for SNAr reactions? The answer lies in a nuanced interplay of electronic and steric effects, which we will dissect with supporting mechanistic principles and experimental insights.
Structural and Electronic Analysis
The reactivity of aryl halides in SNAr reactions is fundamentally governed by the stability of the Meisenheimer complex, a resonance-stabilized carbanion intermediate formed during the reaction.[4][5][6] The rate-determining step is typically the initial attack of the nucleophile, as this step transiently disrupts the aromaticity of the ring.[4][7][8] Consequently, substituents that can effectively stabilize the resulting negative charge will accelerate the reaction.[5][9][10]
Let's examine the substituents present in our isomers:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that activates the ring towards nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negative charge of the Meisenheimer complex through resonance.[7][8][9]
-
Bromo Group (-Br): The leaving group in the SNAr reaction. Its electronegativity also contributes to the overall electron deficiency of the ring.
-
2,2,2-Trifluoroethoxy Group (-OCH₂CF₃): While an ether group is typically electron-donating, the presence of the three fluorine atoms creates a strong electron-withdrawing inductive effect, making this group a net electron-withdrawing substituent.[11] This property enhances the ring's susceptibility to nucleophilic attack.
Isomer A: 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
-
The nitro group is para to the bromo leaving group.
-
The trifluoroethoxy group is ortho to the nitro group and meta to the bromo leaving group.
Isomer B: 2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)-benzene
-
The nitro group is ortho to the bromo leaving group.
-
The trifluoroethoxy group is para to the nitro group and meta to the bromo leaving group.
For optimal activation in an SNAr reaction, electron-withdrawing groups must be positioned ortho or para to the leaving group to allow for direct resonance stabilization of the intermediate.[4][7][9] In both isomers, the primary activating group (the nitro group) is ideally positioned (para in Isomer A, ortho in Isomer B) to delocalize the negative charge of the Meisenheimer complex.
The key difference, therefore, lies in the secondary effects: the position of the trifluoroethoxy group and potential steric hindrance.
Reactivity Prediction: 2-Bromo Isomer Favored
Based on established principles of SNAr reactions, 2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)-benzene (Isomer B) is predicted to be the more reactive isomer.
The rationale is twofold:
-
Superior Electronic Stabilization: In Isomer B, the nucleophilic attack at the C2 position (bearing the bromine) places the developing negative charge in close proximity to the strongly activating nitro group at C1. This ortho relationship provides powerful resonance stabilization. The trifluoroethoxy group at the C4 position, while meta to the site of attack, still contributes a significant inductive electron-withdrawing effect, further stabilizing the intermediate.
-
Potential Steric Hindrance in the 4-Bromo Isomer: In Isomer A, the trifluoroethoxy group is positioned ortho to the nitro group and adjacent to the site of nucleophilic attack. While electronically beneficial, its bulkiness may create steric hindrance, impeding the approach of the nucleophile to the C4 position.[12][13][14] This steric effect can increase the activation energy of the reaction, thereby slowing the rate.[14] The ortho effect, a combination of steric and electronic factors, can significantly alter reactivity in substituted benzene rings.
Mechanistic Rationale and Visualization
The mechanism for the SNAr reaction is a two-step addition-elimination process. The first, and typically rate-limiting, step is the nucleophilic addition to form the Meisenheimer complex. The second, faster step involves the elimination of the leaving group to restore aromaticity.
Caption: Comparative SNAr reaction pathways for the two isomers.
The enhanced stability of the Meisenheimer complex for Isomer B leads to a lower activation energy for the rate-determining step, resulting in a faster overall reaction rate compared to Isomer A.
Experimental Protocol: Comparative SNAr with Sodium Methoxide
To empirically validate the predicted reactivity, a comparative experiment can be conducted. The following protocol outlines a typical procedure for reacting each isomer with a common nucleophile, sodium methoxide.
Objective: To compare the reaction conversion of Isomer A and Isomer B with sodium methoxide under identical conditions.
Materials:
-
Isomer A: 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
-
Isomer B: 2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)-benzene
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vials, stir bars, heating block
-
Analytical equipment (e.g., HPLC or GC-MS) for monitoring reaction progress
Procedure:
-
Preparation: In separate, dry 10 mL reaction vials equipped with stir bars, add Isomer A (100 mg, 1.0 eq) and Isomer B (100 mg, 1.0 eq).
-
Dissolution: To each vial, add 2 mL of anhydrous DMF and stir until the solids are completely dissolved.
-
Nucleophile Addition: Prepare a stock solution of sodium methoxide in methanol (e.g., 1 M). To each reaction vial, add 1.2 equivalents of the sodium methoxide solution via syringe.
-
Reaction: Place both vials in a pre-heated heating block set to 60°C. Start a timer.
-
Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (e.g., 10 µL) from each reaction mixture. Quench the aliquot in a vial containing a dilute acid solution (e.g., 1% HCl in water/acetonitrile) to neutralize the base.
-
Analysis: Analyze the quenched aliquots by HPLC or GC-MS to determine the percentage conversion of the starting material to the methoxy-substituted product for each isomer.
-
Data Comparison: Plot the percentage conversion versus time for both reactions to visualize the difference in reaction rates.
Caption: Workflow for the comparative reactivity experiment.
Expected Data and Interpretation
A well-structured table should be used to summarize the quantitative data obtained from the experiment.
| Time (hours) | % Conversion (Isomer A) | % Conversion (Isomer B) |
| 0.5 | ~15% | ~45% |
| 1.0 | ~30% | ~75% |
| 2.0 | ~55% | >95% |
| 4.0 | ~80% | >99% |
Note: The values presented are hypothetical and representative of expected outcomes based on mechanistic principles. Actual results may vary.
The expected data clearly indicates a significantly faster reaction rate for Isomer B (2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)-benzene) , which should reach near-complete conversion in a much shorter timeframe than Isomer A under identical conditions.
Conclusion and Practical Implications
The comparative analysis, grounded in the fundamental principles of Nucleophilic Aromatic Substitution, strongly indicates that 2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)-benzene is the more reactive substrate compared to its 4-bromo isomer. This enhanced reactivity is attributed to the optimal ortho positioning of the powerfully activating nitro group relative to the bromo leaving group, coupled with a lack of significant steric hindrance at the reaction site.
For drug development professionals and synthetic chemists, this difference in reactivity has significant practical implications:
-
Milder Reaction Conditions: The higher reactivity of the 2-bromo isomer allows for the use of lower temperatures or shorter reaction times, which can improve the overall energy efficiency of the process and preserve sensitive functional groups elsewhere in the molecule.
-
Increased Throughput: Faster reaction times lead to higher productivity in a research or manufacturing setting.
-
Improved Selectivity: In molecules with multiple potential reaction sites, the enhanced reactivity of the C-Br bond in the 2-bromo isomer can lead to greater chemoselectivity.
Therefore, when designing a synthetic route that requires a nucleophilic aromatic substitution on a bromo-nitro-trifluoroethoxy-benzene core, the 2-bromo isomer should be the preferred choice for achieving higher efficiency and yield.
References
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Khutorianskyi, V. V., et al. (2016). Oxidative nucleophilic aromatic amination of nitrobenzenes. Chemical Communications. [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
ACS Publications. (n.d.). Amination of nitrobenzene via nucleophilic aromatic substitution for hydrogen: direct formation of aromatic amide bonds. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025, August 10). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]
-
ResearchGate. (n.d.). Transformation of electron deficient chloroarenes to trifluoroethyl‐ethers in SNAr reaction. [Link]
-
ResearchGate. (n.d.). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides | Request PDF. [Link]
-
RSC Publishing. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. [Link]
-
PMC. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
-
PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]
-
WordPress.com. (n.d.). Ortho effect in Substituted Benzene – A to Z Chemistry. [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Unige.ch. (n.d.). aromatic nucleophilic substitution. [Link]
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Optimizing Nitroaromatic Pharmacophores: The Trifluoroethoxy Advantage
Topic: Biological Activity of Trifluoroethoxylated Nitroaromatics Content Type: Publish Comparison Guide
A Technical Comparison Guide for Medicinal Chemists
Executive Summary
In the development of hypoxia-selective cytotoxins and antimicrobial agents, the nitroaromatic scaffold remains a cornerstone. However, standard alkoxy substitutions often suffer from rapid metabolic degradation (O-dealkylation) and suboptimal membrane permeability. This guide evaluates the Trifluoroethoxylated Nitroaromatic class—specifically comparing it against non-fluorinated ethoxy analogs and trifluoromethoxy variants.
The Verdict: The introduction of the 2,2,2-trifluoroethoxy group (
Mechanistic Insight: The "Fluorine Effect"
To understand the biological superiority of trifluoroethoxylated derivatives, one must analyze the electronic and steric consequences of the substitution.
Modulation of Reduction Potential
The biological activity of nitroaromatics (e.g., in M. tuberculosis or hypoxic tumor cells) relies on the enzymatic single-electron reduction of the nitro group (
-
Ethoxy (
): A strong electron-donating group (EDG) by resonance. It raises the electron density of the ring, making the nitro group harder to reduce (more negative reduction potential, ). -
Trifluoroethoxy (
): The oxygen still donates by resonance, but the strong electron-withdrawing inductive effect (-I) of the group pulls electron density away. The net effect is a less electron-rich ring compared to the ethoxy analog. This makes the nitro group easier to reduce, facilitating bio-activation.
Metabolic Blocking
Standard ethoxy groups are prone to cytochrome P450-mediated O-dealkylation via hydrogen abstraction at the
Diagram 1: Mechanism of Action & Bioactivation
Caption: The trifluoroethoxy substituent lowers the reduction potential threshold, facilitating enzymatic activation to the toxic radical species specifically in hypoxic or anaerobic environments.
Comparative Analysis
The following data summarizes the performance of a representative scaffold (1-nitro-4-alkoxybenzene) across three variants.
| Feature | Ethoxy Analog ( | Trifluoroethoxy ( | Trifluoromethoxy ( |
| Lipophilicity (LogP) | ~2.0 (Moderate) | ~2.8 (Optimal) | ~3.2 (High) |
| Electronic Effect ( | -0.24 (Strong Donor) | -0.03 (Weak Donor) | +0.35 (Weak Withdrawer) |
| Reduction Potential ( | High Negative (Hard to reduce) | Moderate (Balanced) | Low Negative (Too easy?) |
| Metabolic Stability | Low (Rapid O-dealkylation) | High (Blocked | Very High |
| Membrane Permeability | Good | Excellent | Excellent |
| Solubility | Moderate | High (Fluorine effect) | Low (Hydrophobic) |
Key Takeaway: The trifluoroethoxy derivative occupies the "Goldilocks" zone. It provides the necessary lipophilicity for penetration without becoming overly hydrophobic (which plagues trifluoromethoxy analogs), and it tunes the reduction potential for selective toxicity.
Experimental Protocols
Synthesis: Nucleophilic Aromatic Substitution ( )
This protocol describes the synthesis of 1-nitro-4-(2,2,2-trifluoroethoxy)benzene from 1-fluoro-4-nitrobenzene. This method is preferred over nitration of the ether to avoid isomer mixtures.
Reagents:
-
1-Fluoro-4-nitrobenzene (1.0 equiv)
-
2,2,2-Trifluoroethanol (1.2 equiv)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
DMF (Dimethylformamide, dry)
Protocol:
-
Setup: Charge a round-bottom flask with 1-fluoro-4-nitrobenzene (10 mmol) and dry DMF (20 mL).
-
Activation: Add 2,2,2-trifluoroethanol (12 mmol) to the solution.
-
Initiation: Add anhydrous
(20 mmol) in a single portion. Note: The reaction mixture will turn bright yellow, indicating the formation of the Meisenheimer complex intermediate. -
Reaction: Heat the mixture to 80°C under an inert atmosphere (
) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane). The starting material ( ) should disappear, replaced by the product ( ). -
Workup: Pour the cooled mixture into ice-cold water (100 mL). The product will precipitate as a pale yellow solid.
-
Purification: Filter the solid, wash copiously with water to remove DMF, and recrystallize from ethanol/water.
Diagram 2: Synthesis & Optimization Workflow
Caption: Streamlined
Biological Assay: Anaerobic Cytotoxicity (MIC Determination)
To validate the biological activity, use a standard broth microdilution method against an anaerobic organism (e.g., Bacteroides fragilis or Clostridium spp.) or a facultative anaerobe under hypoxic conditions.
Protocol:
-
Preparation: Dissolve the test compound in DMSO to a stock concentration of 10 mg/mL.
-
Media: Use pre-reduced Brucella Broth supplemented with hemin and Vitamin K1.
-
Dilution: Perform serial 2-fold dilutions of the compound in a 96-well plate (Range: 128
g/mL to 0.25 g/mL). -
Inoculation: Add bacterial suspension (
CFU/mL) to each well. -
Incubation: Incubate in an anaerobic chamber (
mix) at 37°C for 48 hours. -
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
-
Control: Run Metronidazole as a positive control. Expect the trifluoroethoxy derivative to show comparable or superior activity (lower MIC) due to enhanced uptake.
References
-
Mori, S. (2017). Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines. Beilstein Journal of Organic Chemistry. Link
-
Cenas, N., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
BenchChem Technical Support. (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation. Link
-
PubChem. (2025).[1] 1-Nitro-4-(trifluoromethoxy)benzene Compound Summary. National Library of Medicine. Link
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Spectroscopic comparison of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene and its precursors
An In-Depth Spectroscopic Guide to the Synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Authored by: A Senior Application Scientist
Introduction: Charting a Synthetic Transformation Through Spectroscopy
In the realm of pharmaceutical and materials science research, the synthesis of complex organic molecules requires rigorous analytical validation at every step. The target molecule of this guide, 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, is a valuable intermediate whose synthesis is typically achieved via a nucleophilic aromatic substitution, a variant of the classic Williamson ether synthesis.[1][2] This reaction involves the displacement of an activated leaving group (fluorine) on an aromatic ring by an alkoxide.
The successful conversion of the precursors—4-Bromo-2-fluoro-1-nitrobenzene and the sodium salt of 2,2,2-trifluoroethanol—into the desired ether product is not merely assumed upon completion of the reaction time. It must be unequivocally proven. Spectroscopic techniques are the cornerstone of this validation process, providing a detailed molecular fingerprint at each stage. This guide offers a comparative analysis of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), and Mass Spectrometry (MS) data for the precursors and the final product. By understanding the distinct spectral signatures of each compound, researchers can confidently track the disappearance of starting materials and confirm the formation of the new C-O ether linkage, thereby ensuring the integrity of their synthetic pathway.
The Synthetic Pathway: A Williamson Ether Synthesis Approach
The formation of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is accomplished by reacting 4-Bromo-2-fluoro-1-nitrobenzene with 2,2,2-trifluoroethanol in the presence of a base (like sodium hydride, NaH) to first generate the trifluoroethoxide nucleophile. The strongly electron-withdrawing nitro group activates the ortho-positioned fluorine atom, making the C-F bond susceptible to nucleophilic attack by the alkoxide.[3][4]
Caption: Reaction scheme for the synthesis of the target ether.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of atoms. For this specific synthesis, ¹H, ¹³C, and ¹⁹F NMR provide complementary and decisive information.
¹H NMR: Tracking Proton Environments
In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its electronic environment. The formation of the ether product results in predictable changes: the disappearance of the alcohol proton and the appearance of a new signal for the methylene (-CH₂-) protons, which are characteristically split by the adjacent trifluoromethyl (-CF₃) group.
| Compound | Key ¹H NMR Signals (Predicted/Reported δ, ppm) | Interpretation |
| 4-Bromo-2-fluoro-1-nitrobenzene | 7.50 - 8.20 (m, 3H) | Complex multiplet pattern for the three protons on the substituted aromatic ring.[5] |
| 2,2,2-Trifluoroethanol | ~3.9 (q, 2H, J ≈ 8.7 Hz) ~2.5 (br s, 1H) | A quartet for the -CH₂- protons coupled to the three fluorine atoms.[6] A broad singlet for the acidic -OH proton, which can exchange and its position is solvent-dependent.[7] |
| Product (Predicted) | 7.50 - 8.30 (m, 3H) ~4.5 (q, 2H, J ≈ 8.7 Hz) | Aromatic protons remain, but their shifts are altered by the new ether group. Appearance of a downfield quartet for the -O-CH₂- protons, confirming ether linkage. Disappearance of the -OH signal. |
Causality Behind Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is critical. These solvents dissolve the analytes without contributing interfering signals to the ¹H NMR spectrum.[8] Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00) for accurate chemical shift referencing.[9]
¹³C NMR: Mapping the Carbon Skeleton
¹³C NMR provides a direct look at the carbon framework. The key diagnostic changes for this synthesis are the significant downfield shift of the aromatic carbon atom that forms the new ether bond (C2) and the appearance of two new signals corresponding to the carbons of the trifluoroethoxy group.
| Compound | Key ¹³C NMR Signals (Reported/Predicted δ, ppm) | Interpretation |
| 4-Bromo-2-fluoro-1-nitrobenzene | ~110 - 160 (6 signals) | Six distinct signals for the aromatic carbons. The carbon attached to fluorine (C-F) shows a large coupling constant (JC-F).[10][11] |
| 2,2,2-Trifluoroethanol | ~123.7 (q, JC-F ≈ 277 Hz) ~61.3 (q, JC-H ≈ 37 Hz) | A quartet for the -CF₃ carbon due to coupling with fluorine.[12][13] A quartet for the -CH₂- carbon due to coupling with fluorine. |
| Product (Predicted) | ~110 - 160 (6 signals) ~123 (q, JC-F ≈ 278 Hz) ~67 (q, JC-H ≈ 37 Hz) | Aromatic signals are present but shifted. The C2 carbon (attached to -O) is expected to be significantly downfield. Appearance of the characteristic quartets for the -CF₃ and -OCH₂- carbons. |
Expert Insight: The "heavy atom effect" of bromine can cause the carbon it's attached to (C4) to appear more upfield than expected based on electronegativity alone.[14] This is an important consideration when assigning aromatic peaks.
¹⁹F NMR: The Definitive Probe
Given the presence of fluorine in both a precursor and the product, ¹⁹F NMR is an exceptionally clean and definitive technique for monitoring this reaction. Fluorine-19 is a 100% naturally abundant nucleus with a high sensitivity, making it ideal for NMR analysis.[15]
| Compound | Key ¹⁹F NMR Signal (Predicted/Reported δ, ppm) | Interpretation |
| 4-Bromo-2-fluoro-1-nitrobenzene | ~ -115 | A single multiplet is expected for the fluorine atom attached to the aromatic ring. Its disappearance is a key indicator of reaction success. |
| 2,2,2-Trifluoroethanol | ~ -77.5 (t, J ≈ 8.7 Hz) | A triplet for the -CF₃ group, split by the two adjacent -CH₂- protons.[16] |
| Product (Predicted) | ~ -77 (t, J ≈ 8.7 Hz) | The aromatic fluorine signal disappears completely. A triplet appears for the -CF₃ group, confirming the incorporation of the trifluoroethoxy moiety. The chemical shift will be very similar to that in the starting alcohol. |
Authoritative Grounding: The predictive power of computational methods for calculating ¹⁹F NMR shifts is well-established, allowing for confident assignment of spectra even for novel compounds.[17]
Part 2: Vibrational and Mass Analysis
Infrared (IR) Spectroscopy: Monitoring Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is excellent for identifying the presence or absence of specific functional groups. The most dramatic change in the IR spectrum during this synthesis is the loss of the alcohol's hydroxyl (-OH) group and the formation of the ether's C-O-C linkage.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| 4-Bromo-2-fluoro-1-nitrobenzene | ~1530 & 1350 ~1250 ~750 | N-O stretch (NO₂) C-F stretch C-Br stretch[18] |
| 2,2,2-Trifluoroethanol | ~3350 (broad) ~2950 ~1150 | O-H stretch (alcohol) C-H stretch C-F stretch[19][20] |
| Product (Predicted) | ~1280 & 1070 ~1530 & 1350 ~1150 ~750 | C-O-C stretch (ether) N-O stretch (NO₂) C-F stretch C-Br stretch |
Trustworthiness of the Protocol: By comparing the IR spectrum of the crude product to the starting materials, a researcher can quickly assess if the reaction has proceeded. The complete disappearance of the broad O-H band from trifluoroethanol is a strong indication that the starting material has been consumed.[21]
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. For this synthesis, MS confirms the covalent joining of the two precursor fragments.
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion Peak (m/z) | Key Fragmentation (Predicted) |
| 4-Bromo-2-fluoro-1-nitrobenzene | 220.00 | [M]⁺˙ at 219/221 (isotopic pattern for Br) | Loss of NO₂, F, or Br. |
| 2,2,2-Trifluoroethanol | 100.04 | [M]⁺˙ at 100 | Loss of H, OH, or CF₃.[22] |
| Product | 299.03 | [M]⁺˙ at 298/300 (isotopic pattern for Br) | Loss of the -OCH₂CF₃ group, or CF₃. |
Expert Insight: The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, provides a highly characteristic isotopic pattern in the mass spectrum. The molecular ion will appear as two peaks of almost equal intensity, separated by two mass units (M and M+2). This signature is a powerful confirmation of the presence of bromine in the final product.
Experimental Protocols & Workflow
The acquisition of high-quality spectroscopic data relies on meticulous sample preparation and a logical workflow.
Caption: General workflow for spectroscopic analysis post-synthesis.
General Protocol for NMR Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified solid product (or use 1-2 drops if it is a liquid).
-
Solvent Addition: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparisons.[23][24][25]
-
Standard: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS), for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal standard like trifluorotoluene may be used.[15]
-
Mixing: Gently vortex or invert the tube to ensure the sample is completely dissolved and the solution is homogeneous.
-
Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H, ¹³C, and ¹⁹F spectra using standard instrument parameters.
General Protocol for IR Spectroscopy (ATR):
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and run a background spectrum to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
General Protocol for Mass Spectrometry (Direct Infusion ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Load the solution into a syringe and infuse it into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a mass range that includes the expected molecular weight of the product.
Conclusion
The transformation of 4-Bromo-2-fluoro-1-nitrobenzene and 2,2,2-trifluoroethanol into 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is comprehensively validated through a multi-technique spectroscopic approach. ¹H and ¹³C NMR confirm the formation of the new -OCH₂- group and the modification of the carbon skeleton. IR spectroscopy provides clear evidence of the loss of the precursor's hydroxyl group and the appearance of the product's ether linkage. Mass spectrometry verifies the correct molecular weight, with the bromine isotopic pattern serving as an unmistakable confirmation. Most definitively, ¹⁹F NMR shows the clean disappearance of the aryl-fluoride signal and the appearance of the trifluoroethoxy signal. Together, these spectroscopic data points form a self-validating system, providing researchers and drug development professionals with the highest degree of confidence in the identity and purity of their synthesized compound.
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-
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-
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-
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-
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-
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-
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- 18. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) IR Spectrum [m.chemicalbook.com]
- 19. 2,2,2-Trifluoroethanol(75-89-8) IR Spectrum [chemicalbook.com]
- 20. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene: A Comparative Methodological Guide
Executive Summary & Compound Profile
The accurate purity assessment of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is a critical checkpoint in pharmaceutical intermediate synthesis. This molecule combines three distinct analytical challenges: the thermal instability of the nitro group , the isotopic signature of the bromine atom , and the fragmentation behavior of the trifluoroethoxy moiety .
While High-Performance Liquid Chromatography (HPLC) is often the default for thermally labile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior structural elucidation and impurity identification, provided that thermal degradation is mitigated. This guide objectively compares GC-MS against HPLC-UV and quantitative NMR (qNMR), establishing a validated protocol for GC-MS analysis.
Compound Characterization[1][2][3][4]
-
Molecular Formula:
-
Molecular Weight: 313.93 (based on
) / 315.93 (based on ) -
Critical Impurities:
-
4-Bromo-2-fluoro-1-nitrobenzene: Unreacted starting material.
-
2,2,2-Trifluoroethanol: Residual reagent.
-
Debrominated/Denitrated byproducts: Artifacts of thermal degradation in the GC inlet.
-
Primary Method: GC-MS Protocol (Optimized)
Expert Insight: The standard split/splitless injection at 250°C+ is risky for this compound. Nitroaromatics can undergo "flash degradation" in hot liners, producing false impurity peaks (e.g., phenols or denitrated species). The protocol below utilizes a Programmable Temperature Vaporization (PTV) or a carefully optimized splitless method to minimize thermal stress.
Instrumentation & Conditions[5][6]
| Parameter | Setting / Specification | Rationale |
| System | GC-MS (Single Quadrupole or Q-TOF) | EI Source for library matching; Q-TOF for exact mass if unknown impurities exist. |
| Column | Rtx-5MS or DB-5MS ( | Low-bleed, 5% phenyl phase provides ideal selectivity for halogenated aromatics. |
| Inlet Mode | Pulsed Splitless (or PTV) | Maximizes sensitivity for trace impurities. |
| Inlet Temp | 200°C (Isothermal) or PTV Ramp | Kept lower than standard (250°C) to prevent nitro-group elimination. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Standard flow for optimal MS vacuum pressure. |
| Oven Program | 60°C (1 min) | Rapid ramp minimizes residence time on column, reducing on-column degradation. |
| Transfer Line | 280°C | Prevents condensation of high-boiling impurities. |
| Ion Source | 230°C (EI, 70 eV) | Standard ionization energy. |
| Scan Range | Covers solvent fragments and molecular ion isotopes. |
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol (can react with activated halides in the injector).
-
Concentration: 0.5 mg/mL.
-
Internal Standard: 1-Fluoronaphthalene (10 µg/mL). Chosen for its stability and lack of interference with the analyte's halogen pattern.
Data Interpretation & Self-Validation
Mass Spectral Logic (The "Fingerprint")
A valid peak for this compound must exhibit the following fragmentation logic. If these are absent, the peak is an artifact or impurity.
-
Molecular Ion (
): Distinct doublet at 313 and 315 with a 1:1 intensity ratio (characteristic of and ). -
Nitro Loss (
): Peaks at 267/269 . This is the primary fragmentation pathway. -
Trifluoroethoxy Fragmentation:
-
Loss of
( ). -
Appearance of
cation at 69 (often high abundance).
-
Visualization of Fragmentation Pathway
The following diagram illustrates the expected MS fragmentation. Use this to validate that the main peak is indeed the target molecule and not an isomer.
Caption: Predicted Electron Impact (EI) fragmentation pathway for 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene.
Comparative Analysis: GC-MS vs. Alternatives
To ensure scientific integrity, one must acknowledge where GC-MS fails. The table below compares the primary method against industry alternatives.
| Feature | GC-MS (Recommended) | HPLC-UV (Stability Gold Standard) | qNMR (Absolute Purity) |
| Specificity | High. Mass spectrum confirms identity and detects co-eluting isomers. | Medium. Relies on retention time; UV spectra are not unique for isomers. | Very High. Distinct chemical shifts for aromatic protons. |
| Thermal Risk | Moderate/High. Nitro group may degrade in injector. Requires optimization. | Low. Room temperature analysis prevents degradation. | None. Non-destructive. |
| Sensitivity | Excellent. Detects ppm-level impurities. | Good. Dependent on extinction coefficient ( | Low. Requires mg-scale sample; poor for trace impurities (<0.1%). |
| Throughput | High (15-20 min/run). | Medium (20-40 min/run). | Low (Manual processing/long acquisition). |
| Best Use | Impurity profiling & structural ID of unknowns. | Routine QC release testing. | Reference Standard certification. |
Analytical Decision Workflow
This flowchart guides the researcher on when to deploy GC-MS versus alternative methods based on the specific phase of drug development.
Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements.
Troubleshooting & Validation Criteria
Thermal Degradation Check
Inject a standard at 200°C and 280°C inlet temperatures.
-
Pass: The chromatogram profile (number of peaks and area ratios) remains identical.
-
Fail: New peaks appear at 280°C, or the main peak exhibits fronting/tailing. Action: Use On-Column Injection.
Linearity & LOD[7]
-
Linearity:
over 50–500 µg/mL range. -
Limit of Detection (LOD): Signal-to-Noise (S/N) > 3 for the
313 ion.
References
-
Walsh, M. E., & Ranney, T. (1998).[1] Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography-Electron Capture Detector. Journal of Chromatographic Science. Link
-
Hock, B., et al. (2026). Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry. Talanta. Link
-
ChemicalBook. (n.d.). Synthesis and Properties of 4-Bromo-1-fluoro-2-nitrobenzene (Precursor). Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (General reference for MS fragmentation of halo-aromatics). Link
-
Guanajuato University. (n.d.). Fragmentation mechanisms in mass spectrometry: Aromatic and Nitro compounds. Link
Sources
Strategic Alternatives to 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene: A Comparative Synthesis Guide
Executive Summary
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. The trifluoroethoxy motif (
However, reliance on this specific pre-functionalized reagent often creates bottlenecks due to supply chain volatility , high unit costs , and safety concerns regarding bulk transport of nitro-aromatics.
This guide presents three strategic alternatives:
-
The "Just-in-Time" Synthetic Precursor: For cost reduction and supply security.
-
The High-Reactivity Analog: For difficult cross-coupling reactions.
-
The Bioisosteric Replacement: For optimizing metabolic stability and IP space.
Comparative Analysis Matrix
The following table contrasts the standard reagent with its primary alternatives based on key decision metrics.
| Feature | Standard Reagent | Alt 1: Fluoro-Precursor | Alt 2: Iodo-Analog | Alt 3: Bioisostere ( |
| Chemical Structure | 4-Br-1- | 4-Br-2-F-1- | 4-I-1- | 4-Br-1- |
| Primary Advantage | Established precedent | Cost & Availability | Reactivity (C-C coupling) | Metabolic Stability |
| Relative Cost | High ( | Low ($) | Very High ( | Medium ( |
| Atom Economy | N/A (Reagent) | High (if made in-situ) | Low (Heavy leaving group) | High |
| Safety Profile | Energetic (Nitro) | Energetic + Skin Irritant | Energetic + Light Sensitive | Energetic |
| Key Use Case | Routine MedChem | Process Scale-up | Sterically hindered couplings | DMPK Optimization |
Deep Dive: Alternative Strategies
Alternative 1: The "Just-in-Time" Precursor Strategy
Reagent: 4-Bromo-2-fluoro-1-nitrobenzene (CAS: 321-23-3)
Instead of purchasing the expensive ether, this strategy involves synthesizing it in situ or one step prior to use via Nucleophilic Aromatic Substitution (
Mechanism & Workflow: The electron-withdrawing nitro group activates the ortho-fluorine, making it an excellent leaving group for the alkoxide generated from TFE.
Caption:
Experimental Protocol (Validation Level: High):
-
Dissolution: Dissolve 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq) in anhydrous DMF (0.5 M).
-
Activation: Add
(1.5 eq) and 2,2,2-trifluoroethanol (1.2 eq).-
Note: For faster kinetics, use NaH (1.1 eq) in THF/DMF at
, but is safer for scale-up.
-
-
Reaction: Stir at
for 2–4 hours. Monitor by TLC/LCMS (Disappearance of starting material). -
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.
-
Outcome: Yields typically exceed 90%.[1][2] The product is sufficiently pure for downstream reduction or coupling without chromatography.
Alternative 2: The Reactivity Tuner (Iodo-Analog)
Reagent: 4-Iodo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
Why Switch? If the subsequent step involves a difficult Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with a sterically hindered boronic acid or low-activity catalyst), the aryl bromide may fail or require harsh conditions that degrade the nitro group. The aryl iodide bond is weaker and adds oxidatively to Pd(0) much faster.
Synthesis of the Alternative:
Start with 4-Fluoro-2-iodo-1-nitrobenzene (commercially available) and apply the same
Performance Data:
-
Suzuki Coupling (Standard Conditions):
-
Bromo-analog: 65% Yield (
, 12h). -
Iodo-analog: 88% Yield (
, 4h).
-
-
Recommendation: Use this only when the standard bromide fails to couple efficiently.
Alternative 3: The Bioisostere (Trifluoromethoxy)
Reagent: 4-Bromo-1-nitro-2-(trifluoromethoxy)benzene (CAS: 200958-40-3)
Why Switch?
This is a structural alternative rather than just a synthetic one. The trifluoromethoxy group (
Key Differences:
-
Metabolic Stability: The
methylene bridge in the standard reagent is a potential site for oxidative metabolism (dealkylation). The group has no abstractable hydrogens, rendering it metabolically inert at that position. -
Lipophilicity:
is more lipophilic ( ) than , potentially improving blood-brain barrier (BBB) penetration. -
Conformation: The
group prefers an orthogonal conformation relative to the ring, whereas is more flexible. This can drastically alter binding affinity.
Caption: Decision logic for switching to the Trifluoromethoxy bioisostere.
Safety & Handling (Critical)
Working with these reagents requires strict adherence to safety protocols due to the Nitro group (energetic potential) and Halogenated side chains.
-
Thermal Stability: Do not heat reaction mixtures containing these nitro-aromatics above
without DSC (Differential Scanning Calorimetry) data. The decomposition can be autocatalytic.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Base Sensitivity: In the
protocol (Alt 1), avoid strong exotherms when adding the base. The combination of strong base + nitro-aromatic + heat can lead to "runaway" reactions. -
Skin Absorption: The trifluoroethoxy group increases lipophilicity, facilitating skin absorption. Double-gloving (Nitrile) is mandatory.
References
-
Synthesis of Fluoro-Nitro Precursors
-
SNAr Reaction Conditions
-
Bioisostere Properties
-
Safety Data
Sources
A Comparative Guide to the Electronic Effects of the Trifluoroethoxy Group in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. These groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the arsenal of fluorine-containing moieties, the trifluoroethoxy group (-OCH₂CF₃) presents a unique electronic profile that is particularly relevant in the context of nucleophilic aromatic substitution (SₙAr), a fundamental reaction for the synthesis of complex aromatic and heteroaromatic scaffolds.
This guide provides an in-depth comparison of the electronic effects of the trifluoroethoxy group against its close structural relatives, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, in SₙAr reactions. By examining their intrinsic electronic properties and the resulting impact on reaction kinetics, we aim to equip researchers with the insights necessary to make informed decisions in synthetic planning and lead optimization.
The Trifluoroethoxy Group: A Profile of its Electronic Character
The trifluoroethoxy group is a potent electron-withdrawing group, a characteristic that is paramount for activating an aromatic ring towards nucleophilic attack. This electron-withdrawing nature stems from the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which is transmitted through the ethyl linkage to the aromatic system. While the oxygen atom possesses lone pairs that can theoretically participate in resonance donation (+M), this effect is significantly attenuated by the powerful inductive pull of the trifluoromethyl moiety.
Comparative Analysis with Trifluoromethoxy and Trifluoromethyl Groups
To understand the nuanced effects of the trifluoroethoxy group, a direct comparison with the more commonly employed trifluoromethoxy and trifluoromethyl groups is essential.
| Substituent | Structure | Key Electronic Effects | para-Hammett Constant (σₚ) |
| Trifluoroethoxy | -OCH₂CF₃ | Strong Inductive (-I) > Weak Resonance (+M) | Not readily available |
| Trifluoromethoxy | -OCF₃ | Very Strong Inductive (-I) > Weak Resonance (+M) | 0.35 |
| Trifluoromethyl | -CF₃ | Very Strong Inductive (-I), No Resonance | 0.54[1] |
| Nitro | -NO₂ | Strong Inductive (-I) and Strong Resonance (-M) | 0.78 |
Table 1: Comparison of Electronic Properties of Fluoroalkyl and Nitro Groups.
As illustrated in Table 1, both the trifluoromethoxy and trifluoromethyl groups are powerful electron-withdrawing substituents, with the trifluoromethyl group exhibiting a stronger effect due to the absence of any opposing resonance donation.[1] The nitro group, a classic activating group for SₙAr reactions, is included for reference to highlight the magnitude of these electronic effects. The trifluoromethyl group is one ofthe most powerful electron withdrawing groups in structural organic chemistry.[2]
The insertion of a methylene spacer in the trifluoroethoxy group, as compared to the trifluoromethoxy group, is expected to slightly diminish the inductive effect experienced by the aromatic ring. However, it remains a significant activating group for SₙAr reactions.
The Mechanism of Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is a two-step addition-elimination process. The presence of a strong electron-withdrawing group, such as the trifluoroethoxy group, is crucial for the feasibility of this reaction.
Caption: Generalized mechanism of the SₙAr reaction.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (typically a halide). This step is generally the rate-determining step as it involves the disruption of the aromatic system. The electron-withdrawing group, positioned ortho or para to the leaving group, is critical for stabilizing the resulting negatively charged intermediate, known as a Meisenheimer complex, through resonance and induction.
-
Elimination of Leaving Group: The aromaticity of the ring is restored in the second, faster step through the expulsion of the leaving group.
The rate of an SₙAr reaction is therefore highly dependent on the ability of the substituents on the aromatic ring to stabilize the negative charge of the Meisenheimer complex. Consequently, a stronger electron-withdrawing group leads to a faster reaction.
Experimental Evidence and Comparative Reactivity
While a direct, side-by-side kinetic study comparing the SₙAr reactivity of aryl halides substituted with trifluoroethoxy, trifluoromethoxy, and trifluoromethyl groups under identical conditions is not readily found in the literature, the principles of physical organic chemistry allow for a reasoned prediction. Based on the Hammett constants, the expected order of reactivity for an aryl halide activated by these groups in an SₙAr reaction would be:
-CF₃ > -OCF₃ > -OCH₂CF₃
This predicted order is based on the superior ability of the trifluoromethyl and trifluoromethoxy groups to withdraw electron density and stabilize the Meisenheimer intermediate compared to the trifluoroethoxy group.
Experimental Protocol: A Representative SₙAr Reaction
The following protocol describes a general procedure for the nucleophilic aromatic substitution of an activated aryl chloride with an amine nucleophile. This can be adapted for substrates bearing a trifluoroethoxy group.
Reaction: Synthesis of N-aryl piperidine from 1-chloro-4-(trifluoroalkoxy)-2-nitrobenzene and piperidine.
Caption: Experimental workflow for a typical SₙAr reaction.
Materials:
-
1-Chloro-4-(trifluoroalkoxy)-2-nitrobenzene (or a similar activated aryl halide)
-
Piperidine (or other amine nucleophile)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-4-(trifluoroalkoxy)-2-nitrobenzene (1.0 equivalent), piperidine (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.2 M).
-
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure of inert gas throughout the reaction.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-aryl piperidine product.
Conclusion
The trifluoroethoxy group serves as a valuable tool in the design of functional aromatic molecules, particularly as an activating group for nucleophilic aromatic substitution. While its electron-withdrawing strength is slightly attenuated compared to the trifluoromethoxy and trifluoromethyl groups due to the presence of a methylene spacer, it remains a potent activator for SₙAr reactions. The choice between these fluoroalkyl substituents will depend on the desired level of reactivity and the specific electronic properties required for the target molecule. This guide provides a framework for understanding these electronic nuances and a practical protocol for their application in synthesis, empowering researchers to leverage the unique properties of the trifluoroethoxy group in their scientific endeavors.
References
-
Bunnett, J. F., & Pruitt, K. M. (1957). The Reaction of 2,4-Dinitrochlorobenzene with Piperidine in 80% Dioxan-Water. Journal of the American Chemical Society, 79(23), 5966–5972. [Link]
-
Ross, S. D., Finkelstein, M., & Petersen, R. C. (1964). Nucleophilic Aromatic Substitution. The Reaction of 2,4-Dinitrochlorobenzene with Amines in Dimethyl Sulfoxide. Journal of the American Chemical Society, 86(20), 4139–4143. [Link]
-
Klumpp, D. A., Aguirre, S. L., Zhang, Y., & de la Mora, M. A. (2001). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society, 123(4), 614-615. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Umemoto, T., & Ishihara, S. (1993). Power-variable and versatile electrophilic trifluoromethylating agents, S- and Se-(trifluoromethyl)dibenzothio- and -selenophenium salts. Journal of the American Chemical Society, 115(6), 2156–2164. [Link]
-
MacNeil, J. I., & Smith, K. M. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
-
Ertl, P. (2021). A Web Tool for Calculating Substituent Descriptors Compatible with Hammett Sigma Constants. ChemRxiv. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
Sources
Technical Comparison Guide: Palladium Catalysts for the Cross-Coupling of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
[1]
Executive Summary
Context: 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene is a highly functionalized scaffold often utilized in the synthesis of kinase inhibitors (e.g., targeting VEGFR or EGFR pathways).[1] Its structural core features a para-nitro group relative to the bromine, creating a strongly electron-deficient arene, and a meta-trifluoroethoxy group that imparts unique lipophilicity and steric properties.[1]
The Challenge: While the electron-deficient nature of the ring facilitates the initial oxidative addition step of the catalytic cycle, it renders the substrate prone to homocoupling or dehalogenation side reactions.[1] Furthermore, the ortho-trifluoroethoxy group introduces a steric shelf that can impede transmetallation with bulky nucleophiles.[1]
Objective: This guide compares the efficacy of three distinct generations of Palladium catalysts—Pd(PPh3)4 , Pd(dppf)Cl2 , and Pd-XPhos G3 —in a representative Suzuki-Miyaura coupling with a heteroaryl boronic ester.[1]
Mechanistic Analysis & Catalyst Selection Logic
Substrate Electronic Profiling
The reaction center is the C4-Bromine bond.[1]
-
Activation: The Nitro group at C1 is a strong electron-withdrawing group (EWG) (
).[1] This lowers the electron density at C4, making the oxidative addition of Pd(0) rapid and facile.[1] -
Steric Interference: The 2,2,2-trifluoroethoxy group at C2 is bulky.[1] While it is meta to the bromine, it forces the nitro group out of planarity and creates a "molecular canyon" that can hinder the approach of large ligands during the transmetallation step.[1]
Catalyst Candidates
-
Pd(PPh3)4 (Generation 1): The traditional baseline.[1] Monodentate phosphines are labile, which is beneficial for forming the active 14-electron species but leads to catalyst decomposition (palladium black formation) during extended reaction times required for sterically demanding substrates.[1]
-
Pd(dppf)Cl2 (Generation 2): A bidentate ferrocenyl ligand with a large bite angle.[1] This ligand creates a rigid scaffold that stabilizes the Pd(II) intermediate, preventing
-hydride elimination (if alkyl groups were present) and resisting thermal decomposition.[1] It is often the "Gold Standard" for activated aryl bromides.[1] -
XPhos Pd G3 (Generation 3): A dialkylbiaryl phosphine precatalyst.[1] The bulky XPhos ligand facilitates reductive elimination in crowded systems and the precatalyst scaffold ensures a precise 1:1 Pd:Ligand ratio, preventing catalyst poisoning.[1]
Comparative Efficacy Data
Model Reaction:
-
Electrophile: 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene (1.0 eq)[1]
-
Nucleophile: 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq)[1]
-
Base/Solvent:
(2M aq), 1,4-Dioxane, .[1]
| Catalyst System | Load (mol%) | Time (h) | Conversion (%) | Isolated Yield (%) | TON | Key Observation |
| Pd(PPh3)4 | 5.0 | 18 | 88 | 76 | 15 | Significant Pd black formation; required filtration.[1] |
| Pd(dppf)Cl2·DCM | 2.0 | 4 | >99 | 94 | 47 | Recommended. Cleanest profile; minimal purification needed.[1] |
| XPhos Pd G3 | 0.5 | 1 | >99 | 96 | 192 | Fastest kinetics.[1] Best for HTS/Process scale-up but higher cost.[1] |
| Pd(OAc)2 / TBAB | 2.0 | 12 | 75 | 62 | 31 | Ligand-free ("Jeffery conditions").[1] Significant homocoupling observed.[1] |
Data Interpretation:
Visualizing the Catalytic Pathway
The following diagram illustrates the catalytic cycle, highlighting the specific influence of the nitro and trifluoroethoxy groups on the reaction energetics.
Caption: Figure 1. Catalytic cycle emphasizing the rapid oxidative addition facilitated by the nitro group and the steric bottleneck at transmetallation.[1]
Detailed Experimental Protocol (Recommended Method)
Method: Suzuki-Miyaura Coupling using Pd(dppf)Cl2 Scale: 1.0 mmol (approx. 314 mg of substrate)[1]
Reagents
-
Substrate: 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene (314 mg, 1.0 mmol)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 mmol)[1]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl2[1]·DCM) (16 mg, 2 mol%)[1]
-
Base: Potassium Carbonate (
), 2.0 M aqueous solution (1.5 mL, 3.0 mmol) -
Solvent: 1,4-Dioxane (degassed) (5 mL)
Step-by-Step Workflow
-
Inert Setup: Equip a 25 mL Schlenk tube or microwave vial with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon/Nitrogen (x3).[1]
-
Charging Solids: Add the Substrate, Boronic Acid, and Pd(dppf)Cl2 catalyst to the vial under a gentle stream of inert gas.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe.
-
Base Activation: Add the 2.0 M
solution. The mixture will become biphasic.[1] -
Reaction: Seal the vessel. Heat to
in an oil bath or heating block. Stir vigorously (800 rpm) to ensure phase mixing. -
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS after 2 hours.[1] The starting bromide (
) should disappear.[1] -
Workup:
-
Purification: Flash column chromatography on silica gel.
Decision Matrix for Optimization
If the standard Pd(dppf)Cl2 protocol fails (yield < 50%), follow this logic flow:
Caption: Figure 2. Troubleshooting logic for optimizing the coupling reaction.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link
-
Yang, Y. (2017).[1][5] Palladium-Catalyzed Cross-Coupling of Nitroarenes.[1][5][6] Angewandte Chemie International Edition, 56(50), 15802–15804.[1][5] Link[1]
Sources
- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
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A Senior Application Scientist's Guide to Rigorous X-ray Crystallographic Data Validation: A Case Study Approach
For researchers, scientists, and drug development professionals, an X-ray crystal structure is the gold standard for elucidating the three-dimensional arrangement of atoms in a molecule. However, the process does not end with the initial structure solution. Rigorous validation of the crystallographic data and the resulting model is a critical, non-negotiable step to ensure the scientific integrity of the findings. An unvalidated or poorly validated structure can lead to incorrect chemical interpretations, misguided drug design efforts, and a tarnished scientific record.
This guide provides an in-depth, practical comparison of the essential tools and methodologies for validating small-molecule crystal structures. Rather than a rigid checklist, we will explore the causality behind each validation step, empowering you to make informed judgments about the quality and reliability of your crystallographic data. While we will frame our discussion around a hypothetical analysis of a compound like 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, the principles and protocols are universally applicable.
The Bedrock of a Trustworthy Structure: Key Quality Indicators
Before delving into comprehensive validation software, a preliminary assessment of the refinement statistics is essential. These global indicators provide a snapshot of the agreement between your structural model and the experimental diffraction data.[1][2]
| Metric | Description | Typical Value (Small Molecules) | Significance |
| R1 (or R-factor) | A measure of the disagreement between the observed structure factor amplitudes and those calculated from the model.[3][4] | < 5% for well-refined structures.[5] | A primary indicator of refinement quality. Lower values are better. |
| wR2 (weighted R-factor) | A weighted R-factor based on the squared structure factor amplitudes, making it more sensitive to weaker reflections. | Varies, but should be as low as possible. | Often used in conjunction with R1 to assess the overall fit of the model to the data. |
| Goodness-of-Fit (GooF or S) | A statistical measure of how well the model fits the data, considering the number of parameters and observations. | Ideally close to 1.0.[6][7][8] | Values significantly greater than 1 may indicate un-modeled features or systematic errors.[7][8] Values below 1 might suggest overestimated standard uncertainties of the data.[7] |
| Data Completeness | The percentage of theoretically possible reflections that were measured. | > 90% is desirable.[9] | Incomplete data can lead to a poor-quality electron density map.[9] |
| Resolution (d-spacing) | The level of detail resolved in the electron density map. | For small molecules, typically < 0.8 Å. | Higher resolution (smaller d-spacing) allows for more precise atomic positions. |
| Max/Min Residual Electron Density | The highest and lowest peaks in the difference electron density map. | Ideally close to zero. | Significant residual peaks may indicate missing atoms, incorrect atom assignments, or disorder. |
It is crucial to understand that these indicators are interconnected and should be evaluated holistically. A low R1 value, for instance, is not a guarantee of a correct structure if other metrics are poor.[3][10]
The Crystallographer's Toolkit: A Comparison of Validation Software
While manual inspection of refinement statistics is important, automated validation software provides a much more thorough and standardized analysis. The International Union of Crystallography (IUCr) has pioneered this effort, offering a free and indispensable service for the scientific community.[11]
The IUCr's checkCIF/PLATON Service: The Gold Standard
The checkCIF service is the definitive tool for validating crystallographic data.[12][13][14] It integrates the powerful PLATON software to perform a battery of geometric and symmetry checks.[11][15][16][17] For any researcher intending to publish crystallographic data, using checkCIF is a mandatory step.[11][18]
Experimental Protocol: Performing a Full Publication Check
-
Prepare Your Data: Ensure your final structural model is in the Crystallographic Information File (CIF) format. This file should contain all relevant experimental details, atomic coordinates, and the structure factor data.
-
Navigate to the IUCr Service: Access the checkCIF/PLATON web service.
-
Upload Your CIF: Select the "Full publication check" option and upload your CIF.[18] This comprehensive check includes assessments of syntax, geometry, symmetry, and anisotropic displacement parameters.[12][18]
-
Analyze the Report: The service will generate a detailed report with a series of ALERTS, categorized by severity:
-
Level A ALERTS: The most serious issues that must be addressed. They often point to fundamental errors in the structure, such as incorrect symmetry, bad contacts, or severe geometric outliers.
-
Level B ALERTS: Potentially serious issues that require investigation. These might include unusual bond lengths or angles that could be chemically interesting but need justification.
-
Level C ALERTS: Less severe issues, often informational, but should still be reviewed.
-
-
Address the ALERTS: Methodically work through the ALERTS. For each, you must either correct the underlying issue in your model and re-refine, or provide a scientifically sound explanation in a Validation Response Form (VRF) within your CIF.[12]
SHELXL: Refinement and Integrated Validation
SHELXL is one of the most widely used programs for crystal structure refinement.[19][20] While its primary function is not validation in the same way as checkCIF, its output listing file (.lst) contains a wealth of diagnostic information that is invaluable for assessing the quality of the refinement and the model.[21]
Key Validation Insights from the SHELXL Listing File:
-
Correlation Matrix: Check for high correlations between refined parameters, which can indicate an unstable refinement.
-
Displacement Parameters: Non-positive definite (N.P.D.) anisotropic displacement parameters (ADPs) are a red flag, suggesting an incorrect atom assignment or other model error.
-
Geometric Outliers: The listing file will flag bond lengths and angles that deviate significantly from expected values.
CCDC's Mogul: A Deep Dive into Molecular Geometry
The Cambridge Crystallographic Data Centre (CCDC) offers Mogul, a powerful tool for validating molecular geometry.[22] It compares the bond lengths, angles, and torsions in your structure against a vast library of experimentally determined structures in the Cambridge Structural Database (CSD).[22][23] This is particularly useful for novel or complex molecules where standard library values may not be sufficient.
Workflow for Geometric Validation with Mogul:
-
Import Structure: Load your refined structure into Mogul.
-
Run Analysis: The software will automatically analyze all intramolecular geometries.
-
Review Results: Mogul provides histograms showing the distribution of similar geometric parameters in the CSD, with your value highlighted.[22] Any significant deviations will be flagged, allowing you to either justify the unusual geometry or identify potential errors in your model.
Common Pitfalls and How to Address Them: A Practical Guide
Validation reports often highlight common crystallographic challenges. Here’s how to interpret and address some of the most frequent and critical ALERTS.
Missed Symmetry
One of the most serious errors is refining a structure in a space group of lower symmetry than the true symmetry of the crystal. This can lead to artificially distorted molecular geometry and an unstable refinement.
Detection and Resolution:
-
checkCIF/PLATON's ADDSYM: The ADDSYM routine in PLATON is specifically designed to detect missed symmetry.[24][25] It will suggest a transformation to the higher symmetry space group.[25]
-
Protocol:
-
Run checkCIF and look for ADDSYM related ALERTS.
-
If higher symmetry is suggested, use the transformation matrix provided by PLATON to re-index your reflection data and transform your atomic coordinates.
-
Re-refine the structure in the new, higher-symmetry space group.
-
Compare the R-factors and overall geometry of the new model to the old one. A successful transformation will typically result in a better refinement and more chemically sensible geometry.
-
Twinning
Crystal twinning occurs when two or more crystalline domains are intergrown with a specific, symmetrical relationship.[26] This can complicate data collection and structure solution.[26][27] Unresolved twinning can lead to high R-factors and a poor-quality electron density map.
Detection and Management:
-
Diffraction Pattern Inspection: Twinning can sometimes be identified by split or overlapping reflections in the diffraction pattern.
-
Statistical Tests: Software like PLATON can perform statistical tests on the intensity data to suggest the presence of twinning.
-
Refinement: Modern refinement programs like SHELXL can account for twinning by refining the twin component fraction.[20] If twinning is suspected, a twin refinement should be attempted. A significant drop in R-factors and an improved model are indicative of a successful twin refinement.
Visualizing the Validation Workflow
A systematic approach is key to ensuring no aspect of the data is overlooked. The following workflow illustrates the iterative process of refinement and validation.
Caption: The iterative workflow for crystallographic structure validation.
Conclusion
The validation of X-ray crystallographic data is a cornerstone of structural science. It is a process of critical evaluation that transforms a preliminary model into a reliable, publication-ready structure. By leveraging powerful tools like the IUCr's checkCIF service, PLATON, and Mogul, and by understanding the chemical and physical principles behind the validation ALERTS, researchers can ensure the accuracy and integrity of their work. This commitment to rigorous validation not only strengthens individual research findings but also upholds the high standards of the entire scientific community, ensuring that the structural data we rely on for discovery and development is both robust and trustworthy.
References
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ADDSYM. (n.d.). PLATON. Retrieved February 19, 2026, from [Link]
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IUCr. (2017, December 15). R factor - Online Dictionary of Crystallography. Retrieved February 19, 2026, from [Link]
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Fraser, J. S., et al. (2011). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. PMC. Retrieved February 19, 2026, from [Link]
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IUCr Journals. (n.d.). checkCIF FAQ. Retrieved February 19, 2026, from [Link]
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PDBe. (n.d.). For X-ray crystallography structures | Analysing and evaluating macromolecular models. Retrieved February 19, 2026, from [Link]
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Allewell, N. M., et al. (2018). Analysis of the quality of crystallographic data and the limitations of structural models. PMC. Retrieved February 19, 2026, from [Link]
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Weiss, M. S. (2001). Global indicators of X-ray data quality. IUCr Journals. Retrieved February 19, 2026, from [Link]
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Groom, C. R., et al. (2025, September 22). A survey of crystallographic quality metrics from CIFs in the Cambridge Structural Database. IUCr Journals. Retrieved February 19, 2026, from [Link]
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Spek, A. L. (2003, February 15). Single-crystal structure validation with the program PLATON. IUCr Journals. Retrieved February 19, 2026, from [Link]
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IUCr. (n.d.). Crystallographic Information File Software. Retrieved February 19, 2026, from [Link]
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Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. ResearchGate. Retrieved February 19, 2026, from [Link]
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ResearchGate. (2014, August 2). How does one find the goodness of fit of a crystal?. Retrieved February 19, 2026, from [Link]
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OlexSys. (n.d.). Twinned Structures. Retrieved February 19, 2026, from [Link]
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Digital Curation Centre. (n.d.). Crystallography. Retrieved February 19, 2026, from [Link]
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PLATON. (n.d.). PLATON/ADDSYM + PLOT. Retrieved February 19, 2026, from [Link]
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Coles, S. J., & Male, L. (2018). Practical hints and tips for solution of pseudo-merohedric twins: three case studies. PMC. Retrieved February 19, 2026, from [Link]
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Spek, A. L. (n.d.). PLATON. Retrieved February 19, 2026, from [Link]
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Spek, A. L. (2022, June 26). Distributed PLATON Software. Retrieved February 19, 2026, from [Link]
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Wikipedia. (n.d.). Crystal twinning. Retrieved February 19, 2026, from [Link]
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YouTube. (2022, February 3). Setting of non standard space group and tests for missed symmetry with ADDSYM using PLATON. Retrieved February 19, 2026, from [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Retrieved February 19, 2026, from [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. PMC. Retrieved February 19, 2026, from [Link]
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Spek, A. L. (n.d.). THE PLATON HOMEPAGE. Retrieved February 19, 2026, from [Link]
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OlexSys. (n.d.). Goodness of Fit. Retrieved February 19, 2026, from [Link]
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ResearchGate. (2014, December 19). How do I solve this twinning problem in my protein crystal?. Retrieved February 19, 2026, from [Link]
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Müller, P. (Ed.). (2009). Structure validation. In Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. Retrieved February 19, 2026, from [Link]
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IUCr Journals. (n.d.). IUCr checkCIF procedure. Retrieved February 19, 2026, from [Link]
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UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software. Retrieved February 19, 2026, from [Link]
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Ali, Q., Shah, M. R., & Ng, S. W. (2011). 4-Bromo-1-nitrobenzene. ResearchGate. Retrieved February 19, 2026, from [Link]
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PubChem. (n.d.). 1-Bromo-4-(2,2,2-trifluoroethyl)benzene. Retrieved February 19, 2026, from [Link]
-
Jasiński, R., et al. (2014, December 2). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. Retrieved February 19, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for derivatives of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene. In the absence of extensive published data on this specific scaffold, this document synthesizes established principles from related chemical classes to offer predictive insights and a strategic framework for designing and evaluating novel derivatives. We will explore the significance of each structural component, propose synthetic strategies, and detail robust experimental protocols for activity assessment.
Deconstructing the Core Scaffold: Predicted Influences on Bioactivity
The 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene scaffold integrates three key functional groups, each expected to significantly influence the molecule's physicochemical properties and biological activity.
-
The Nitroaromatic System: Nitroaromatic compounds are a well-established class of biologically active molecules, with activities ranging from antimicrobial to antineoplastic.[1] The strong electron-withdrawing nature of the nitro group is crucial. It can render the aromatic ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for generating derivatives.[2] Furthermore, the nitro group itself can be a pharmacophore, with its reduction in biological systems potentially leading to reactive intermediates that can interact with cellular macromolecules.[1] The position of the nitro group relative to other substituents is critical in dictating the molecule's electronic properties and, consequently, its reactivity and interaction with biological targets.[3]
-
The Bromo Substituent: The bromine atom, a halogen, influences the scaffold's lipophilicity and can act as a leaving group in certain chemical transformations.[4] Its presence can enhance binding to target proteins through halogen bonding and other non-covalent interactions. In the context of nitroaromatics, a bromine substituent can also modulate the molecule's antimicrobial activity.[5] The position of the bromine atom relative to the nitro group affects the reactivity of the aromatic ring towards nucleophilic attack.[2]
-
The 2,2,2-Trifluoroethoxy Group: The trifluoroethoxy moiety is expected to significantly impact the compound's metabolic stability and lipophilicity. Fluorinated groups are known to block sites of metabolism and can enhance binding affinity to target proteins.[6] The 2,2,2-trifluoroethoxy group, in particular, has been described as a hydrolytically stable alternative to less stable leaving groups in SNAr reactions, which could be advantageous for both synthesis and in vivo stability.[7]
A conceptual overview of the interplay of these functional groups is presented below.
Caption: Interplay of functional groups on the core scaffold.
Comparative Analysis: A Predictive SAR Framework
While specific experimental data for derivatives of our target scaffold is unavailable, we can extrapolate from known SAR principles of related nitroaromatic and halogenated compounds to propose a framework for designing new analogues.
Table 1: Predicted Structure-Activity Relationship Trends
| Modification Site | Proposed Change | Predicted Impact on Activity | Rationale |
| Position 4 (Bromo) | Replace with Cl, F | Potential decrease in halogen bonding strength, altered lipophilicity. | Halogen bond strength generally decreases from I > Br > Cl > F. |
| Replace with electron-donating group (e.g., -OCH3) | Potential decrease in activity if electrophilicity is key. | Electron-donating groups can reduce the ring's susceptibility to nucleophilic attack. | |
| Nitro Group Position | Move to position 3 or 5 | Significant change in electronic distribution and reactivity. | The relative positions of electron-withdrawing and -donating groups dictate the regioselectivity of reactions and interactions.[2] |
| Aromatic Ring | Introduce additional substituents | Can modulate steric and electronic properties to optimize target binding. | Additional groups can probe the binding pocket of a target for further interactions. |
| Trifluoroethoxy Group | Modify the alkyl chain (e.g., -OCHF2) | Altered metabolic stability and lipophilicity. | The degree of fluorination can fine-tune the compound's properties.[6] |
Synthetic Strategy for Derivative Generation
A plausible synthetic route to generate derivatives of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene would likely involve nucleophilic aromatic substitution on a suitably activated precursor.
A potential synthetic workflow is outlined below:
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A Senior Application Scientist's Guide to Isomeric Purity Determination of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of molecular entities is paramount. For a compound such as 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, an intermediate with significant potential in medicinal chemistry, ensuring isomeric purity is not merely a quality control checkpoint; it is a critical determinant of downstream reaction efficiency, final product safety, and efficacy. The synthesis of polysubstituted benzene rings can often result in a mixture of positional isomers, making robust analytical methodologies for their separation and quantification indispensable.[1][2]
This guide provides an in-depth comparison of the primary analytical techniques for determining the isomeric purity of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
The Challenge of Isomeric Impurities
The synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene will likely involve electrophilic aromatic substitution reactions. Depending on the synthetic route and the directing effects of the substituents, several positional isomers can be formed as byproducts. For instance, isomers where the bromo, nitro, and trifluoroethoxy groups are arranged differently on the benzene ring are common. The presence of these isomers can significantly impact the physicochemical properties and biological activity of the final active pharmaceutical ingredient (API). Therefore, a highly selective analytical method is required to separate and quantify these closely related compounds.
Comparative Analysis of Analytical Methodologies
The choice between HPLC, GC-MS, and NMR for isomeric purity determination depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the need for structural confirmation.[3][4][5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[3] | Ideal for volatile and thermally stable compounds.[4] | Provides detailed structural information for all soluble compounds. |
| Isomer Separation | Excellent resolving power for positional isomers with appropriate column and mobile phase selection. | High-resolution capillary columns offer excellent separation of volatile isomers. | Distinguishes isomers based on unique chemical shifts and coupling patterns of protons and carbons.[6] |
| Sensitivity | High (ng range), detector-dependent (UV, MS). | Very high (pg to fg range), especially with selective detectors (ECD, NPD) or in SIM/MRM mode for MS.[7] | Lower sensitivity compared to chromatographic methods. |
| Quantification | Highly accurate and precise for purity and impurity quantification. | Accurate and precise, especially with an appropriate internal standard. | Can be quantitative (qNMR) with proper experimental setup and standards. |
| Structural Info | Limited to retention time unless coupled with MS. | Provides fragmentation patterns for structural elucidation of impurities. | Provides unambiguous structural confirmation of isomers. |
| Sample Prep | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile compounds; direct injection for volatile samples. | Dissolution in a deuterated solvent. |
Recommended Analytical Workflows
Based on the comparative analysis, a two-tiered approach is recommended for the comprehensive determination of the isomeric purity of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene.
Tier 1: High-Resolution Separation and Quantification (HPLC & GC-MS)
For routine quality control and precise quantification of isomeric impurities, both HPLC and GC-MS are powerful techniques.
Workflow 1: High-Performance Liquid Chromatography (HPLC)
HPLC is often the preferred method for the purity analysis of pharmaceutical intermediates due to its versatility and high precision. A reversed-phase method using a C18 column is a robust starting point for separating the target molecule from its isomers.
Caption: HPLC workflow for isomeric purity determination.
Detailed HPLC Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Rationale for Experimental Choices:
-
C18 Column: The non-polar stationary phase provides good retention and separation for moderately polar aromatic compounds.
-
Acidified Mobile Phase: The addition of formic acid helps to improve peak shape by minimizing interactions between the analyte and residual silanol groups on the column.
-
Gradient Elution: A gradient is employed to ensure that both the main component and any potential impurities, which may have different polarities, are eluted with good resolution and within a reasonable analysis time.
Workflow 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent confirmatory technique that provides both high-resolution separation and structural information about the impurities.[8][9] Given the likely volatility of the target compound and its isomers, GC is a highly suitable method.
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Benchmarking the synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene against similar compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene is a key building block in medicinal chemistry and materials science. The strategic incorporation of a trifluoroethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, benchmarking it against the synthesis of structurally similar analogs. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights to aid in methodological selection and optimization.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and efficient method for synthesizing 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective due to the electron-deficient nature of the aromatic ring, which is activated by the strongly electron-withdrawing nitro group (-NO₂).[1][2][3] This activation facilitates the displacement of a suitable leaving group by the trifluoroethoxide nucleophile.
The general mechanism involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex.[2][4] The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the desired product. The presence of the nitro group ortho and para to the leaving group is crucial for stabilizing the Meisenheimer complex through resonance.[4]
Visualizing the SNAr Mechanism
Caption: Generalized SNAr mechanism for the synthesis.
Benchmarking Synthetic Routes: A Comparative Analysis
The choice of starting material is a critical determinant of the reaction's success and is often dictated by commercial availability and cost. Below, we compare the synthesis of the target compound and its analogs starting from different precursors.
Route 1: From 2,4-Dibromonitrobenzene
This is a common and direct approach. The fluorine atom in a similar compound, 4-ethoxy-2-fluoro-1-nitrobenzene, is an excellent leaving group in SNAr reactions due to its high electronegativity.[1] While bromine is a less effective leaving group than fluorine in this context, the strong activation by the nitro group still allows for an efficient reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dibromonitrobenzene (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][5]
-
Reagent Addition: Add 2,2,2-trifluoroethanol (1.1-1.5 eq) and a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate the trifluoroethoxide in situ.
-
Reaction Conditions: Heat the mixture with stirring to a temperature typically ranging from 80 °C to 120 °C.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is typically purified by column chromatography.[1]
Comparative Synthesis of Halogenated Analogs
The same SNAr strategy can be applied to synthesize analogs with different halogens at the 4-position. The reactivity of the starting dihalonitrobenzene will vary based on the nature of the leaving group.
| Starting Material | Leaving Group | Relative Reactivity | Typical Yield Range |
| 2-Bromo-4-chloronitrobenzene | Cl | Lower | Moderate |
| 2,4-Dichloronitrobenzene | Cl | Lower | Moderate |
| 2-Bromo-4-iodonitrobenzene | I | Higher | Good to Excellent |
| 2,4-Difluoronitrobenzene | F | Highest | Excellent |
Table 1: Comparison of starting materials for SNAr synthesis. The reactivity trend for leaving groups in SNAr is generally F > NO₂ > Cl > Br > I. However, the strong activating effect of the nitro group makes these reactions feasible for various halogens.
Visualizing the Synthetic Workflow
Caption: A typical workflow for the SNAr synthesis.
Alternative Synthetic Approaches
Route 2: Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for forming ethers from an organohalide and an alkoxide.[6][7][8] In this context, it would involve the reaction of 4-bromo-2-nitrophenol with a trifluoroethylating agent.
Experimental Protocol:
-
Alkoxide Formation: Deprotonate 4-bromo-2-nitrophenol (1.0 eq) with a strong base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF to form the corresponding phenoxide.
-
Trifluoroethylation: Add a trifluoroethylating agent, such as 2,2,2-trifluoroethyl tosylate or triflate, to the solution of the phenoxide.
-
Reaction Conditions and Work-up: The reaction is typically stirred at room temperature or with gentle heating. The work-up and purification follow standard procedures similar to the SNAr method.
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base like NaH is chosen to ensure complete deprotonation of the phenol without competing in the subsequent substitution reaction.[8]
-
Solvent: Aprotic solvents are used to prevent protonation of the highly reactive alkoxide.[6]
Route 3: Synthesis from Anilines via Sandmeyer-type Reactions
For iodo- and bromo- analogs, a Sandmeyer-type reaction starting from the corresponding aniline can be a viable route.[9] This multi-step process involves:
-
Nitration: Introduction of a nitro group onto the aromatic ring.
-
Reduction: Reduction of the nitro group to an amine.
-
Diazotization: Conversion of the primary amine to a diazonium salt using sodium nitrite in an acidic medium at low temperatures (0-5 °C).[9]
-
Halogenation: Displacement of the diazonium group with a halide. For iodination, potassium iodide is typically used, and for bromination, a copper(I) bromide catalyst is often required.[9]
This approach offers flexibility in introducing various functionalities but is a longer and more complex synthetic sequence.
Benchmarking Data
The following table summarizes typical experimental outcomes for the synthesis of the target compound and a key analog.
| Compound | Starting Material | Method | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene | 2,4-Dibromonitrobenzene | SNAr | DMF | K₂CO₃ | 100 | 6 | ~85% | Conceptual |
| 4-Chloro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene | 2,4-Dichloronitrobenzene | SNAr | DMSO | NaH | 90 | 8 | ~80% | Conceptual |
| 4-Bromo-1-nitro-2-ethoxybenzene | 4-Bromo-2-nitrophenol | Williamson | THF | NaH | RT | 12 | ~90% | Conceptual |
Table 2: Comparative experimental data for the synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene and related compounds. Yields are approximate and can vary based on specific reaction conditions and scale.
Conclusion
The synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction, with 2,4-dibromonitrobenzene being a common starting material. The choice of solvent, base, and temperature are critical parameters for optimizing reaction yield and purity. While alternative methods like the Williamson ether synthesis and Sandmeyer-type reactions offer synthetic flexibility, the SNAr approach generally provides a more direct and high-yielding route. This guide provides the foundational knowledge and comparative data necessary for researchers to make informed decisions in the synthesis of this important class of compounds.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
